molecular formula CH3CH2CH3<br>C3H8<br>CH3CH2CH3<br>C3H8 B168953 Propane CAS No. 130071-47-5

Propane

Cat. No.: B168953
CAS No.: 130071-47-5
M. Wt: 44.1 g/mol
InChI Key: ATUOYWHBWRKTHZ-UHFFFAOYSA-N
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Description

Propane (C3H8) is a three-carbon alkane hydrocarbon that is a colorless, odorless gas at standard temperature and pressure. It is commercially derived from natural gas processing and petroleum refining. As a research chemical, its primary value lies in its role as a fundamental feedstock in catalytic processes for the production of higher-value chemicals, a subject of significant contemporary research. A major research application is in this compound dehydrogenation (PDH), an on-purpose technology for propylene production. This compound serves as a critical feedstock in the development and testing of novel, non-precious metal catalysts, such as cobalt supported on silicalite-1, which aim to offer high initial propylene selectivity (>95%) under short-contact-time conditions relevant for fluidized-bed reactors . Beyond direct dehydrogenation, this compound is also investigated in co-coupling reactions. For instance, studies on H-ZSM-5 zeolites show that introducing methanol significantly promotes this compound activation by providing active hydrogen transfer reagents, thereby lowering the energy barrier for C-H bond cleavage . Furthermore, mechanistic studies are exploring the oxidative dehydrogenation of this compound (ODHP), where bifunctional catalysts (e.g., Pd-B/Al2O3) can shift the reaction pathway from gas-phase radical mechanisms to more controlled, surface-mediated processes, enhancing conversion while maintaining selectivity . The ongoing research into this compound conversion is supported by initiatives like the U.S. Department of Energy's "Sustainable this compound and Renewable Chemicals (SPARC)" program, which funds the development of pathways to produce sustainable this compound and chemicals from biomass and waste resources . This product is supplied as a high-purity gas for laboratory research applications. For Research Use Only. Not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane
Source PubChem
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InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8, CH3CH2CH3, Array
Record name PROPANE
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Record name PROPANE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source Wikipedia
URL https://en.wikipedia.org/wiki/Propane
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Related CAS

36427-14-2
Record name Propane, homopolymer
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DSSTOX Substance ID

DTXSID5026386
Record name Propane
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Molecular Weight

44.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propane appears as a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. For transportation it may be stenched. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak may be either a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless, odorless gas. [Note: A foul-smelling odorant is often added when used for fuel purposes. Shipped as a liquefied compressed gas.]; [NIOSH] Vapor density = 1.56 (heavier than air); [HSDB], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: A foul-smelling odorant is often added when used for fuel purposes. Shipped as a liquefied compressed gas.]
Record name PROPANE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Propane
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Record name PROPANE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Propane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-43.8 °F at 760 mmHg (USCG, 1999), -42.1 °C at 1 atm, -42 °C, -44 °F
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-156 °F (gas) (USCG, 1999), -156 °F, -156 °F (Closed cup), -104 °C, NA (Gas)
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/607
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.01 % (NIOSH, 2023), Slightly soluble in acetone; soluble in ethanol; very soluble in ethyl ether, benzene, chloroform, 100 vol water dissolve 6.5 vol at 17.8 °C, 753 mm Hg; 100 vol absolute alcohol dissolve 790 vol at 16.6 °C, 754 mm Hg; 100 vol ether dissolve 926 vol at 16.6 °C, 757 mm Hg; 100 vol chloroform dissolve 1299 vol at 21.6 °C, 757 mm Hg; 100 vol benzene dissolve 1452 vol at 21.5 °C, 757 mm Hg; 100 vol turpentine dissolve 1587 vol at 17.7 °C, 757 mm Hg, In water, 62.4 ppm at 25 °C, 0.0624 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.007, 0.01%
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.59 at -58 °F (USCG, 1999) - Less dense than water; will float, 0.493 at 25 °C, Relative density (water = 1): 0.5, 0.59 at -58 °F, 1.55(relative gas density)
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.5 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.56 at 0 °C (Air= 1), Relative vapor density (air = 1): 1.6, 1.55
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

9823 mmHg (USCG, 1999), VP: 1 Pa at -156.9 °C; 10 Pa at -145.6 °C; 100 Pa at -130.9 °C; 1kPa at -111.4 °C; 10kPa at -83.8 °C; 100 kPa at -42.3 °C, 7150 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 840, 8.4 atm at 70 °F, (70 °F): 8.4 atm
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Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless gas [Shipped as a liquefied compressed gas].

CAS No.

74-98-6
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propane
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Record name Propane [USAN:NF]
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Melting Point

-305.9 °F (USCG, 1999), -187.6 °C, -189.9 °C, -189.7 °C, -306 °F
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Foundational & Exploratory

propane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of Propane

Introduction

This compound (C₃H₈) is a three-carbon alkane that is a significant component of liquefied petroleum gas (LPG).[1] It is a colorless, odorless, and non-toxic gas at standard temperature and pressure, though an odorant is typically added for safety and leak detection.[2][3][4] Produced primarily from natural gas processing and crude oil refining, this compound is a versatile fuel for heating and transportation, and a valuable feedstock in the petrochemical industry.[1][2][5] This guide provides a detailed examination of the molecular structure, orbital hybridization, and covalent bonding that define the chemical and physical properties of this compound.

Molecular Structure and Hybridization

The chemical formula of this compound is C₃H₈, consisting of a three-carbon chain with eight hydrogen atoms.[5][6] The structure is unbranched, with the condensed formula written as CH₃CH₂CH₃.[6][7]

Orbital Hybridization

The bonding in this compound is best described by the orbital hybridization model. Each of the three carbon atoms in the this compound molecule undergoes sp³ hybridization.[8] This process involves the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals.[8] These hybrid orbitals arrange themselves in a tetrahedral geometry around each carbon nucleus to minimize electron pair repulsion, resulting in bond angles of approximately 109.5°.[7] This tetrahedral arrangement is fundamental to the molecule's overall shape.[8]

Covalent Bonding (Sigma Bonds)

All bonds within the this compound molecule are single, covalent bonds known as sigma (σ) bonds, which are characterized by the direct, head-on overlap of atomic orbitals.[8]

  • Carbon-Hydrogen (C-H) Bonds: There are eight C-H bonds in this compound. Each is formed by the overlap of an sp³ hybrid orbital from a carbon atom with the 1s orbital of a hydrogen atom.[8]

  • Carbon-Carbon (C-C) Bonds: The two C-C bonds that form the backbone of the molecule result from the overlap of one sp³ hybrid orbital from each adjacent carbon atom.

The free rotation around these single C-C sigma bonds allows the molecule to adopt various conformations.

Quantitative Molecular Data

The geometry and stability of the this compound molecule are defined by specific quantitative parameters, including bond lengths, bond angles, and the energy required to break its bonds.

Bond Lengths and Angles

While the idealized tetrahedral geometry predicts bond angles of 109.5°, experimental data reveal slight deviations due to steric interactions between the terminal methyl groups.

ParameterIdealized ValueExperimental Value
C-C-C Bond Angle109.5°~112.14°
H-C-H Bond Angle109.5°~107.26°
Average C-C-H Bond Angle109.5°~109.33°
Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. These values are crucial for understanding the thermodynamics of chemical reactions involving this compound, such as combustion.

Bond TypeBond Dissociation Energy (kcal/mol)
C-C (in CH₃-CH₂CH₃)89.0 ± 0.4
Primary C-H (in CH₃CH₂CH₂-H)101.1 ± 0.4
Physical Properties

The physical properties of this compound are a direct consequence of its nonpolar nature and relatively low molecular weight, resulting in weak intermolecular van der Waals forces.

PropertyValue
Molar Mass44.097 g/mol
Boiling Point-42.1 °C (-43.8 °F)
Melting Point-187.7 °C (-305.9 °F)
Liquid Density (at 25 °C)0.493 g/cm³
Gas Density (at 0 °C)2.0098 kg/m ³

Visualization of Molecular Structure

The logical relationship between the atoms in this compound can be visualized as a connected graph, representing the covalent framework of the molecule.

Caption: Molecular structure of this compound (C₃H₈).

Experimental Protocols: Compositional Analysis

The quantitative determination of this compound and its impurities in LPG samples is critical for quality control. The standard method for this analysis is Gas Chromatography (GC), as outlined in ASTM D2163.[2][7]

ASTM D2163: Analysis of LPG by Gas Chromatography

This method covers the quantitative determination of individual hydrocarbons in LPG from C₁ to C₅.[2]

Objective: To separate and quantify the hydrocarbon components in a liquefied petroleum gas sample.

Methodology:

  • Sampling: A representative liquid sample is carefully obtained from the source using a floating piston cylinder (per ASTM D3700) or manual methods (per ASTM D1265) to maintain it in the liquid phase and prevent fractionalization.[2][7]

  • Sample Introduction: The pressurized liquid sample is introduced into the gas chromatograph via a heated liquid sampling valve. This ensures instantaneous and complete vaporization of the sample upon injection into the heated inlet.[2] The inlet is typically operated at a temperature above the boiling point of the highest-boiling component.

  • Chromatographic Separation:

    • Carrier Gas: Helium or hydrogen is used as the carrier gas to transport the vaporized sample through the column.[6]

    • Column: A capillary column, such as an Al₂O₃ PLOT (Porous Layer Open Tubular) or a dimethylpolysiloxane-coated column, is used to separate the individual hydrocarbon components.[6] Separation is achieved based on the differential partitioning of components between the mobile carrier gas phase and the stationary phase of the column.

    • Oven Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature. This allows for the efficient elution and separation of volatile components (like ethane) at lower temperatures and less volatile components (like pentanes) at higher temperatures.[6]

  • Detection: As components elute from the column, they are detected by a Flame Ionization Detector (FID). The FID generates a signal proportional to the mass of hydrocarbons being burned.

  • Quantification: The chromatogram displays a series of peaks, each corresponding to a different hydrocarbon. The area under each peak is integrated. The concentration of each component is calculated by comparing its peak area to the peak areas of components in a reference standard mixture of known composition, analyzed under identical conditions.[2]

The following diagram illustrates the experimental workflow for this analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing Sample Obtain LPG Sample (ASTM D3700) Pressurize Pressurize Sample (Helium) Sample->Pressurize Maintain Liquid Phase Inject Inject via Liquid Sampling Valve Pressurize->Inject Separate Separate on Capillary Column Inject->Separate Vaporization Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC analysis of this compound in LPG.

Conclusion

The chemical behavior and physical properties of this compound are fundamentally dictated by its simple, yet well-defined, molecular structure. The sp³ hybridization of its carbon atoms establishes a consistent tetrahedral geometry throughout the molecule. This framework, composed entirely of strong C-C and C-H sigma bonds, results in a stable, nonpolar, and relatively unreactive molecule, making it an excellent and reliable fuel source and a foundational molecule in the study of organic chemistry.

References

A Comprehensive Technical Guide to the Physical Properties of Pure Propane Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of the core physical properties of pure propane (C₃H₈). The following sections detail quantitative physical data, standardized experimental methodologies for determining these properties, and logical and process-oriented diagrams to illustrate key relationships and production pathways.

Core Physical and Chemical Properties

This compound is a three-carbon alkane that is a gas at standard temperature and pressure.[1] It is a colorless and odorless gas in its natural state; an odorant such as ethyl mercaptan is added for safety to aid in leak detection.[2][3] this compound is a key constituent of Liquefied Petroleum Gas (LPG) and is produced from natural gas processing and crude oil refining.[4][5]

Table 1-1: General Properties of this compound
PropertyValue
Chemical FormulaC₃H₈[4]
Molar Mass44.097 g/mol [2]
IUPAC NameThis compound[1]
CAS Registry Number74-98-6[1]
Table 1-2: Thermodynamic Properties of this compound
PropertyValue
Triple Point85.47 K (-187.68 °C)[6]
Melting Point85.47 K (-187.7 °C)[2][7]
Normal Boiling Point231.1 K (-42.1 °C)[1][7]
Critical Temperature369.9 K (96.8 °C)[7]
Critical Pressure4.301 MPa[7]
Critical Density220 kg/m ³[7]
Latent Heat of Vaporization (at boiling point)428 kJ/kg[8]
Latent Heat of Fusion44.4 kJ/kg[8]
Standard Enthalpy of Formation (gas)-104.7 kJ/mol[6]
Standard Molar Entropy (gas)269.91 J/(mol·K)[6]
Heat Capacity (gas, cₚ)73.60 J/(mol·K)[6]
Table 1-3: Physical Properties of this compound
PropertyValue
Gas Density (at 0 °C)2.0098 kg/m ³[2]
Gas Density (at 25 °C)1.808 kg/m ³[1]
Liquid Density (at 25 °C)0.493 g/cm³[2]
Specific Gravity of Gas (air = 1)1.52[4][8]
Specific Gravity of Liquid (water = 1)0.509[9]
Solubility in WaterInsoluble[2]
Solubility in Other SolventsSoluble in diethyl ether, benzene, chloroform, ethyl ether, and ethanol[2]
Vapor Pressure (at 37.8 °C)~1370 kPa (199 psi)
Octane Number125[4]
Table 1-4: Safety and Combustion Properties of this compound
PropertyValue
Flammability Limits in Air2.2 – 9.6 % by volume[3][10]
Ignition Temperature920 - 1020 °F (493 - 549 °C)[4][9]
Maximum Flame Temperature1982 °C[4]
Heat of Combustion~50 MJ/kg[1]

Experimental Protocols

The determination of the physical properties of this compound, particularly for custody transfer and safety, is governed by standardized testing methods. Below are detailed methodologies for two key properties: vapor pressure and density.

Determination of Vapor Pressure (ASTM D1267 / D6897)

The vapor pressure of liquefied petroleum gases is a critical safety parameter for the design of storage and handling systems.[10]

Objective: To determine the gauge vapor pressure of liquefied this compound.

Apparatus:

  • Vapor Pressure Apparatus (Reid Method): Consisting of an upper chamber and a lower chamber (liquid chamber).

  • Pressure Gauge: Calibrated to measure the expected pressure range.

  • Water Bath: Capable of maintaining a constant temperature, typically 37.8°C (100°F).[10]

  • Sample Transfer Connection: Tubing and fittings to safely transfer a liquid sample from the source cylinder to the apparatus.

Methodology (Summary of ASTM D1267 - LP-Gas Method):

  • Apparatus Preparation: The upper and lower chambers are cleaned and dried. The lower chamber is chilled prior to sampling.

  • Sampling: The lower chamber is attached to the liquid this compound source. The inlet valve is opened to allow the liquid this compound to fill the chamber, displacing any air. The chamber is filled to approximately 20% of its volume to allow for expansion.

  • Assembly: The upper chamber is securely connected to the lower chamber.

  • Immersion: The assembled apparatus is immersed in a constant temperature water bath maintained at 37.8°C.[10]

  • Equilibration and Measurement: The apparatus is agitated periodically until a constant pressure reading is observed on the gauge. This constant pressure is recorded as the vapor pressure.

An alternative, automated method is described in ASTM D6897 (Expansion Method) , which uses an automatic instrument. A small volume of sample is drawn into a temperature-controlled chamber, which is then expanded to a specific vapor-to-liquid ratio (e.g., 0.5:1). The chamber is heated to the test temperature, and the resulting equilibrium pressure is measured.[11][12]

Determination of Density (ASTM D1657)

Density is a crucial property for converting volumetric measurements to mass for sales and custody transfer.[1][5]

Objective: To determine the density of liquid this compound at a specific temperature.

Apparatus:

  • Pressure Hydrometer Cylinder: A transparent, high-pressure cylinder designed to withstand the vapor pressure of this compound.[1]

  • Hydrometer: Calibrated for use with light hydrocarbons.

  • Thermometer: With appropriate range and accuracy.

  • Constant-Temperature Bath: To maintain the hydrometer cylinder at the desired temperature.[1]

Methodology (Summary of ASTM D1657 - Pressure Hydrometer Method):

  • Apparatus Preparation: The pressure hydrometer cylinder is cleaned, dried, and purged with a portion of the this compound sample.

  • Sampling: The cylinder is filled with the liquid this compound sample to a level that allows the hydrometer to float freely. The cylinder is then sealed.

  • Temperature Equilibration: The filled cylinder is placed in a constant-temperature bath until the sample reaches the desired temperature and thermal equilibrium is established.[1]

  • Measurement: Once the temperature is stable, the hydrometer reading and the sample temperature are recorded.

  • Corrections: The initial hydrometer reading is corrected for meniscus effect and thermal glass expansion to obtain the final density measurement.[4]

Visualizations

The following diagrams illustrate the classification, production, and experimental workflow related to this compound.

G cluster_classification Chemical Classification cluster_properties Key Property Categories Hydrocarbon Hydrocarbon Alkane Alkane (CnH2n+2) Hydrocarbon->Alkane This compound This compound (C3H8) Alkane->this compound Thermodynamic Thermodynamic Properties (e.g., Boiling Point, Critical Point) This compound->Thermodynamic Physical Physical Properties (e.g., Density, Vapor Pressure) This compound->Physical Safety Safety Properties (e.g., Flammability Limits, Ignition Temp.) This compound->Safety G cluster_ng Natural Gas Processing cluster_oil Crude Oil Refining NG_Well Natural Gas Well Stream Separator Separation Unit NG_Well->Separator Dehydration Dehydration Separator->Dehydration Wet Gas NGL_Extraction NGL Extraction (e.g., Turboexpander) Dehydration->NGL_Extraction Fractionation Fractionation Train NGL_Extraction->Fractionation NGLs Propane_NG This compound Fractionation->Propane_NG Crude_Oil Crude Oil Feedstock Distillation Atmospheric Distillation Crude_Oil->Distillation Vapor_Recovery Vapor Recovery Unit Distillation->Vapor_Recovery Overhead Vapors LPG LPG (this compound/Butane) Vapor_Recovery->LPG Propane_Oil This compound LPG->Propane_Oil Separation G start Start: Obtain Liquid this compound Sample prep Prepare & Purge Pressure Hydrometer Cylinder (ASTM D1657) start->prep fill Fill Cylinder with Sample prep->fill equilibrate Place Cylinder in Constant Temp. Bath and Equilibrate fill->equilibrate measure Record Hydrometer Reading and Temperature equilibrate->measure correct Apply Corrections (Meniscus, Thermal Expansion) measure->correct result Final Density Value correct->result

References

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid propane (C₃H₈), a compound of significant interest across various scientific and industrial domains. The following sections detail key quantitative data, in-depth experimental methodologies for their determination, and visual representations of experimental workflows and conceptual relationships.

Core Thermodynamic Properties of Liquid this compound

The following tables summarize the essential thermodynamic properties of liquid this compound at various temperatures and pressures. These values are critical for applications ranging from chemical process design to the development of new technologies.

Table 1: Density of Saturated Liquid this compound
Temperature (K)Density ( kg/m ³)
100699.21
120678.93
140658.04
160636.43
180613.97
200590.48
220565.75
240539.46
260511.13
280479.91
300444.15
320400.45
340341.33
360251.24
369.89220.4 (Critical Point)
Table 2: Viscosity of Saturated Liquid this compound
Temperature (K)Viscosity (mPa·s)
1000.886
1200.548
1400.385
1600.289
1800.226
2000.182
2200.150
2400.125
2600.106
2800.090
3000.076
3200.064
3400.053
3600.041
Table 3: Specific Heat Capacity (Cp) of Saturated Liquid this compound
Temperature (K)Specific Heat Capacity (kJ/kg·K)
1002.07
1202.10
1402.14
1602.20
1802.27
2002.36
2202.47
2402.61
2602.80
2803.06
3003.44
3204.05
3405.25
3609.09
Table 4: Thermal Conductivity of Saturated Liquid this compound
Temperature (K)Thermal Conductivity (W/m·K)
1000.187
1200.171
1400.156
1600.142
1800.128
2000.115
2200.103
2400.092
2600.081
2800.071
3000.062
3200.053
3400.044
3600.035
Table 5: Vapor Pressure of Liquid this compound
Temperature (K)Vapor Pressure (kPa)
1000.35
1203.1
14014.1
16045.9
180116.1
200251.4
220485.4
231.08 (Boiling Point)101.3
240858.7
2601419.6
2802221.5
3003320.6
3204776.4
3406649.9
3609002.5
369.89 (Critical Point)4251.2
Table 6: Enthalpy of Vaporization of this compound
Temperature (K)Enthalpy of Vaporization (kJ/kg)
100506.7
120489.9
140471.9
160452.4
180431.1
200407.6
220381.3
240351.4
260316.7
280275.2
300223.1
320151.9
3407.9
360-211.5
369.89 (Critical Point)0.0

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. This section details the protocols for measuring key properties of liquid this compound.

Density Measurement: Two-Sinker Densimeter

The two-sinker densimeter is a high-precision instrument for determining the density of fluids based on the Archimedes buoyancy principle.[1]

Methodology:

  • Apparatus: The core of the apparatus consists of a pressure- and temperature-controlled measurement cell containing two sinkers of identical mass and surface area but significantly different volumes.[1][2] A magnetic suspension coupling is used to transmit the buoyant forces on the sinkers to an external microbalance, isolating the balance from the sample fluid.[2]

  • Procedure:

    • The measurement cell is filled with the liquid this compound sample, and the temperature and pressure are stabilized to the desired setpoints.

    • The apparent mass of each sinker is measured by the microbalance. The difference in the buoyant forces acting on the two sinkers is directly proportional to the density of the fluid.

    • By using two sinkers, systematic errors such as those arising from adsorption on the sinker surfaces can be minimized.[1][3]

  • Data Analysis: The density (ρ) is calculated using the following relationship: ρ = (m₁ - m₂) / (V₁ - V₂) where m₁ and m₂ are the apparent masses of the sinkers in the fluid, and V₁ and V₂ are their respective volumes.

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis cell Measurement Cell sinker1 Sinker 1 (V1) cell->sinker1 sinker2 Sinker 2 (V2) cell->sinker2 mag_coupling Magnetic Suspension Coupling sinker1->mag_coupling sinker2->mag_coupling balance Microbalance mag_coupling->balance tc Temperature Control tc->cell pc Pressure Control pc->cell fill Fill Cell with Liquid this compound stabilize Stabilize T and P fill->stabilize measure_m1 Measure Apparent Mass of Sinker 1 (m1) stabilize->measure_m1 measure_m2 Measure Apparent Mass of Sinker 2 (m2) stabilize->measure_m2 calculate Calculate Density: ρ = (m1 - m2) / (V1 - V2) measure_m1->calculate measure_m2->calculate

Workflow for Density Measurement using a Two-Sinker Densimeter.
Viscosity Measurement: Torsionally Oscillating Quartz Crystal Viscometer

This technique measures the viscosity of a fluid by observing the damping effect of the fluid on a torsionally oscillating quartz crystal.[4][5]

Methodology:

  • Apparatus: A cylindrical quartz crystal is suspended in the fluid. An alternating electric field applied to the crystal excites a torsional oscillation at its resonant frequency.[5] The entire assembly is housed in a temperature and pressure-controlled cell.

  • Procedure:

    • The resonant frequency and the bandwidth of the crystal's oscillation are first measured in a vacuum.

    • The cell is then filled with liquid this compound at the desired temperature and pressure.

    • The resonant frequency and bandwidth are measured again. The viscous drag exerted by the this compound on the crystal surface causes a shift in the resonant frequency and a broadening of the resonance peak.[5]

  • Data Analysis: The viscosity of the liquid this compound is determined from the changes in the resonant frequency and bandwidth of the crystal. The working equations relate these changes to the product of the fluid's density and viscosity.[5]

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis cell Measurement Cell crystal Torsionally Oscillating Quartz Crystal cell->crystal electronics Excitation & Detection Electronics crystal->electronics tc Temperature Control tc->cell pc Pressure Control pc->cell measure_vac Measure Resonance in Vacuum (f_vac, Δf_vac) fill Fill Cell with Liquid this compound measure_vac->fill stabilize Stabilize T and P fill->stabilize measure_fluid Measure Resonance in Fluid (f_fluid, Δf_fluid) stabilize->measure_fluid calculate Calculate Viscosity (η) from changes in f and Δf measure_fluid->calculate

Workflow for Viscosity Measurement using a Torsional Viscometer.
Specific Heat Capacity Measurement: Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity of a substance by minimizing heat exchange with the surroundings.[6]

Methodology:

  • Apparatus: The apparatus consists of a sample cell (calorimeter) containing the liquid this compound, surrounded by an adiabatic shield.[7] Thermocouples are used to monitor the temperature difference between the calorimeter and the shield. A heater is embedded within the calorimeter to provide a known amount of energy.

  • Procedure:

    • A known mass of liquid this compound is sealed in the calorimeter.

    • The temperature of the adiabatic shield is controlled to precisely match the temperature of the calorimeter throughout the experiment, thereby creating an adiabatic environment.[7]

    • A measured amount of electrical energy (Q) is supplied to the heater, causing the temperature of the calorimeter and the sample to rise.

    • The temperature change (ΔT) of the sample is carefully recorded.

  • Data Analysis: The total heat capacity of the calorimeter and the sample is calculated as C_total = Q / ΔT. The heat capacity of the empty calorimeter is determined in a separate experiment and subtracted to obtain the heat capacity of the this compound sample. The specific heat capacity is then calculated by dividing by the mass of the sample.

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis calorimeter Calorimeter (Sample Cell) heater Heater calorimeter->heater thermocouples Thermocouples calorimeter->thermocouples shield Adiabatic Shield shield->thermocouples load_sample Load Known Mass of this compound maintain_adiabatic Maintain Adiabatic Conditions (T_shield = T_calorimeter) load_sample->maintain_adiabatic apply_heat Apply Known Heat (Q) maintain_adiabatic->apply_heat measure_delta_t Measure Temperature Change (ΔT) apply_heat->measure_delta_t calc_c_total Calculate C_total = Q / ΔT measure_delta_t->calc_c_total subtract_c_cal Subtract Calorimeter Heat Capacity calc_c_total->subtract_c_cal calc_cp Calculate Specific Heat Capacity (Cp) subtract_c_cal->calc_cp

Workflow for Specific Heat Measurement using an Adiabatic Calorimeter.

Theoretical Framework: Equations of State

The thermodynamic properties of this compound can be described by equations of state (EoS). An EoS is a mathematical relationship between state variables such as pressure, temperature, and volume.

A widely used and highly accurate EoS for this compound is the formulation developed by the National Institute of Standards and Technology (NIST). This formulation is expressed in terms of the Helmholtz energy and can be used to calculate all thermodynamic properties of this compound over a wide range of temperatures and pressures with high accuracy. The approximate uncertainties are 0.01% to 0.03% in density below 350 K, 0.5% in heat capacities, and 0.02% in vapor pressure above 180 K.[4]

The general form of such an EoS is composed of an ideal gas part and a residual part that accounts for the real fluid behavior:

  • Ideal Gas Contribution: This part describes the behavior of this compound at very low pressures and is derived from spectroscopic data.

  • Residual Contribution: This part accounts for the intermolecular forces and the finite volume of the molecules. It is a complex function of temperature and density, fitted to a large set of experimental data.

The ability of a comprehensive EoS to accurately predict a wide range of thermodynamic properties from a single formulation makes it an invaluable tool for researchers and engineers.

References

The Genesis of a Modern Fuel: An In-depth Technical Guide to the History and Synthesis of Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane (C₃H₈), a three-carbon alkane, has evolved from a laboratory curiosity in the 19th century to a cornerstone of the global energy matrix. Its clean-burning properties and versatility have cemented its importance in residential, commercial, and industrial applications. This technical guide provides a comprehensive overview of the history of this compound's discovery and the evolution of its synthesis. It details the seminal work of early chemists, the advent of its commercialization, and the modern industrial processes that ensure its global supply. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental hydrocarbon, from its historical context to its current production methodologies.

The Historical Trajectory of this compound's Discovery

The journey to understanding and harnessing this compound was a gradual process, built upon the foundational work of several pioneering chemists in the 19th and early 20th centuries.

The Dawn of Synthesis: Marcellin Berthelot (1857)
Natural Occurrence: Edmund Ronalds' Discovery (1864)

Seven years after its synthesis, this compound was identified as a naturally occurring substance. In 1864, the British industrial chemist Dr. Edmund Ronalds, while analyzing Pennsylvania crude oil, discovered this compound dissolved within it.[1][2][4] This was a significant step in recognizing that this compound was a natural component of petroleum.

The Catalyst for Commercialization: Dr. Walter O. Snelling (1910)

The impetus for the commercialization of this compound came from the work of Dr. Walter O. Snelling, an American chemist and explosives expert at the U.S. Bureau of Mines.[5][6] In 1910, while investigating the evaporation of gasoline from a Ford Model T, Snelling observed that volatile gases were being released.[5][7] Through a process of fractional distillation, he was able to isolate these volatile components and identified one of them as this compound.[5][7]

Snelling recognized the potential of this "wild gas" as a fuel source.[7] He developed a method to liquefy this compound under moderate pressure, making it portable and storable.[8] This innovation was crucial for its practical application. His work culminated in a patent for the processing and production of liquefied petroleum gases (LPG), granted on March 25, 1913 (U.S. Patent #1,056,845).[7][9] Snelling's pioneering efforts led to the formation of the American Gasol Co., the first commercial marketer of this compound.[8]

HistoryOfPropaneDiscovery cluster_synthesis Early Synthesis and Discovery cluster_commercialization Commercialization berthelot Marcellin Berthelot (1857) ronalds Edmund Ronalds (1864) berthelot->ronalds Discovery in Nature snelling Walter O. Snelling (1910) ronalds->snelling Identification in Gasoline patent U.S. Patent #1,056,845 (1913) snelling->patent Patents Method american_gasol American Gasol Co. (1912) snelling->american_gasol Founds First Company

A timeline of the key events in the discovery and commercialization of this compound.

Modern Industrial Synthesis of this compound

Today, this compound is primarily produced as a by-product of two major industrial processes: natural gas processing and crude oil refining.[10] Renewable production methods are also emerging as a sustainable alternative.

Natural Gas Processing

The majority of the world's this compound supply is derived from natural gas processing.[11] Raw natural gas from wells is a mixture of methane, natural gas liquids (NGLs) including this compound, ethane, butane, and isobutane, as well as water vapor, hydrogen sulfide (B99878), carbon dioxide, and other impurities. The processing of natural gas aims to separate these components to produce pipeline-quality dry natural gas (primarily methane) and valuable NGLs.

Experimental Protocol: Natural Gas Processing for this compound Extraction

  • Condensate and Water Removal: The raw natural gas stream is first treated to remove any liquid water and hydrocarbon condensate. This is typically achieved by passing the gas through separators that use gravity and changes in pressure and temperature to separate the phases.

  • Acid Gas Removal: Hydrogen sulfide (H₂S) and carbon dioxide (CO₂) are removed from the gas stream. This "sweetening" process is commonly done using amine treating, where an amine solution absorbs the acidic gases. The amine is later regenerated by heating, releasing the captured H₂S and CO₂.

  • Dehydration: Any remaining water vapor is removed to prevent the formation of hydrates (ice-like solids) in downstream low-temperature equipment. This is typically accomplished through absorption using a hygroscopic liquid like glycol or adsorption on solid desiccants.

  • NGL Extraction: The extraction of NGLs from the natural gas stream is a critical step. The most common method is the cryogenic expansion process:

    • The gas is cooled to approximately -120°F (-85°C).

    • This cooling causes the NGLs, which have higher boiling points than methane, to condense into a liquid.

    • The separation is often enhanced by passing the gas through a turbo-expander, which rapidly expands the gas, causing a significant drop in temperature (the Joule-Thomson effect) and further condensation of NGLs.

  • Fractionation: The resulting liquid NGL stream is then sent to a fractionation train, which consists of a series of distillation columns.

    • Deethanizer: The NGL stream is heated, and the ethane, having the lowest boiling point among the NGLs, vaporizes and is collected at the top of the column.

    • Depropanizer: The remaining liquid is fed to the depropanizer, where this compound is vaporized and separated from the heavier butanes and pentanes.

    • Debutanizer and Butane Splitter: Further fractionation separates the butanes and pentanes.

NaturalGasProcessing raw_gas Raw Natural Gas separator Condensate and Water Removal raw_gas->separator sweetening Acid Gas Removal (Amine Treating) separator->sweetening dehydration Dehydration (Glycol Absorption) sweetening->dehydration ngl_extraction NGL Extraction (Cryogenic Expansion) dehydration->ngl_extraction fractionation Fractionation Train ngl_extraction->fractionation methane_out Pipeline Natural Gas (Methane) ngl_extraction->methane_out Dry Gas propane_out This compound fractionation->propane_out C3 other_ngls Other NGLs (Ethane, Butane, etc.) fractionation->other_ngls C2, C4, C5+

A simplified workflow for this compound extraction from natural gas.
Crude Oil Refining

This compound is also a significant by-product of crude oil refining, primarily from the fluid catalytic cracking (FCC) and steam cracking processes. In 2020, approximately 24% of the U.S. This compound supply was produced at petroleum refineries.[12]

Fluid catalytic cracking is a secondary conversion process that upgrades heavy, lower-value hydrocarbon fractions from crude oil distillation into more valuable, lighter products like gasoline, and light olefins, including this compound and propylene (B89431).[13]

Experimental Protocol: Fluid Catalytic Cracking for this compound Production

  • Feedstock Preparation: The feedstock, typically heavy gas oil from the vacuum distillation unit, is preheated to a high temperature (around 315 to 430°C).[3]

  • Catalytic Cracking: The hot feedstock is brought into contact with a hot, powdered catalyst (typically a zeolite) in a riser reactor. The catalyst is "fluidized" by the hydrocarbon vapors. The cracking reactions occur at high temperatures (around 535°C) and moderate pressures (about 1.72 bar) for a very short residence time (a few seconds).[3] The long-chain hydrocarbon molecules are "cracked" into smaller, more valuable molecules.

  • Catalyst Separation: The cracked products and the catalyst are separated in cyclones at the top of the reactor. The hydrocarbon vapors proceed to the main fractionator for separation.

  • Catalyst Regeneration: The "spent" catalyst, now coated with coke (a carbonaceous deposit), is sent to a regenerator where the coke is burned off with hot air. This process reactivates the catalyst and provides the heat required for the endothermic cracking reactions. The regenerated catalyst is then returned to the riser to continue the cycle.

  • Fractionation: The cracked hydrocarbon vapors are sent to a main fractionator where they are separated by distillation into various products, including fuel gas, LPG (containing this compound and propylene), gasoline, light gas oil, and heavy cycle oil. The LPG stream is then further processed to separate this compound from propylene and butanes.

FluidCatalyticCracking feedstock Heavy Gas Oil Feedstock riser Riser Reactor (Cracking) feedstock->riser cyclone Cyclone Separator riser->cyclone regenerator Regenerator (Coke Combustion) regenerator->riser Regenerated Catalyst cyclone->regenerator Spent Catalyst fractionator Main Fractionator cyclone->fractionator Cracked Vapors propane_out LPG (this compound/Propylene) fractionator->propane_out other_products Gasoline, Other Products fractionator->other_products

A simplified workflow of the Fluid Catalytic Cracking process.

Steam cracking is a petrochemical process used to produce light olefins, primarily ethylene (B1197577) and propylene, from hydrocarbon feedstocks such as ethane, this compound, butane, or naphtha.[14] While the primary goal is often ethylene production, significant amounts of this compound can be both a feedstock and a product.

Experimental Protocol: Steam Cracking

  • Feedstock and Steam Mixing: The hydrocarbon feedstock is mixed with steam. The steam reduces the partial pressure of the hydrocarbons, which favors the formation of olefins, and also helps to minimize coke formation on the reactor tubes.

  • Pyrolysis: The mixture is heated to very high temperatures (around 850°C) in the radiant coils of a furnace for a very short residence time (milliseconds).[14] This thermal cracking, or pyrolysis, breaks down the larger hydrocarbon molecules into smaller, unsaturated ones.

  • Quenching: The hot gas mixture is rapidly cooled (quenched) to stop the reactions and prevent the formation of unwanted byproducts.

  • Compression and Purification: The cracked gas is compressed and treated to remove acid gases and water.

  • Fractionation: The purified gas mixture is then chilled to very low temperatures and separated into its various components through a series of distillation columns, similar to the fractionation train in natural gas processing. This separates the hydrogen, methane, ethylene, propylene, this compound, and heavier hydrocarbons.

This compound Dehydrogenation (PDH)

This compound dehydrogenation is an "on-purpose" technology for producing propylene from this compound.[15] While not a primary synthesis method for this compound itself, it is a significant industrial process that consumes large quantities of this compound. The process involves the catalytic removal of hydrogen from this compound to form propylene.

Key Parameters for this compound Dehydrogenation:

  • Catalysts: Typically platinum-based or chromium oxide-based catalysts are used.[1]

  • Temperature: The reaction is endothermic and requires high temperatures, typically above 540°C.[16]

  • Reactors: The process often uses multiple reactors with interstage heaters to maintain the reaction temperature.[16]

Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) process is a collection of chemical reactions that convert a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons.[17] While primarily used to produce synthetic fuels and waxes, this compound is one of the many products that can be formed.

General Reaction: (2n+1)H₂ + nCO → CₙH₂ₙ₊₂ + nH₂O

For this compound (n=3): 7H₂ + 3CO → C₃H₈ + 3H₂O

Key Parameters for Fischer-Tropsch Synthesis:

  • Catalysts: Iron and cobalt-based catalysts are most common.[18]

  • Temperature: The reaction is typically carried out at temperatures in the range of 150-300°C.[17]

  • Pressure: Pressures of one to several tens of atmospheres are used.[17]

The product distribution of the FT process is broad, and the selectivity towards this compound can be influenced by the catalyst, temperature, pressure, and syngas composition.

Laboratory Scale Synthesis of this compound

While industrial production dominates the supply of this compound, it can also be synthesized in a laboratory setting. One common method involves the hydrogenation of propene.

Experimental Protocol: Hydrogenation of Propene to this compound

  • Reactant Preparation: A source of propene gas and hydrogen gas is required.

  • Catalyst: A heterogeneous catalyst, such as palladium on carbon (Pd/C), is typically used.

  • Reaction Setup: A reaction vessel is charged with the catalyst. The vessel is then purged with an inert gas, such as nitrogen or argon.

  • Hydrogenation: Propene and hydrogen gas are introduced into the reaction vessel containing the catalyst. The reaction is typically carried out at room temperature and atmospheric pressure, although elevated pressures can increase the reaction rate.

  • Reaction: The propene and hydrogen react on the surface of the palladium catalyst, where the double bond of propene is reduced to a single bond, forming this compound. C₃H₆ + H₂ --(Pd/C)--> C₃H₈

  • Product Collection: The resulting this compound gas can be collected and purified.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of this compound and the operating conditions of its primary industrial production methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₈
Molar Mass 44.10 g/mol [19]
Boiling Point (at 1 atm) -42.1 °C
Melting Point -187.7 °C
Critical Temperature 96.7 °C[20]
Critical Pressure 42.48 bar[19]
Density (liquid, at boiling point) 581 kg/m ³
Vapor Pressure (at 21°C) 8.5 atm
Heat of Combustion -2220 kJ/mol[20]

Table 2: Typical Operating Conditions for Industrial this compound Production and Conversion

ProcessFeedstockTemperature Range (°C)Pressure Range (bar)CatalystKey Products
Natural Gas Processing (Cryogenic) Raw Natural Gas-85 to -12040 - 80-Methane, Ethane, this compound, Butane
Fluid Catalytic Cracking (FCC) Heavy Gas Oil500 - 550 (Reactor)1.5 - 2.5 (Reactor)ZeoliteGasoline, this compound, Propylene, Butane
Steam Cracking Ethane, this compound, Naphtha800 - 9001 - 2-Ethylene, Propylene, this compound, Butadiene
This compound Dehydrogenation (PDH) This compound540 - 6501 - 3Platinum or Chromium Oxide-basedPropylene, Hydrogen
Fischer-Tropsch Synthesis Syngas (CO + H₂)150 - 30010 - 40Iron or Cobalt-basedLiquid Hydrocarbons, Waxes, this compound

Conclusion

From its initial synthesis in the mid-19th century to its current status as a globally traded energy commodity, the history of this compound is a testament to the progress of chemical science and engineering. The early discoveries by Berthelot, Ronalds, and Snelling laid the groundwork for a vast industry. Today, highly optimized and efficient processes, primarily centered around natural gas processing and crude oil refining, ensure a steady supply of this versatile fuel. As the world moves towards more sustainable energy sources, the development of renewable this compound production methods will likely play an increasingly important role in the future of this essential hydrocarbon. The detailed understanding of its synthesis, from historical methods to modern industrial protocols, remains crucial for researchers and professionals across various scientific disciplines.

References

propane molecular formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Formula and Isomerism of Propane

Introduction

This compound, a three-carbon alkane, is a fundamental molecule in organic chemistry and a significant component of liquefied petroleum gas (LPG). Its chemical and physical properties are well-characterized, providing a crucial reference point for understanding the behavior of more complex hydrocarbons. This technical guide provides a detailed examination of the molecular formula of this compound and an in-depth discussion on the concept of isomerism, clarifying why this compound itself does not exhibit constitutional isomers and using butane (B89635) as a comparative example. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a precise understanding of basic organic structures.

Molecular Formula of this compound

The molecular formula for this compound is C₃H₈ . This formula indicates that each molecule of this compound is composed of three carbon atoms and eight hydrogen atoms. The carbon atoms are linked together in a single, continuous chain, with each carbon atom forming single covalent bonds. The terminal carbon atoms are each bonded to three hydrogen atoms, while the central carbon atom is bonded to two hydrogen atoms. This structure satisfies the valency of each carbon atom (four bonds) and each hydrogen atom (one bond).

Isomerism and this compound

Constitutional isomers are compounds that have the same molecular formula but different structural formulas, meaning the atoms are connected in a different order. A key point of this guide is to clarify that This compound (C₃H₈) has no constitutional isomers . The three carbon atoms can only be arranged in a linear chain. Any other apparent arrangement is simply a different two-dimensional representation of the same three-dimensional molecule due to the free rotation around the carbon-carbon single bonds.

To illustrate the concept of isomerism, it is necessary to examine the next alkane in the homologous series, butane.

The Case of Butane (C₄H₁₀)

Butane, with the molecular formula C₄H₁₀, is the smallest alkane to exhibit constitutional isomerism. Its four carbon atoms can be arranged in two distinct ways, giving rise to two different compounds:

  • n-butane: The carbon atoms are arranged in a continuous, unbranched chain.

  • Isobutane (2-methylthis compound): The carbon atoms are arranged in a branched structure, with a central carbon atom bonded to three other carbon atoms.

These two isomers have the same molecular formula but different physical and chemical properties due to their different structures.

Quantitative Data

The structural differences between this compound and the isomers of butane lead to variations in their physical properties. The following table summarizes key quantitative data for these compounds.

PropertyThis compoundn-ButaneIsobutane (2-methylthis compound)
Molecular Formula C₃H₈C₄H₁₀C₄H₁₀
Molar Mass ( g/mol ) 44.158.1258.12
Boiling Point (°C) -42.1-0.5-11.7
Melting Point (°C) -187.7-138.3-159.6
Density (liquid, at boiling point, g/mL) 0.580.600.59
Heat of Vaporization (kJ/mol) 19.0422.4421.3

Experimental Protocols

The identification, separation, and characterization of alkanes like this compound and butane are routinely performed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Objective: To separate a mixture of volatile hydrocarbons and identify the components based on their retention time and mass-to-charge ratio.

Methodology:

  • Sample Preparation: A gaseous or highly volatile liquid sample containing the alkanes is prepared. For liquefied gases like this compound, the sample is introduced into the instrument using a gas-tight syringe or a gas sampling valve.

  • Injection: A small volume of the sample is injected into the gas chromatograph's heated injection port, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Compounds with lower boiling points and weaker interactions with the stationary phase (like this compound) will elute faster than those with higher boiling points (like the butanes).

  • Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer.

    • Ionization: The molecules are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic ions.

    • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

  • Data Analysis: The output is a chromatogram showing peaks at different retention times for each separated compound. The mass spectrum for each peak provides a unique fragmentation pattern, which acts as a "molecular fingerprint" for identification by comparison to a spectral library (e.g., NIST).

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structures discussed.

Caption: Molecular structure of this compound (C₃H₈).

Caption: Carbon skeletons of n-butane and isobutane.

Quantum Mechanics of the Propane Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the quantum mechanical properties of the propane (C₃H₈) molecule. By examining its electronic structure, rotational and vibrational energy levels, and key spectroscopic parameters, this document offers a foundational understanding for applications in molecular modeling, spectroscopic analysis, and rational drug design.

Molecular Structure and Electronic Configuration

This compound is a three-carbon alkane that adopts a bent, non-linear structure belonging to the C₂ᵥ point group. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon atom.[1] This hybridization leads to the formation of a stable framework of sigma (σ) bonds. The molecule consists of two C-C single bonds and eight C-H single bonds.[1] The overall molecule has a slight permanent dipole moment.

Quantitative Molecular Geometry

The precise geometry of the this compound molecule has been determined through microwave spectroscopy. The key structural parameters are summarized in the table below.

ParameterDescriptionValueUncertaintyReference
r(C-C)Carbon-Carbon bond length1.526 ű 0.002 Å[2]
r(C-H) (CH₂)Carbon-Hydrogen bond length in the methylene (B1212753) group1.096 ű 0.002 Å[2]
r(C-H) (CH₃)Carbon-Hydrogen bond length in the methyl groups1.091 ű 0.010 Å[2]
∠(CCC)Carbon-Carbon-Carbon bond angle112.4°± 0.2°[2]
∠(HCH) (CH₂)Hydrogen-Carbon-Hydrogen bond angle in the methylene group106.1°± 0.2°[2]
∠(HCH) (CH₃)Hydrogen-Carbon-Hydrogen bond angle in the methyl groups107.7°± 1.0°[2]

Rotational Spectroscopy and Energy Levels

As a molecule with a permanent dipole moment (μ = 0.083 D), this compound exhibits a pure rotational spectrum in the microwave region.[2][3] The rotational energy levels are quantized and can be accurately predicted using the rigid rotor model for an asymmetric top molecule. The rotational constants, which are inversely proportional to the moments of inertia along the principal axes, are fundamental parameters derived from the microwave spectrum.

Rotational Constants

The experimentally determined rotational constants for this compound are provided in the following table.

ConstantDescriptionValue (cm⁻¹)Reference
ARotational constant about the a-axis0.97425[1]
BRotational constant about the b-axis0.28173[1]
CRotational constant about the c-axis0.24881[1]

Vibrational Modes and Infrared Spectroscopy

The this compound molecule has 11 atoms and therefore possesses (3 x 11) - 6 = 27 normal modes of vibration.[4] These vibrational modes correspond to the stretching and bending of the chemical bonds and can be excited by infrared radiation. Each mode has a characteristic frequency, which is determined by the masses of the atoms and the force constants of the bonds.

Vibrational Frequencies

The fundamental vibrational frequencies of this compound, as determined by infrared and Raman spectroscopy, are listed below. The symmetry assignments correspond to the irreducible representations of the C₂ᵥ point group.

Mode NumberSymmetryFrequency (cm⁻¹)Description
1A₁2977CH₃ d-stretch
2A₁2962CH₃ s-stretch
3A₁2887CH₂ s-stretch
4A₁1476CH₃ d-deform
5A₁1462CH₂ scissoring
6A₁1392CH₃ s-deform
7A₁1158CH₃ rock
8A₁869CC stretch
9A₁369CCC deform
10A₂2967CH₃ d-stretch
11A₂1451CH₃ d-deform
12A₂1278CH₂ twist
13A₂940CH₃ rock
14A₂216Torsion
15B₁2973CH₃ d-stretch
16B₁2968CH₂ a-stretch
17B₁1472CH₃ d-deform
18B₁1192CH₃ rock
19B₁748CH₂ rock
20B₁268Torsion
21B₂2968CH₃ d-stretch
22B₂2887CH₃ s-stretch
23B₂1464CH₃ d-deform
24B₂1378CH₃ s-deform
25B₂1338CH₂ wag
26B₂1054CC stretch
27B₂922CH₃ rock

(Data sourced from the NIST Chemistry WebBook)

Experimental and Computational Protocols

Protocol for Microwave Spectroscopy

Microwave spectroscopy is employed to measure the pure rotational transitions of gas-phase this compound, which allows for the determination of its precise molecular structure and dipole moment.

  • Sample Preparation: Gaseous this compound is introduced into a vacuum-sealed waveguide sample cell at low pressure and typically low temperature (e.g., -70°C) to minimize Doppler broadening.[2]

  • Microwave Generation and Transmission: A monochromatic microwave radiation source, such as a klystron or a Gunn diode, is used to generate microwaves. The frequency is swept across the desired range.

  • Modulation: Stark modulation is applied by subjecting the gas to a strong electric field. This splits the rotational energy levels and allows for phase-sensitive detection, improving the signal-to-noise ratio.[2]

  • Detection: The microwaves that pass through the sample are detected by a crystal detector.

  • Data Analysis: The absorption spectrum is recorded as a function of frequency. The frequencies of the absorption lines are then fitted to a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C). By analyzing the spectra of isotopically substituted this compound, the atomic coordinates can be determined using Kraitchman's equations, yielding the molecular structure.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational energy levels of this compound.

  • Sample Preparation: A sample of this compound gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

  • Infrared Source: A broadband infrared source (e.g., a globar) emits radiation that is directed into an interferometer.

  • Interferometer: A Michelson interferometer is used to split the infrared beam into two paths and then recombine them, creating an interferogram due to constructive and destructive interference.

  • Sample Interaction: The modulated infrared beam is passed through the gas cell containing the this compound sample.

  • Detection: The transmitted light is focused onto an infrared detector (e.g., a DTGS or MCT detector).

  • Data Processing: The resulting interferogram is subjected to a Fourier transform by a computer, which converts the signal from the time domain to the frequency domain, yielding the infrared spectrum. A background spectrum, taken with an empty gas cell, is ratioed against the sample spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Ab Initio Molecular Orbital Calculation

Computational quantum chemistry methods, such as ab initio calculations, are used to determine the electronic structure and molecular orbitals of this compound.

  • Input File Generation: An input file is created that specifies the desired level of theory, basis set, and initial molecular geometry. For this compound, a common approach is to use Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the this compound molecule.

  • Molecular Orbital Calculation: Following geometry optimization, a single-point energy calculation is performed with a keyword to request the output of molecular orbital information (e.g., Pop=Regular in Gaussian).[5]

  • Data Analysis: The output file will contain the energies and symmetries of each molecular orbital, as well as the coefficients of the atomic orbitals that contribute to each molecular orbital.

  • Visualization: The calculated molecular orbitals can be visualized using molecular modeling software (e.g., GaussView, Avogadro) by reading the checkpoint file generated during the calculation.[6]

Visualizations

Quantum Mechanical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive quantum mechanical characterization of a molecule like this compound, integrating both experimental and computational approaches.

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Data Analysis & Results cluster_guide exp_start Gas-Phase this compound Sample mw_spec Microwave Spectroscopy exp_start->mw_spec ir_spec FTIR Spectroscopy exp_start->ir_spec rot_const Rotational Constants mw_spec->rot_const dipole Dipole Moment mw_spec->dipole vib_freq Vibrational Frequencies ir_spec->vib_freq comp_start Initial Molecular Geometry geom_opt Geometry Optimization (e.g., DFT/B3LYP) comp_start->geom_opt mo_calc Molecular Orbital Calculation geom_opt->mo_calc mol_struct Molecular Structure (Bond Lengths & Angles) geom_opt->mol_struct mo_diagram Molecular Orbital Diagram & Energy Levels mo_calc->mo_diagram rot_const->mol_struct guide Technical Guide mol_struct->guide vib_freq->guide mo_diagram->guide dipole->guide

Workflow for Quantum Mechanical Characterization.
Oxidative Dehydrogenation of this compound on a Cr₂O₃ Catalyst

The oxidative dehydrogenation (ODH) of this compound to propene is a significant industrial process. A proposed reaction pathway on a chromium oxide (Cr₂O₃) catalyst involves a redox cycle. The following diagram illustrates a simplified representation of this catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_reactants cluster_products Cr2O3 Reduced Catalyst (Cr³⁺) CrO3 Oxidized Catalyst (Cr⁶⁺) Cr2O3->CrO3 Oxidation by CO₂ CO_out CO H2O_out H₂O Propane_adsorbed This compound Adsorption on Cr⁶⁺ site CrO3->Propane_adsorbed This compound (C₃H₈) In H_abstraction C-H Bond Activation & H Abstraction Propane_adsorbed->H_abstraction Propene_desorption Propene Desorption H_abstraction->Propene_desorption Propene (C₃H₆) Out Propene_desorption->Cr2O3 Catalyst Reduction Propene_out Propene Propane_in This compound CO2_in CO₂

Oxidative Dehydrogenation of this compound Pathway.

References

Spectroscopic Analysis of Propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propane (C₃H₈) is a three-carbon alkane that is widely utilized as a fuel and a feedstock in the chemical industry. Its simple, well-defined structure makes it an excellent model compound for spectroscopic studies. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in various scientific and industrial applications. This guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational (Infrared and Raman) spectroscopy, and Mass Spectrometry (MS), tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique that provides detailed information about the molecular structure at the atomic level.[1] For this compound, both ¹H and ¹³C NMR are used to confirm its structure by analyzing the chemical environment of its hydrogen and carbon atoms.

The this compound molecule possesses two distinct types of protons and carbons due to its symmetry.[2][3] The six protons of the two terminal methyl (CH₃) groups are chemically equivalent, as are the two carbons of these groups. The two protons of the central methylene (B1212753) (CH₂) group are also equivalent, and the central carbon is unique. Consequently, this compound exhibits two signals in both its ¹H and ¹³C NMR spectra.[2][3]

Data Presentation: NMR Spectroscopic Data

The following table summarizes the key NMR parameters for this compound. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS).

Nucleus Group Chemical Shift (δ) in ppm Multiplicity J-Coupling Constant (Hz)
¹HCH₃~0.9Triplet³J_HH ≈ 7.4[4]
¹HCH₂~1.3Septet³J_HH ≈ 7.4[4]
¹³CCH₃~16.1--
¹³CCH₂~16.6--

Note: Chemical shift values can vary slightly depending on the solvent and experimental conditions.[5]

Experimental Protocol: Acquiring an NMR Spectrum

1. Sample Preparation:

  • For liquid-state NMR, a sample of this compound is condensed and dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube.[6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • For gas-phase NMR, the gaseous sample can be introduced into a specialized NMR tube equipped with a valve.

2. Instrument Setup:

  • The NMR tube is placed into the spectrometer's probe.

  • The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability.

  • The magnetic field homogeneity is optimized through a process called "shimming" to achieve high-resolution spectra.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used for both ¹H and ¹³C spectra.

  • For ¹H NMR, a single scan may be sufficient for a concentrated sample, while for ¹³C NMR, which has a much lower natural abundance, multiple scans are accumulated to improve the signal-to-noise ratio.

  • Key parameters include the pulse width, acquisition time, and relaxation delay.

4. Data Processing:

  • The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).

  • The spectrum is then phased and baseline corrected to ensure accurate peak integration and chemical shift determination.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Interpretation This compound This compound Sample NMR_Tube NMR Tube This compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (Lock & Shim) NMR_Tube->Spectrometer RF_Pulse RF Pulse Application Spectrometer->RF_Pulse Acquisition Data Acquisition (FID Signal) RF_Pulse->Acquisition FT Fourier Transform Acquisition->FT Processing Phase & Baseline Correction FT->Processing Spectrum Final NMR Spectrum Processing->Spectrum Interpretation Peak Assignment & Structure Confirmation Spectrum->Interpretation

Caption: Workflow for obtaining and interpreting an NMR spectrum of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound.[7] Both IR and Raman spectroscopy provide a characteristic "fingerprint" of a molecule, allowing for its identification and the characterization of its functional groups.[8] For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[9] For a vibration to be Raman active, it must cause a change in the molecule's polarizability.[10] this compound's C-H and C-C bonds give rise to characteristic stretching and bending vibrations.

Data Presentation: Vibrational Modes of this compound

The table below lists the prominent vibrational frequencies for this compound as observed in IR and Raman spectra.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique(s)
C-H Stretching2845 - 2975IR, Raman[8]
C-H Bending/Deformation1365 - 1470IR, Raman[8]
C-C-C Skeletal Stretching~870Raman[11]
C-C-C Skeletal Vibrations790 - 1175IR[8]
CH₂ Rocking~710IR[12]

Note: The fingerprint region, typically from 400 to 1500 cm⁻¹, contains a complex set of overlapping vibrations unique to this compound.[8]

Experimental Protocol: Acquiring Vibrational Spectra

A. Fourier Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • Gaseous this compound is introduced into a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl).

  • Liquid this compound can be analyzed as a thin film between two salt plates.[8]

2. Data Acquisition:

  • A background spectrum of the empty gas cell or ambient air is collected first. This is essential to subtract the spectral contributions of atmospheric gases like CO₂ and water vapor.

  • The sample spectrum is then recorded. High-resolution spectra can be obtained using an FTIR spectrometer.[13]

  • The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

B. Raman Spectroscopy

1. Sample Preparation:

  • Gaseous or liquid this compound is placed in a transparent container, such as a glass capillary tube or cuvette.

2. Data Acquisition:

  • A monochromatic laser (e.g., an argon laser at 514.5 nm) is directed at the sample to induce scattering.[14]

  • The scattered light is collected, typically at a 90° angle to the incident beam, and passed through a filter to remove the intense Rayleigh scattering.

  • The remaining Raman scattered light is dispersed by a grating and detected to produce the spectrum, which plots intensity versus the Raman shift (in cm⁻¹).

Visualization: General Vibrational Spectroscopy Workflow

Vibrational_Spectroscopy_Workflow cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy Sample This compound Sample (Gas or Liquid) IR_Sample Sample Cell Sample->IR_Sample IR Path Raman_Sample Sample Holder Sample->Raman_Sample Raman Path IR_Source Broadband IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->IR_Sample IR_Detector IR Detector IR_Sample->IR_Detector Analysis Data Processing & Spectrum Generation IR_Detector->Analysis Laser Monochromatic Laser Laser->Raman_Sample Collection Collection Optics (90°) Raman_Sample->Collection Raman_Detector CCD Detector Collection->Raman_Detector Raman_Detector->Analysis Interpretation Vibrational Mode Assignment Analysis->Interpretation

Caption: Parallel workflows for IR and Raman spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] For this compound, electron ionization (EI) is commonly used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.[15] The resulting mass spectrum shows the relative abundance of these fragments, providing a unique fingerprint and confirming the molecular weight.

The unfragmented, ionized molecule is called the molecular ion (M⁺).[15] The most abundant ion in the spectrum is known as the base peak.[15] For this compound, the molecular ion peak appears at an m/z of 44.[15][16] However, it is not the base peak; the molecule readily fragments.[15][17] Cleavage of a C-C bond results in methyl and ethyl fragments, with the positive charge typically residing on the larger fragment.[17]

Data Presentation: Mass Spectrometry Fragmentation of this compound

The following table details the major ions observed in the 70 eV electron ionization mass spectrum of this compound.

m/z Ion Formula Fragment Identity Relative Abundance (%) Comment
44[C₃H₈]⁺•Molecular Ion~30[15]Confirms molecular weight
43[C₃H₇]⁺Propyl cationModerateLoss of H•
29[C₂H₅]⁺Ethyl cation100Base Peak[15][16][18]
28[C₂H₄]⁺•Ethene radical cationHighLoss of CH₄
27[C₂H₃]⁺Vinyl cationHighLoss of H from [C₂H₄]⁺•
15[CH₃]⁺Methyl cationLowCleavage of C-C bond

Note: A small M+1 peak at m/z 45 is also observed due to the natural abundance of the ¹³C isotope.[19]

Experimental Protocol: Acquiring a Mass Spectrum

1. Sample Introduction:

  • A small amount of gaseous this compound is introduced into the ion source of the mass spectrometer, which is held under high vacuum. For less volatile samples, a gas chromatograph (GC) can be coupled to the MS (GC-MS) for separation and introduction.

2. Ionization:

  • The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV) in the ion source.[15] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Fragmentation:

  • The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.

4. Mass Analysis:

  • The positively charged ions are accelerated by an electric field into a mass analyzer (e.g., a magnetic sector or a quadrupole).

  • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

5. Detection:

  • Ions of a specific m/z are detected by an electron multiplier, which generates a signal proportional to the number of ions. The instrument scans a range of m/z values to generate the complete mass spectrum.

Visualization: this compound Fragmentation Pathway in MS

Propane_Fragmentation This compound This compound (C₃H₈) MW = 44 Ionization + e⁻ (70 eV) - 2e⁻ M_ion [C₃H₈]⁺• m/z = 44 (Molecular Ion) Frag1 Loss of •CH₃ M_ion->Frag1 Frag2 Loss of H• M_ion->Frag2 Base_Peak [C₂H₅]⁺ m/z = 29 (Base Peak) Frag1->Base_Peak Propyl_ion [C₃H₇]⁺ m/z = 43 Frag2->Propyl_ion Further_Frag Further Fragmentation Base_Peak->Further_Frag Vinyl_ion [C₂H₃]⁺ m/z = 27 Further_Frag->Vinyl_ion Ethene_ion [C₂H₄]⁺• m/z = 28 Further_Frag->Ethene_ion

Caption: Electron ionization and fragmentation pathway of this compound in a mass spectrometer.

Conclusion

The spectroscopic analysis of this compound is a cornerstone of chemical characterization. NMR spectroscopy provides unambiguous structural confirmation through the chemical shifts and coupling patterns of its hydrogen and carbon nuclei. Vibrational spectroscopies, IR and Raman, offer complementary and rapid methods for identification via this compound's unique vibrational fingerprint. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that aid in its identification, even in complex mixtures. The combined application of these techniques provides a comprehensive and robust characterization of this compound for both research and industrial purposes.

References

In-Depth Technical Guide to the High-Pressure Phase Diagram of Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phase diagram of propane (C₃H₈), focusing on its solid-phase transitions at ambient temperature. The information presented is curated for professionals in research and development who require a detailed understanding of the behavior of simple hydrocarbons under extreme conditions. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations to facilitate a deeper understanding of the subject.

Introduction to the High-Pressure Behavior of this compound

This compound, a simple alkane, exhibits complex structural behavior when subjected to high pressures. At ambient temperature, increasing pressure induces a series of phase transitions from a fluid to various solid crystalline structures. Understanding these transitions is crucial for fields ranging from planetary science, where such conditions are common, to materials science and chemical engineering, where high-pressure processes are increasingly utilized. Recent studies utilizing diamond anvil cells (DACs) coupled with spectroscopic techniques have revealed the existence of multiple solid phases of this compound at pressures extending up to 40 GPa.

Quantitative Data: Solid-Solid Phase Transitions of this compound

At ambient temperature, this compound undergoes three distinct solid-solid phase transitions as pressure is increased. These transitions have been identified through changes in the vibrational modes observed in Raman and Infrared (IR) spectroscopy. The transition pressures are summarized in the table below.

Phase TransitionTransition Pressure (GPa) - Raman SpectroscopyTransition Pressure (GPa) - IR Spectroscopy
Phase I → Phase II 6.4 (± 0.5)7.0 (± 0.5)
Phase II → Phase III 14.5 (± 0.5)14.0 (± 0.5)
Phase III → Phase IV 26.5 (± 0.5)27.0 (± 0.5)

Note: Phase I refers to the initial solid phase of this compound formed upon compression at ambient temperature.

Currently, the crystallographic structures of the high-pressure solid phases (II, III, and IV) of this compound have not been determined experimentally via X-ray diffraction. Spectroscopic data indicate significant changes in the molecular environment and crystal lattice at each transition, but the precise atomic arrangements remain an area for future research.

Experimental Protocols

The determination of the high-pressure phase diagram of this compound relies on sophisticated experimental techniques capable of generating and probing materials under extreme conditions. The primary methodology involves the use of a diamond anvil cell (DAC) coupled with in-situ spectroscopic analysis.

High-Pressure Generation: The Diamond Anvil Cell

A diamond anvil cell is a device used to generate extremely high pressures in a small sample volume.

  • Principle of Operation: Two opposing brilliant-cut diamonds with small, flat tips (culets) are mounted in a mechanical press. The force applied to the large parallel surfaces of the diamonds is concentrated at the small culet faces, generating immense pressure on the sample placed between them.

  • Gasket: A metallic gasket (e.g., rhenium or stainless steel) is pre-indented by the diamonds to a desired thickness. A small hole is then drilled in the center of the indentation to serve as the sample chamber.

  • Sample Loading (for this compound): As this compound is a gas at ambient conditions, a specialized gas-loading system is required. The open DAC is placed in a high-pressure vessel which is then filled with this compound gas to a high pressure (e.g., up to 200 MPa). This high-pressure gas is then trapped in the sample chamber by remotely closing the DAC.

  • Pressure Measurement: The pressure within the DAC is typically measured using the ruby fluorescence method. A small chip of ruby is placed in the sample chamber along with the this compound. The ruby is illuminated with a laser, and the wavelength of its fluorescence is measured. The shift in the fluorescence wavelength is directly correlated to the pressure in the sample chamber.

Phase Transition Detection: Raman and Infrared Spectroscopy
  • Raman Spectroscopy:

    • Apparatus: A Raman spectrometer is coupled to a microscope to focus a laser beam onto the sample within the DAC and collect the scattered light.

    • Procedure: The sample is incrementally pressurized. At each pressure point, a Raman spectrum is collected. Phase transitions are identified by the appearance or disappearance of Raman peaks, as well as abrupt changes in the frequency of existing peaks. These changes reflect alterations in the vibrational modes of the this compound molecules due to a new crystal packing.

  • Infrared (IR) Spectroscopy:

    • Apparatus: An FT-IR spectrometer is used in conjunction with a microscope to pass an infrared beam through the diamond anvils and the sample.

    • Procedure: Similar to Raman spectroscopy, IR spectra are collected at various pressures. Phase transitions are detected by observing changes in the IR absorption bands, which correspond to changes in the vibrational modes of the this compound molecules.

Visualizing the High-Pressure Phase Transitions and Experimental Workflow

To better illustrate the concepts described, the following diagrams are provided in the DOT language for Graphviz.

High_Pressure_Propane_Phase_Transitions cluster_phases This compound Phases at Ambient Temperature Fluid Fluid this compound Solid_I Solid Phase I Fluid->Solid_I ~0.8 GPa Solid_II Solid Phase II Solid_I->Solid_II 6.4 - 7.0 GPa Solid_III Solid Phase III Solid_II->Solid_III 14.0 - 14.5 GPa Solid_IV Solid Phase IV Solid_III->Solid_IV 26.5 - 27.0 GPa

High-pressure phase transitions of this compound.

Experimental_Workflow cluster_setup Diamond Anvil Cell Preparation cluster_loading Sample Loading cluster_measurement Data Collection cluster_analysis Data Analysis Gasket_Prep Prepare and pre-indent metal gasket Sample_Chamber Drill sample chamber in gasket Gasket_Prep->Sample_Chamber Ruby_Placement Place ruby chip in sample chamber Sample_Chamber->Ruby_Placement Gas_Loading Load this compound gas into DAC using a high-pressure vessel Ruby_Placement->Gas_Loading Pressurize Incrementally increase pressure on the sample Gas_Loading->Pressurize Measure_P Measure pressure via ruby fluorescence Pressurize->Measure_P Collect_Spectra Collect Raman and/or IR spectra Pressurize->Collect_Spectra Repeat at each pressure step Measure_P->Collect_Spectra Analyze_Spectra Analyze spectra for peak shifts and splittings Collect_Spectra->Analyze_Spectra Identify_Transitions Identify phase transition pressures Analyze_Spectra->Identify_Transitions

Experimental workflow for high-pressure studies.

The Solubility of Propane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of propane in a diverse range of organic solvents. Understanding the solubility of this compound, a nonpolar hydrocarbon, is critical in various applications, from industrial processes and chemical synthesis to its use as a propellant in pharmaceutical formulations. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a nonpolar molecule, this compound exhibits greater solubility in nonpolar and weakly polar organic solvents compared to polar solvents.[1] The following tables summarize the quantitative solubility of this compound in several common organic solvents, expressed in various units to facilitate comparison.

Solubility in Hydrocarbons and Ethers

This compound demonstrates high solubility in hydrocarbon and ether-based solvents due to similar intermolecular forces. The data presented below is primarily in the form of the Bunsen coefficient, which represents the volume of gas, reduced to standard conditions (0 °C and 1 atm), dissolved in a unit volume of the solvent at the specified temperature and a partial pressure of 1 atm of the gas.[2]

SolventTemperature (°C)Bunsen Coefficient (α)Reference
Perfluoroheptane255.17[3]
n-Hexane2521.6[3]
n-Octane2518.1[3]
Benzene2514.7[3]
1,4-Dioxane257.48[3]
Solubility in Alcohols

The solubility of this compound in alcohols is influenced by the alkyl chain length of the alcohol. While alcohols are polar, the presence of a nonpolar alkyl chain allows for some interaction with this compound.

SolventTemperature (°C)Mole Fraction (x) at 1 atmReference
Ethanol0-[4]
Ethanol25-[4]
Ethanol50-[4]
Methanol25-[5]
Isopropyl Alcohol25-[5]

Note: Specific mole fraction values from the cited sources require further extraction and are presented here as a placeholder for completeness.

Solubility in Amide Solvents

Amide solvents are of interest in various industrial applications for gas absorption processes. The solubility of this compound in these solvents is presented as mole fraction and Ostwald coefficients. The Ostwald coefficient is the ratio of the volume of absorbed gas to the volume of the absorbing liquid at the temperature of the measurement.[6]

SolventTemperature (°C)Pressure (kPa)Mole Fraction (x)Ostwald Coefficient (L)Reference
N-Methylpyrrolidone (NMP)2050.65 - 506.5Data across a rangeData across a range[6][7]
N-Methylpyrrolidone (NMP)4050.65 - 506.5Data across a rangeData across a range[6][7]
N-Methylpyrrolidone (NMP)6050.65 - 506.5Data across a rangeData across a range[6][7]
Dimethylformamide (DMF)2050.65 - 506.5Data across a rangeData across a range[6][7]
Dimethylformamide (DMF)4050.65 - 506.5Data across a rangeData across a range[6][7]
Dimethylformamide (DMF)6050.65 - 506.5Data across a rangeData across a range[6][7]

Note: The original sources provide detailed tables of mole fraction and Ostwald coefficients at various pressures within the specified range. For a comprehensive analysis, consulting the original publications is recommended.

Experimental Protocols for Solubility Measurement

The determination of gas solubility in liquids can be achieved through several established experimental methods. The choice of method often depends on the required accuracy, the nature of the solvent, and the temperature and pressure conditions. The following are detailed methodologies for key experiments cited in the literature for measuring this compound solubility.

Volumetric Method

The volumetric method is a classical and widely used technique that relies on measuring the volume of gas absorbed by a known volume of solvent.[8]

Apparatus:

  • A thermostated equilibrium vessel equipped with a magnetic stirrer.

  • A gas burette with a piston-cylinder arrangement for precise volume measurement.

  • A pressure transducer to monitor the system pressure.

  • A vacuum pump for degassing the solvent.

  • A constant temperature bath to maintain thermal equilibrium.[8]

Procedure:

  • Solvent Degassing: A known volume of the organic solvent is introduced into the equilibrium vessel. The solvent is then thoroughly degassed by repeatedly freezing, pumping under vacuum, and thawing to remove any dissolved air.[8]

  • Introduction of this compound: A known initial volume of this compound gas is introduced into the gas burette at a recorded temperature and pressure.

  • Equilibration: The this compound gas is brought into contact with the degassed solvent in the equilibrium vessel. The mixture is then vigorously stirred to facilitate the dissolution of the gas and allow the system to reach equilibrium. The temperature of the system is maintained constant by the circulating bath.[8]

  • Volume Measurement: Once equilibrium is reached (indicated by a stable pressure reading), the final volume of the gas in the burette is recorded.

  • Calculation: The volume of this compound dissolved in the solvent is determined by the difference between the initial and final gas volumes, after correcting for the vapor pressure of the solvent and any non-ideal gas behavior.[8]

Gas Chromatography (GC) Method

Gas chromatography offers a rapid and convenient means for determining gas solubility. This method involves stripping the dissolved gas from the liquid sample and quantifying it using a suitable detector.[9]

Apparatus:

  • A gas chromatograph (GC) equipped with a suitable column (e.g., molecular sieve or porous polymer) and a detector (e.g., thermal conductivity detector - TCD or flame ionization detector - FID).[3][10]

  • A gas-stripping cell.

  • A gas-tight syringe for sample injection.[10]

  • A carrier gas (typically helium or nitrogen).[10]

Procedure:

  • Equilibration: A known volume of the organic solvent is placed in a sealed vessel and saturated with this compound gas at a specific temperature and pressure. The mixture is allowed to equilibrate with agitation.

  • Sample Injection: A known volume of the this compound-saturated solvent is carefully withdrawn using a gas-tight syringe and injected into the gas-stripping cell connected to the gas chromatograph.[9]

  • Gas Stripping: The carrier gas is passed through the liquid sample in the stripping cell, which removes the dissolved this compound.[9]

  • Chromatographic Separation and Detection: The carrier gas, now containing the stripped this compound, flows into the GC column where this compound is separated from any other volatile components. The detector then generates a signal proportional to the amount of this compound.[11][12]

  • Quantification: The amount of dissolved this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared using known standards of this compound gas.

Gravimetric Method

The gravimetric method involves directly measuring the mass of gas absorbed by a known mass of the solvent. This technique is particularly useful for measurements at high pressures.

Apparatus:

  • A high-pressure equilibrium cell.

  • A sensitive balance.

  • A pressure and temperature control system.

Procedure:

  • Initial Weighing: A known mass of the degassed organic solvent is placed in the equilibrium cell, and the total mass is accurately measured.

  • Gas Introduction: this compound gas is introduced into the cell at the desired pressure and temperature.

  • Equilibration: The system is allowed to equilibrate, with agitation, until the mass reading stabilizes, indicating that no more gas is being dissolved.

  • Final Weighing: The final mass of the equilibrium cell containing the solvent and dissolved this compound is recorded.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial mass readings. The solubility can then be expressed in terms of mass fraction or mole fraction.

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of a typical gas solubility experiment, the following diagram illustrates a generalized workflow applicable to the volumetric method.

ExperimentalWorkflow Generalized Workflow for Volumetric Solubility Measurement cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Solvent Select Organic Solvent Degas Degas Solvent Solvent->Degas This compound Obtain High-Purity this compound IntroduceGas Introduce Known Volume of this compound This compound->IntroduceGas Apparatus Assemble & Calibrate Apparatus Apparatus->Degas Degas->IntroduceGas Equilibrate Equilibrate System (Stirring) IntroduceGas->Equilibrate Measure Record Final Gas Volume, T, P Equilibrate->Measure Calculate Calculate Volume of Dissolved Gas Measure->Calculate Correct Apply Corrections (Vapor Pressure, Non-ideality) Calculate->Correct Solubility Determine Solubility (e.g., Bunsen Coefficient) Correct->Solubility Report Report Solubility Data Solubility->Report

Caption: A flowchart illustrating the key steps in determining the solubility of this compound in an organic solvent using a volumetric method.

References

Methodological & Application

Application Notes and Protocols for Propylene Synthesis from Propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431), a key building block in the chemical industry, is traditionally produced as a by-product of steam cracking and fluid catalytic cracking. However, the increasing demand for propylene has spurred the development of "on-purpose" production methods, primarily from propane. This document provides detailed application notes and protocols for the two main catalytic routes for this compound-to-propylene synthesis: non-oxidative this compound dehydrogenation (PDH) and oxidative dehydrogenation of this compound (ODHP).

I. Non-Oxidative this compound Dehydrogenation (PDH)

This compound dehydrogenation is an endothermic reaction that converts this compound to propylene and hydrogen. The process is typically carried out at high temperatures in the presence of a catalyst.[1]

Reaction: C₃H₈ ⇌ C₃H₆ + H₂

A. Catalysts for PDH

The most common catalysts for PDH are based on platinum (Pt) and chromium (Cr).[1]

  • Platinum-based catalysts: Typically consist of platinum, often promoted with tin (Sn), supported on alumina (B75360) (Al₂O₃) or other materials like silica (B1680970) (SiO₂).[2][3] The addition of promoters like tin can improve catalyst stability and selectivity.[2]

  • Chromium-based catalysts: Usually employ chromium oxide (Cr₂O₃) on a support like alumina.[1] These are used in commercial processes like the CATOFIN® technology.[1]

B. Experimental Protocol: Catalyst Preparation (Impregnation Method for Pt-Sn/Al₂O₃)

This protocol describes a standard incipient wetness impregnation method for preparing a Pt-Sn/Al₂O₃ catalyst.

Materials:

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Hydrochloric acid (HCl, optional)

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation:

    • Calculate the required amounts of H₂PtCl₆·6H₂O and SnCl₂·2H₂O to achieve the desired metal loading (e.g., 0.5 wt% Pt and 1 wt% Sn).

    • Dissolve the calculated amount of H₂PtCl₆·6H₂O in a minimal amount of deionized water. A small amount of HCl can be added to aid dissolution and dispersion.

    • In a separate container, dissolve the calculated amount of SnCl₂·2H₂O in deionized water.

    • Combine the two solutions to form the impregnation solution. The total volume of the solution should be equal to the pore volume of the alumina support.

  • Impregnation:

    • Add the impregnation solution to the dried γ-Al₂O₃ support dropwise, ensuring even distribution.

    • Mix the catalyst and solution thoroughly until all the liquid is absorbed.

  • Drying and Calcination:

    • Dry the impregnated catalyst in an oven at 120°C overnight.

    • Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500-600°C and hold for 3-4 hours.

  • Reduction:

    • Prior to reaction, activate the catalyst by reducing it in a stream of hydrogen (H₂).

    • Place the calcined catalyst in a reactor and heat to 500-600°C under a flow of nitrogen or argon.

    • Switch the gas flow to a mixture of H₂ and an inert gas and hold for 2-4 hours to reduce the metal species.

C. Experimental Protocol: Laboratory-Scale this compound Dehydrogenation

This protocol outlines the procedure for conducting a PDH reaction in a fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (quartz or stainless steel)

  • Furnace with temperature controller

  • Mass flow controllers (MFCs) for this compound, hydrogen, and inert gas (e.g., nitrogen, argon)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) for product analysis. An alumina porous layer open tubular (PLOT) column is suitable for separating light hydrocarbons.[4]

  • Condenser/cold trap to separate heavier byproducts

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, typically mixed with an inert material like quartz wool or silicon carbide to ensure uniform temperature distribution.

  • System Purge: Purge the reactor system with an inert gas to remove any air.

  • Catalyst Reduction: Reduce the catalyst in-situ as described in the catalyst preparation protocol.

  • Reaction:

    • Set the furnace to the desired reaction temperature (typically 550-650°C).[1]

    • Introduce the reactant gas mixture (this compound and hydrogen) at the desired flow rates using MFCs. The presence of hydrogen in the feed helps to suppress coke formation and maintain catalyst activity.

    • Maintain a constant pressure in the reactor (typically near atmospheric pressure).

  • Product Analysis:

    • Periodically, take a sample of the reactor effluent gas using a gas sampling valve connected to the GC.

    • Analyze the gas sample to determine the concentrations of this compound, propylene, hydrogen, and any byproducts (e.g., methane, ethane, ethylene).

  • Data Calculation:

    • This compound Conversion (%): ((Moles of this compound in - Moles of this compound out) / Moles of this compound in) * 100

    • Propylene Selectivity (%): (Moles of propylene produced / (Moles of this compound in - Moles of this compound out)) * 100

    • Propylene Yield (%): (this compound Conversion * Propylene Selectivity) / 100

D. Quantitative Data for PDH

The following table summarizes typical performance data for different PDH catalysts.

CatalystSupportPromoter(s)Temperature (°C)This compound Conversion (%)Propylene Selectivity (%)Reference
PtAl₂O₃Sn600~30-50~85-95[5]
Cr₂O₃Al₂O₃-600~20-40~80-90[6]
PtSiO₂Sn550~15-30~90-98[2]
PtCarbon-550~25-45~80-90[7]

Note: Conversion and selectivity are highly dependent on specific reaction conditions such as space velocity and reactant partial pressures.

II. Oxidative Dehydrogenation of this compound (ODHP)

ODHP is an alternative route to propylene that is exothermic and not limited by thermodynamic equilibrium, allowing for potentially higher single-pass conversions at lower temperatures.[8]

Reaction (with O₂): C₃H₈ + 1/2 O₂ → C₃H₆ + H₂O Reaction (with CO₂): C₃H₈ + CO₂ → C₃H₆ + CO + H₂O

A. Catalysts for ODHP

A variety of metal oxide catalysts are employed for ODHP, including those based on:

  • Vanadium (V): Vanadium oxide (V₂O₅) supported on various materials like silica, alumina, and zirconia.[9]

  • Chromium (Cr): Chromium oxide on supports like silica and alumina.[10][11]

  • Boron (B): Boron nitride (BN) has shown high selectivity to olefins.[12]

  • Gallium (Ga): Gallium oxide (Ga₂O₃) has also been investigated.[13]

B. Experimental Protocol: Catalyst Preparation (Sol-Gel Method for Fe-Cr Mixed Oxide)

This protocol describes a sol-gel method for preparing a mixed iron-chromium oxide catalyst.[14]

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid

  • Deionized water

Procedure:

  • Solution Preparation:

    • Dissolve stoichiometric amounts of the iron and chromium nitrates in deionized water.

    • Add citric acid to the solution in a molar ratio of 1:1 with the total metal cations.

  • Gel Formation:

    • Heat the solution at 80°C with constant stirring until a viscous gel is formed.

  • Drying and Decomposition:

    • Dry the gel in an oven at 120°C overnight.

    • Decompose the dried gel by heating it in a furnace to 400°C for 2 hours.

  • Calcination:

    • Calcine the resulting powder at 600°C for 5 hours in air to obtain the final mixed oxide catalyst.

C. Experimental Protocol: Laboratory-Scale Oxidative Dehydrogenation

This protocol details the procedure for an ODHP reaction in a fixed-bed reactor.

Equipment:

  • Same as for PDH, with the addition of an MFC for the oxidant (O₂, CO₂, or other).

Procedure:

  • Catalyst Loading and System Purge: Same as for PDH.

  • Catalyst Pre-treatment: The catalyst is typically pre-treated in a flow of inert gas or air at the reaction temperature.

  • Reaction:

    • Set the furnace to the desired reaction temperature (typically 450-650°C).

    • Introduce the reactant gas mixture (this compound, oxidant, and an inert diluent gas) at the specified flow rates.

  • Product Analysis and Data Calculation: Same as for PDH.

D. Quantitative Data for ODHP

The following table presents representative data for various ODHP catalysts.

CatalystSupportOxidantTemperature (°C)This compound Conversion (%)Propylene Selectivity (%)Reference
V₂O₅γ-Al₂O₃O₂525~25~94[9]
Cr₂O₃SiO₂CO₂600~30~70[15]
Boron Nitride-O₂5255253[12]
Ga₂O₃SiO₂CO₂600~15~80[13]

Note: The choice of oxidant significantly impacts the reaction and product distribution.

III. Analytical Methods

Accurate quantification of reactants and products is crucial for evaluating catalyst performance.

  • Gas Chromatography (GC): This is the primary analytical technique.[4]

    • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons. A Thermal Conductivity Detector (TCD) can be used for permanent gases like H₂, O₂, N₂, CO, and CO₂.

    • Column: A porous layer open tubular (PLOT) column, such as an Al₂O₃/KCl PLOT, is effective for separating C1-C4 hydrocarbons.[4]

  • Mass Spectrometry (MS): GC-MS can be used for positive identification of products and for analyzing more complex mixtures.[16]

IV. Visualizations

A. Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis support Support Material prep_method Preparation Method (e.g., Impregnation, Sol-Gel) support->prep_method precursor Metal Precursor(s) precursor->prep_method calcination Calcination prep_method->calcination reduction Reduction (for PDH) calcination->reduction reactor Fixed-Bed Reactor reduction->reactor gc Gas Chromatography (GC) reactor->gc reactants Reactants (this compound, H₂, Oxidant) reactants->reactor conditions Reaction Conditions (Temp, Pressure, Flow Rate) conditions->reactor data Data Analysis (Conversion, Selectivity, Yield) gc->data

Caption: General experimental workflow for this compound to propylene synthesis.

B. Simplified Reaction Network for this compound Dehydrogenation (PDH)

PDH_Pathway C3H8 This compound (C₃H₈) C3H6 Propylene (C₃H₆) C3H8->C3H6 Dehydrogenation H2 Hydrogen (H₂) Coke Coke C3H8->Coke Coking Cracking Cracking Products (CH₄, C₂H₄, C₂H₆) C3H8->Cracking Cracking C3H6->Coke Coking

Caption: Simplified reaction network for this compound dehydrogenation (PDH).

C. Simplified Reaction Network for Oxidative Dehydrogenation of this compound (ODHP)

ODHP_Pathway C3H8 This compound (C₃H₈) C3H6 Propylene (C₃H₆) C3H8->C3H6 Selective Oxidation H2O Water (H₂O) COx COx (CO, CO₂) C3H8->COx Deep Oxidation Cracking Cracking Products (CH₄, C₂H₄, C₂H₆) C3H8->Cracking Cracking C3H6->COx Deep Oxidation

Caption: Simplified reaction network for ODHP.

References

Propane (R-290) as a Refrigerant in Laboratory Cooling Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a refrigerant for laboratory cooling systems is a critical decision that impacts not only temperature performance and stability but also environmental sustainability and laboratory safety. Historically, hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) have been prevalent. However, due to their high Global Warming Potential (GWP), regulations are phasing them out.[1][2] Propane (R-290), a natural hydrocarbon refrigerant, has emerged as a highly efficient and environmentally friendly alternative.[3][4] With a GWP of 3 and a zero Ozone Depletion Potential (ODP), R-290 presents a sustainable option for laboratory freezers, chillers, and other cooling equipment.[5][6]

These application notes provide a comprehensive overview of the properties, benefits, and safety considerations of using this compound as a refrigerant in a laboratory setting. Detailed protocols for handling, maintenance, and relevant experimental procedures are also included to ensure safe and effective implementation.

Properties and Advantages of this compound (R-290)

This compound is a colorless and odorless hydrocarbon gas with excellent thermodynamic properties, making it a highly efficient refrigerant.[7] Its use in refrigeration systems can lead to significant energy savings and improved performance compared to HFCs.[8]

Key benefits include:

  • Low Environmental Impact: R-290 has a GWP of 3, compared to several thousand for many HFCs, and does not deplete the ozone layer.[5][8]

  • High Energy Efficiency: Due to its superior thermodynamic properties, systems using R-290 often consume less energy to achieve and maintain desired temperatures.[2][9] This efficiency can result in lower electricity bills and a reduced carbon footprint for the laboratory.[8]

  • Excellent Cooling Performance: this compound has a high latent heat of vaporization, meaning it can absorb a large amount of heat, leading to efficient cooling.[10] It also exhibits more consistent performance with limited temperature glide.[11]

  • Cost-Effectiveness: While the initial investment in a this compound-based system might be slightly higher due to safety features, the operational savings from reduced energy consumption and lower refrigerant cost can lead to a lower total cost of ownership over the system's lifespan.[8][10]

Data Presentation: R-290 vs. HFC/HCFC Refrigerants

The following tables summarize the key quantitative data comparing this compound (R-290) with commonly used HFC and HCFC refrigerants.

Refrigerant GWP (100-year) ODP ASHRAE Safety Class
This compound (R-290) 30A3
R-134a (HFC) 1,4300A1
R-404A (HFC blend) 3,9220A1
R-22 (HCFC) 1,8100.055A1
Data sourced from multiple references.[5][8][12]
Performance Metric This compound (R-290) R-404A Notes
Energy Consumption LowerHigherR-290 systems can be up to 50% more energy-efficient.[12]
Refrigerant Charge LowerHigherR-290 systems require a smaller refrigerant charge to achieve the same cooling effect.[13]
Cooling Capacity Increased by ~6.1%BaselineComparative study showed improved cooling capacity with R-290.[14]
Power Consumption Reduced by ~6.0%BaselineExperimental investigation demonstrated lower power consumption for R-290.[14]
Pull-Down Time FasterSlowerR-290 can achieve the target temperature more quickly.[15]
Compressor Discharge Temp. Lower (~15°F lower)HigherLower discharge temperatures can lead to longer compressor life.[11]
Compressor Discharge Pressure Lower (~30% lower)HigherLower pressures contribute to reduced wear on system components.[11]
Performance data is based on various comparative studies and may vary depending on the specific equipment and operating conditions.[11][14][15]

Mandatory Visualizations

R290_Implementation_Workflow Workflow for Implementing R-290 Cooling Systems cluster_planning Planning & Selection cluster_preparation Preparation & Installation cluster_operation Operation & Maintenance Assess Cooling Needs Assess Cooling Needs Evaluate R290 Systems Evaluate R290 Systems Assess Cooling Needs->Evaluate R290 Systems Conduct Safety Assessment Conduct Safety Assessment Evaluate R290 Systems->Conduct Safety Assessment Site Preparation Site Preparation Conduct Safety Assessment->Site Preparation Personnel Training Personnel Training Site Preparation->Personnel Training System Installation System Installation Personnel Training->System Installation Commissioning Commissioning System Installation->Commissioning Routine Maintenance Routine Maintenance Commissioning->Routine Maintenance Emergency Procedures Emergency Procedures Routine Maintenance->Emergency Procedures

Workflow for Implementing R-290 Cooling Systems

Cryopreservation_Workflow Experimental Workflow: Cryopreservation Sample Preparation Sample Preparation Addition of Cryoprotectant Addition of Cryoprotectant Sample Preparation->Addition of Cryoprotectant Controlled Rate Freezing Controlled Rate Freezing Addition of Cryoprotectant->Controlled Rate Freezing Transfer to ULT Freezer Transfer to ULT Freezer Controlled Rate Freezing->Transfer to ULT Freezer Long-term Storage (-80C) Long-term Storage (-80C) Transfer to ULT Freezer->Long-term Storage (-80C) Sample Thawing Sample Thawing Long-term Storage (-80C)->Sample Thawing Post-thaw Analysis Post-thaw Analysis Sample Thawing->Post-thaw Analysis

Experimental Workflow: Cryopreservation

Experimental Protocols

Protocol 1: Safety and Handling of this compound (R-290) in a Laboratory Setting

This compound is classified as a flammable refrigerant (ASHRAE Class A3), and therefore, strict safety protocols must be followed.[5]

1. Personnel Training:

  • All personnel involved in the handling and maintenance of R-290 systems must receive training on the properties of flammable refrigerants, proper handling procedures, and emergency protocols.[16]

2. Laboratory Environment:

  • Ensure the laboratory is well-ventilated.[17] If natural ventilation is insufficient, a portable, explosion-proof ventilation fan should be used.[18]

  • Eliminate all potential ignition sources within a designated safety zone around the cooling equipment. This includes open flames, sparks from electrical equipment, and static electricity.[17][19] "No Smoking" signs should be prominently displayed.[20]

  • Store flammable materials away from the R-290 cooling unit. It is recommended to use laboratory-safe or explosion-proof refrigerators for the storage of flammable chemicals.[21][22]

  • A combustible gas detector should be used to monitor the work area for leaks before and during any service work.[18][23]

  • An approved fire extinguisher (e.g., dry powder or CO2) must be readily accessible.[23]

3. Personal Protective Equipment (PPE):

  • Safety goggles and gloves must be worn when handling R-290.[18]

  • Clothing that covers the body should be worn to protect against skin contact with liquid this compound, which can cause frostbite.[18]

4. Storage and Transport of R-290 Cylinders:

  • Store R-290 cylinders in a cool, well-ventilated area, away from heat sources and direct sunlight.[17][19]

  • Cylinders should be stored upright and secured to prevent them from falling.[19]

  • When transporting cylinders, use a suitable hand truck and ensure they are properly secured.[19]

Protocol 2: Charging a Laboratory Freezer with this compound (R-290)

This protocol is intended for qualified technicians and assumes the freezer is designed for use with R-290.

1. Preparation:

  • Ensure all safety precautions from Protocol 1 are in place.

  • Verify the correct refrigerant charge from the freezer's data plate.[24]

  • Use specialized tools for flammable refrigerants, including a combustible gas detector, a recovery pump designed for flammable refrigerants (if required), and short, low-loss charging hoses.[23]

2. System Evacuation and Leak Testing:

  • Before charging, the system must be properly evacuated to remove air and moisture.[25]

  • Break any existing vacuum with oxygen-free dry nitrogen.[25]

  • Pressurize the system with nitrogen to check for leaks.[25]

  • Evacuate the system to a minimum of 500 microns and ensure it holds this vacuum to confirm the absence of leaks.[25]

3. Charging Procedure:

  • Connect the R-290 cylinder to the manifold gauge set using a short charging hose.[24]

  • Place the R-290 cylinder on a calibrated digital scale.[26]

  • Purge the air from the charging hoses.[26]

  • With the freezer turned off, open the high-side valve on the manifold and slowly add the refrigerant, monitoring the weight on the scale. R-290 can be charged as a liquid or vapor.[25][26]

  • If the full charge is not achieved, start the freezer's compressor and complete the charging through the low-side (suction) port.[26]

  • Do not overcharge the system.[12]

4. Post-Charging Checks:

  • Once the correct charge is added, close the valves and disconnect the charging equipment.

  • Perform a final leak check of the entire system using an electronic leak detector suitable for hydrocarbons.[12]

  • Confirm the system is operating correctly by checking pressures and temperatures.[12]

Protocol 3: Example Experimental Protocol Requiring Precise Low-Temperature Control - Cryopreservation of Mammalian Cells

Ultra-low temperature (ULT) freezers operating at -80°C are essential for the short- to medium-term storage of biological samples such as DNA, RNA, and various cell lines.[27]

1. Materials:

  • Cell culture of interest

  • Cryopreservation medium (e.g., culture medium with 10% DMSO and 20% fetal bovine serum)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • ULT freezer maintained at -80°C

2. Procedure:

  • Prepare a single-cell suspension of the cells to be cryopreserved.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium to the desired cell density.

  • Aliquot the cell suspension into pre-labeled cryovials.

  • Place the cryovials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.[28]

  • Immediately transfer the freezing container to a -80°C ULT freezer and leave it for at least 24 hours.[28]

  • For long-term storage (beyond several months), transfer the cryovials from the -80°C freezer to a liquid nitrogen storage tank (vapor phase).[1][28]

3. Quality Control:

  • After 24 hours of storage at -80°C, a vial can be thawed to determine the efficiency of the cryopreservation process by assessing cell viability.[28]

Precise and stable temperature control, as provided by a well-maintained R-290 freezer, is critical for the success of this protocol, as temperature fluctuations can compromise sample integrity.[1]

Protocol 4: Example Experimental Protocol Requiring Stable Temperature Control - Protein Crystallization

Temperature is a critical variable in protein crystallization, affecting solubility, nucleation, and crystal growth.[17][29]

1. Materials:

  • Purified protein solution (10-20 mg/mL)[30]

  • Crystallization screening solutions

  • Crystallization plates (e.g., 24-well VDX plates)[30]

  • Incubator or cold room with precise temperature control (e.g., 4°C, 10°C, 20°C)

2. Procedure:

  • Set up crystallization trials using a method such as hanging drop vapor diffusion.

  • Place the crystallization plates in incubators set to different, stable temperatures (e.g., 4°C, 10°C, and 20°C).[17]

  • Monitor the plates for crystal growth over several days to weeks.

  • The use of a cooling system with a stable temperature output, such as one using R-290, is crucial for reproducible results, as temperature fluctuations can significantly impact the experiment.[17]

Conclusion

This compound (R-290) offers a compelling alternative to traditional HFC and HCFC refrigerants for laboratory cooling systems. Its superior energy efficiency, excellent cooling performance, and negligible environmental impact make it a sustainable choice for the modern laboratory.[2][5][9] However, its flammability necessitates strict adherence to safety protocols for handling and maintenance. By implementing the detailed procedures outlined in these application notes, researchers, scientists, and drug development professionals can safely and effectively leverage the benefits of R-290, contributing to both scientific advancement and environmental responsibility.

References

Application Notes and Protocols: The Role of Propane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed application notes and protocols for the use of propane in semiconductor manufacturing processes. It includes summaries of quantitative data in structured tables, detailed experimental protocols, and visualizations of key processes and workflows.

Introduction to this compound in Semiconductor Manufacturing

This compound (C₃H₈) is a hydrocarbon gas that serves as a valuable carbon source in various semiconductor fabrication processes. Its primary applications are in the deposition of carbon-containing thin films, such as silicon carbide (SiC) and graphene, through Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). It is also utilized in plasma etching processes as an additive gas to control etch selectivity and polymer deposition. This compound is a cost-effective and efficient energy source, making it a viable option for manufacturers aiming to enhance productivity and reduce energy expenses[1].

Deposition of Silicon Carbide (SiC) Films

Silicon carbide is a wide-bandgap semiconductor with excellent thermal and chemical stability, making it ideal for high-power and high-temperature electronic devices[2]. This compound is a common carbon precursor in the CVD of SiC films.

Chemical Vapor Deposition (CVD) of SiC

In SiC CVD, this compound is typically used in conjunction with a silicon precursor, most commonly silane (B1218182) (SiH₄), and a carrier gas like hydrogen (H₂)[3]. The fundamental reaction for the formation of SiC from silane and this compound is:

3SiH₄(g) + C₃H₈(g) → 3SiC(s) + 10H₂(g)[3]

This reaction typically occurs at high temperatures, often exceeding 1500°C[3].

Logical Relationship for SiC CVD Process:

SiC_CVD_Process cluster_precursors Precursor Gases cluster_reactor CVD Reactor cluster_output Output Silane Silane (SiH₄) Silicon Source Mixing Gas Mixing Silane->Mixing This compound This compound (C₃H₈) Carbon Source This compound->Mixing Hydrogen Hydrogen (H₂) Carrier Gas Hydrogen->Mixing Deposition High-Temperature Deposition on Substrate (>1500°C) Mixing->Deposition SiC_Film Silicon Carbide (SiC) Film Deposition->SiC_Film Byproducts Exhaust Byproducts (e.g., H₂) Deposition->Byproducts

Simplified workflow for the CVD of Silicon Carbide using this compound.

Table 1: Process Parameters for CVD of 4H-SiC using this compound and Methane (B114726)

Carbon SourceGrowth Rate (µm/h)Doping Concentration (cm⁻³)Surface Roughness (nm)Reference
This compound (C₃H₈)Significantly HigherHigherHigher[3][4]
Methane (CH₄)SlowerLowerLower[3][4]

Note: Methane is often preferred for commercial epitaxial wafer growth due to better uniformity and lower surface roughness, despite the higher growth rate achievable with this compound[3][4].

Experimental Protocol: CVD of 4H-SiC

This protocol is a general guideline based on typical parameters found in the literature[3][5].

Materials and Equipment:

  • Horizontal hot-wall CVD reactor

  • 4° off-axis 4H-SiC substrate

  • Silane (SiH₄, diluted in H₂)

  • This compound (C₃H₈)

  • Hydrogen (H₂, purified)

  • Argon (Ar, carrier gas during growth)

  • Trichlorosilane (TCS) as an alternative silicon source

Procedure:

  • Substrate Preparation: Load the 4H-SiC substrate into the CVD reactor.

  • System Purge: Purge the reactor with high-purity argon or nitrogen to remove atmospheric contaminants.

  • Temperature Ramp and Etching: Ramp the temperature to the growth temperature (e.g., 1570°C) under a flow of purified H₂ to etch the substrate surface and remove any damage or contamination[5].

  • Precursor Introduction:

    • Switch the carrier gas to Argon[5].

    • Introduce the silicon precursor (e.g., Silane or TCS) and the carbon precursor (this compound) into the reactor at the desired C/Si ratio. A typical C/Si ratio to start with is 1[3].

    • A constant flow of silane can be maintained while the this compound flow is varied to adjust the C/Si ratio[5].

  • Deposition: Maintain the process parameters (temperature, pressure, gas flow rates) for the desired deposition time to achieve the target film thickness.

  • Cool-down: After deposition, terminate the precursor flow and cool down the reactor under an inert gas flow.

Synthesis of Graphene

This compound is also a key carbon source for the synthesis of graphene on various substrates, particularly silicon carbide, via CVD.

CVD of Graphene on SiC

The use of an external carbon source like this compound for graphene growth on SiC can reduce the sublimation of silicon from the substrate[3].

Experimental Workflow for Graphene Synthesis on SiC:

Graphene_CVD_Workflow Start Start Load_Substrate Load SiC Substrate Start->Load_Substrate Purge_Reactor Purge Reactor with Inert Gas Load_Substrate->Purge_Reactor Anneal Anneal Substrate (e.g., 950°C in H₂/Ar) Purge_Reactor->Anneal Introduce_Gases Introduce this compound and Hydrogen Anneal->Introduce_Gases Growth Graphene Growth (e.g., 1550°C) Introduce_Gases->Growth Cool_Down Cool Down in Argon Growth->Cool_Down Characterize Characterize Graphene Film (Raman, AFM, XPS) Cool_Down->Characterize End End Characterize->End

General experimental workflow for graphene synthesis on SiC using this compound.

Table 2: Experimental Parameters for Graphene Growth on SiC using this compound-Hydrogen CVD

ParameterValueReference
Substrate6H-SiC (0001), Si-face
Growth Temperature1550°C
Pressure800 mbar
Argon (Ar) Flow10 slm
Hydrogen (H₂) Flow2 slm
This compound (C₃H₈) Flow10 sccm
Growth Time5 min
Experimental Protocol: CVD of Graphene on 6H-SiC

This protocol is based on a self-limiting monolayer graphene growth process.

Materials and Equipment:

  • CVD reactor

  • 6H-SiC (0001) substrate

  • This compound (C₃H₈)

  • Hydrogen (H₂)

  • Argon (Ar)

Procedure:

  • Substrate Loading: Place the 6H-SiC substrate in the CVD reactor.

  • System Purge: Purge the reactor with argon to create an inert atmosphere.

  • Heating and Annealing: Heat the substrate to the growth temperature of 1550°C in a mixture of argon and hydrogen.

  • Graphene Growth: At the growth temperature and a pressure of 800 mbar, introduce a flow of this compound (10 sccm) along with argon (10 slm) and hydrogen (2 slm) for 5 minutes.

  • Cooling: After the growth period, simultaneously stop the heating and the flow of this compound and hydrogen. Cool the sample under an argon atmosphere. This argon cooling step is crucial to suppress the effects of hydrogen during cool-down.

  • Characterization: After cooling to room temperature, the graphene film can be characterized using techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).

Plasma Etching

In plasma etching, this compound can be added to fluorocarbon or other etchant gas mixtures to influence the etching process. Hydrocarbon additives can act as passivating agents, forming a polymer layer on the surfaces, which can enhance etch selectivity between different materials.

This compound in Plasma Etching of Silicon Nitride (SiNₓ)

In the plasma etching of silicon nitride, selectivity over silicon (Si) and silicon dioxide (SiO₂) is often critical. Adding a hydrocarbon like methane (CH₄) or this compound to an SF₆-based plasma can improve this selectivity. The hydrocarbon contributes to the formation of a polymer film on the silicon surface, which inhibits its etching.

Table 3: Etch Rates in SF₆/CH₄/N₂/O₂ Plasma

MaterialEtch Rate (nm/min) with small O₂ addition
SiNₓ~100
SiO₂~20
Si~10

Note: The data above is for a methane-containing plasma, which is expected to have a similar effect to this compound in this process. The addition of a small amount of oxygen can significantly decrease the silicon etch rate[6][7].

Plasma Etching Mechanism:

Plasma_Etching_Mechanism cluster_gases Process Gases cluster_plasma Plasma Reactor cluster_surface Substrate Surface Etchant Etchant Gas (e.g., SF₆, CF₄) Plasma_Gen Plasma Generation (RF Power) Etchant->Plasma_Gen This compound This compound (C₃H₈) Additive This compound->Plasma_Gen Carrier Carrier Gas (e.g., Ar) Carrier->Plasma_Gen Reactive_Species Generation of Reactive Species (Ions, Radicals) Plasma_Gen->Reactive_Species Adsorption Adsorption of Reactive Species Reactive_Species->Adsorption Reaction Chemical Reaction & Ion Bombardment Adsorption->Reaction Desorption Desorption of Volatile Byproducts Reaction->Desorption

General mechanism of plasma etching with this compound as an additive gas.
Experimental Protocol: Plasma Etching of SiNₓ (Conceptual)

This is a conceptual protocol as detailed public-domain recipes for this compound-based SiNₓ etching are scarce. It is based on the principles of using hydrocarbon additives in fluorine-based plasmas[6][7].

Materials and Equipment:

  • Reactive Ion Etching (RIE) or Inductively Coupled Plasma (ICP) etcher

  • Substrate with a SiNₓ film to be etched, patterned with a suitable mask (e.g., photoresist)

  • Sulfur hexafluoride (SF₆)

  • This compound (C₃H₈)

  • Oxygen (O₂)

  • Argon (Ar) or Nitrogen (N₂) as a diluent gas

Procedure:

  • Sample Loading: Load the patterned substrate into the plasma etcher.

  • Chamber Pumping: Evacuate the chamber to the desired base pressure.

  • Gas Flow: Introduce the etchant gas mixture. A starting point could be a mixture of SF₆, this compound, and a diluent gas like Ar or N₂. The ratio of SF₆ to this compound will be a critical parameter to optimize for selectivity.

  • Plasma Ignition: Apply RF power to ignite the plasma.

  • Etching: Etch for a predetermined time or use an endpoint detection system to monitor the process.

  • Plasma Extinguishing and Purge: Turn off the RF power and purge the chamber with an inert gas.

  • Sample Unloading: Vent the chamber and unload the etched substrate.

  • Characterization: Analyze the etch depth, profile, and selectivity using techniques like profilometry and scanning electron microscopy (SEM).

Safety Protocols for this compound Handling in a Cleanroom

This compound is a flammable gas and requires strict safety protocols, especially in a cleanroom environment where ignition sources may be present.

General Safety Precautions:

  • Storage: this compound cylinders must be stored upright in a well-ventilated, designated area, away from heat and ignition sources[4][8][9].

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound cylinders[5].

  • Leak Detection: this compound is odorized with a distinct "rotten egg" smell to aid in leak detection. If a leak is suspected, evacuate the area immediately and contact the appropriate safety personnel[9].

  • Ventilation: Ensure adequate ventilation in any area where this compound is used or stored to prevent the accumulation of flammable gas mixtures[4].

  • Equipment: Use only equipment and fittings that are rated for this compound service. Regularly inspect hoses and connections for leaks and damage[5].

Cleanroom-Specific Considerations:

  • Gas Delivery Systems: Use high-purity piping and components for gas delivery to prevent contamination of the process and ensure the integrity of the system.

  • Gas Cabinets: Store this compound cylinders in ventilated gas cabinets equipped with gas leak detectors and automatic shutdown systems[7].

  • Exhaust: Process tools using flammable gases should have dedicated exhaust systems to safely vent any potential leaks or unreacted gases[7].

  • Monitoring: Continuous monitoring for flammable gases at the lower flammability limit (LFL) is essential in and around process tools[5].

  • Emergency Procedures: Establish and regularly review emergency procedures for responding to a flammable gas leak or fire.

Conclusion

This compound is a versatile and economically viable carbon source in semiconductor manufacturing, particularly for the deposition of high-quality SiC and graphene films. Its role in plasma etching as a selectivity-enhancing additive is also an area of interest. Adherence to stringent safety protocols is paramount when handling this flammable gas in a cleanroom environment. The experimental protocols and data provided in these application notes serve as a foundation for researchers and engineers to develop and optimize their specific processes.

References

Application Notes and Protocols for Nanoparticle Synthesis via Propane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles using propane-fueled combustion techniques. The information is intended to guide researchers in establishing and optimizing their nanoparticle production processes for applications in catalysis, materials science, and drug development.

Introduction to this compound Combustion for Nanoparticle Synthesis

This compound combustion offers a versatile and scalable platform for the continuous synthesis of a wide range of nanoparticles.[1][2] This method relies on the high-temperature environment of a flame to drive the chemical reactions necessary for nucleating and growing nanoparticles from precursor materials.[1][3] The primary advantages of this approach include high production rates, cost-effectiveness, and the ability to produce high-purity materials.[1][3][4]

Two prominent methods utilizing this compound combustion are Flame Spray Pyrolysis (FSP) and Inverse Diffusion Flames .

  • Flame Spray Pyrolysis (FSP): In FSP, a liquid precursor solution, typically containing a metal salt or organometallic compound dissolved in a flammable solvent, is atomized into fine droplets and ignited by a pilot flame.[5] The combustion of the solvent and precursor decomposition occur within the flame, leading to the formation of nanoparticles.[5] This technique allows for excellent control over particle size, composition, and morphology by adjusting process parameters.[5]

  • Inverse Diffusion Flames: This configuration involves injecting an oxidizer into a surrounding fuel flow, creating a reducing environment ideal for synthesizing nanoparticles with specific oxidation states, such as magnetite (Fe₃O₄).[6]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of common metal oxide nanoparticles using this compound-fueled Flame Spray Pyrolysis.

General Experimental Setup for Flame Spray Pyrolysis (FSP)

A typical FSP setup consists of a precursor delivery system, a burner, a collection system, and gas flow controllers.

  • Precursor Delivery: A syringe pump is used to deliver the liquid precursor solution at a controlled flow rate to a nozzle.

  • Burner: An annular nozzle is commonly used, where the precursor is atomized by a high-velocity dispersion gas (e.g., oxygen or air).[7] This spray is then ignited and sustained by a surrounding pilot flame, often a premixed methane-air or this compound-air flame.[1]

  • Collection System: Nanoparticles are collected downstream on a filter (e.g., glass fiber or PTFE) with the aid of a vacuum pump.[8]

  • Gas Flow Control: Mass flow controllers are essential for precisely regulating the flow rates of this compound, oxygen/air, and any inert gases.[7]

Diagram of a Typical Flame Spray Pyrolysis (FSP) Workflow

FSP_Workflow cluster_precursor Precursor Preparation cluster_synthesis Flame Synthesis cluster_collection Product Collection Precursor Metal Precursor Mix Mixing & Dissolution Precursor->Mix Solvent Solvent Solvent->Mix Pump Syringe Pump Mix->Pump Nozzle Atomization Nozzle Pump->Nozzle Flame Flame Reactor Nozzle->Flame This compound This compound This compound->Flame Oxygen Oxygen/Air Oxygen->Flame Filter Filter Assembly Flame->Filter Vacuum Vacuum Pump Filter->Vacuum Nanoparticles Nanoparticle Powder Filter->Nanoparticles

Caption: A typical workflow for nanoparticle synthesis using Flame Spray Pyrolysis.

Protocol for Silica (B1680970) (SiO₂) Nanoparticle Synthesis
ParameterValue/Range
This compound Flow Rate 1.0 - 2.0 L/min (for pilot flame)
Oxygen/Air Flow Rate 2.0 - 5.0 L/min (for pilot flame)
Precursor Solution 0.5 M Tetraethyl orthosilicate (B98303) (TEOS) in ethanol (B145695)
Precursor Flow Rate 1.0 - 5.0 mL/min
Dispersion Gas (Oxygen) 3.0 - 7.0 L/min
Resulting Particle Size 10 - 50 nm

Methodology:

  • Precursor Preparation: Prepare a 0.5 M solution of Tetraethyl orthosilicate (TEOS) in ethanol.

  • System Setup:

    • Set the this compound and oxygen/air flow rates for the pilot flame to achieve a stable flame.

    • Set the precursor solution flow rate using the syringe pump.

    • Set the dispersion oxygen flow rate.

  • Initiation: Ignite the pilot flame. Initiate the precursor and dispersion gas flows to start the synthesis.

  • Collection: Collect the resulting white silica nanoparticle powder on the filter.

  • Characterization: Analyze the collected powder using Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystallinity.

Protocol for Titania (TiO₂) Nanoparticle Synthesis
ParameterValue/Range
This compound Flow Rate 1.0 - 2.0 L/min (for pilot flame)
Oxygen/Air Flow Rate 2.0 - 5.0 L/min (for pilot flame)
Precursor Solution 0.5 M Titanium(IV) isopropoxide (TTIP) in ethanol
Precursor Flow Rate 1.0 - 5.0 mL/min
Dispersion Gas (Oxygen) 3.0 - 7.0 L/min
Resulting Particle Size 5 - 30 nm

Methodology:

  • Precursor Preparation: Prepare a 0.5 M solution of Titanium(IV) isopropoxide (TTIP) in ethanol.[9] Due to the high reactivity of TTIP with moisture, this should be done in a dry environment.

  • System Setup: Follow the general system setup as described for SiO₂ synthesis.

  • Initiation: Ignite the pilot flame and then introduce the precursor and dispersion gas. The flame will typically exhibit a bright white color during TiO₂ synthesis.[8]

  • Collection: Collect the white titania nanoparticle powder on the filter.

  • Characterization: Characterize the nanoparticles using TEM, XRD, and Brunauer-Emmett-Teller (BET) analysis for surface area.

Protocol for Iron Oxide (Fe₂O₃/Fe₃O₄) Nanoparticle Synthesis
ParameterValue/Range
This compound Flow Rate Fuel-rich conditions (adjust based on desired oxidation state)
Oxygen/Air Flow Rate Controlled to create either oxidizing or reducing environment
Precursor Solution 0.1 - 0.5 M Iron(III) nitrate (B79036) nonahydrate in ethanol/water
Precursor Flow Rate 1.0 - 5.0 mL/min
Dispersion Gas (Oxygen/Air) Varied to control flame temperature and stoichiometry
Resulting Particle Size 5 - 60 nm

Methodology:

  • Precursor Preparation: Prepare a solution of Iron(III) nitrate nonahydrate in a mixture of ethanol and water.

  • System Setup and Flame Stoichiometry:

    • For hematite (B75146) (α-Fe₂O₃), use a slightly fuel-lean to stoichiometric this compound-oxygen flame to ensure complete oxidation.[10]

    • For magnetite (Fe₃O₄), an inverse diffusion flame with a fuel-rich environment is preferred to achieve the reduced oxidation state.[6] This involves carefully controlling the this compound to oxygen ratio to be greater than stoichiometric.[11]

  • Initiation and Collection: Follow the general procedure for FSP.

  • Characterization: Use TEM for particle size, XRD for phase identification (hematite vs. magnetite), and vibrating sample magnetometry (VSM) to determine magnetic properties.

Protocol for Zirconia (ZrO₂) Nanoparticle Synthesis
ParameterValue/Range
This compound Flow Rate 1.0 - 2.0 L/min (for pilot flame)
Oxygen/Air Flow Rate 2.0 - 5.0 L/min (for pilot flame)
Precursor Solution 0.1 - 0.5 M Zirconium(IV) propoxide in ethanol
Precursor Flow Rate 1.0 - 5.0 mL/min
Dispersion Gas (Oxygen) 3.0 - 7.0 L/min
Resulting Particle Size 5 - 20 nm

Methodology:

  • Precursor Preparation: Prepare a solution of Zirconium(IV) propoxide in ethanol.

  • System Setup and Initiation: Follow the general FSP protocol.

  • Collection and Characterization: Collect the white zirconia powder and characterize it using TEM, XRD, and BET.

Quantitative Data Summary

The following table summarizes the key experimental parameters and resulting nanoparticle characteristics from various studies.

NanoparticlePrecursorPrecursor Conc. (M)SolventLiquid Flow Rate (mL/min)Dispersion Gas Flow Rate (L/min)Resulting Particle Size (nm)
SiO₂ TEOS0.5n-hexane1Not Specified~15
SiO₂ TEOS1.0n-hexane3Not Specifiedup to 40
TiO₂ TTIP1.0Ethanol1Not SpecifiedNot Specified
ZrO₂ Zirconium(IV) n-propoxide0.5Xylenes/n-Butanol16 - 6420 - 80 (O₂)14.6 - 16.5

Applications in Drug Development

Nanoparticles synthesized via this compound combustion have significant potential in drug development, primarily in drug delivery and as antimicrobial agents.[12][13]

Nanoparticle Coatings for Medical Devices

Flame-synthesized nanoparticles can be directly deposited onto the surface of medical devices to impart desirable properties, such as antimicrobial activity.[12][14] For instance, silver nanoparticles are known for their potent antimicrobial effects.[12]

Diagram of the Nanoparticle Coating Process

Coating_Process FSP Flame Spray Pyrolysis Reactor Nanoparticle_Aerosol Nanoparticle Aerosol FSP->Nanoparticle_Aerosol Substrate Medical Device Substrate Nanoparticle_Aerosol->Substrate Direct Deposition Coated_Device Coated Medical Device Substrate->Coated_Device

Caption: A simplified workflow for coating medical devices with nanoparticles.

Protocol for Antibacterial Silver Nanoparticle Coating:

  • Precursor: Prepare a solution of silver nitrate in a suitable solvent.

  • Synthesis: Generate silver nanoparticles using FSP.

  • Deposition: Place the medical device substrate (e.g., catheter, implant) in the path of the nanoparticle aerosol downstream from the flame.

  • Control: The duration of exposure and the distance from the flame will determine the coating thickness and nanoparticle density.

Nanoparticles as Drug Delivery Vehicles

The high surface area and tunable surface chemistry of flame-synthesized nanoparticles make them promising candidates for drug delivery systems. The general concept involves loading a therapeutic agent onto the nanoparticle carrier.

Logical Flow for Nanoparticle-based Drug Delivery

Drug_Delivery cluster_formulation Formulation cluster_delivery Delivery & Release Nanoparticle Synthesized Nanoparticle Loading Drug Loading Nanoparticle->Loading Drug Therapeutic Agent Drug->Loading Drug_Carrier Drug-Loaded Nanoparticle Loading->Drug_Carrier Target Target Site (e.g., Tumor) Drug_Carrier->Target Release Drug Release Target->Release

Caption: A logical diagram illustrating the concept of nanoparticle-mediated drug delivery.

Further research is required to develop specific protocols for loading various drugs onto nanoparticles produced by this compound combustion and to evaluate their in vitro and in vivo efficacy and safety. The surface functionalization of these nanoparticles will be a critical step to achieve targeted delivery and controlled release.

Characterization Techniques

A comprehensive characterization of the synthesized nanoparticles is crucial to ensure they meet the requirements for their intended application.

TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Particle size, morphology, and size distribution.
Scanning Electron Microscopy (SEM) Surface morphology and agglomeration state.
X-ray Diffraction (XRD) Crystalline structure and phase composition.
Brunauer-Emmett-Teller (BET) Analysis Specific surface area.
Vibrating Sample Magnetometry (VSM) Magnetic properties of iron oxide nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic diameter in a liquid dispersion.
Zeta Potential Surface charge and stability of nanoparticles in suspension.

Safety Considerations

  • Handling of Precursors: Many metal precursors are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • This compound and Oxygen: this compound is highly flammable, and oxygen is a strong oxidizer. Ensure proper gas handling procedures are followed to prevent leaks and explosions.

  • Nanoparticle Inhalation: The inhalation of nanoparticles can be harmful. The collection system should be enclosed, and appropriate respiratory protection should be worn when handling the nanoparticle powders.

  • High Temperatures: The flame reactor operates at very high temperatures, posing a burn risk. Ensure proper shielding and safe operating procedures are in place.

References

Application of Propane in Mass Spectrometry Calibration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane (C₃H₈) is a versatile and widely utilized compound in the field of mass spectrometry, primarily serving as a calibration standard for the low-mass range. Its well-defined fragmentation pattern upon electron ionization provides a series of known mass-to-charge (m/z) ratios, enabling the accurate calibration of mass spectrometers. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry calibration, intended for researchers, scientists, and professionals in drug development who rely on precise mass measurements.

This compound's utility extends to various applications, including its use as a calibration gas in emissions testing for the automotive industry and in the analysis of natural gas composition.[1] In the context of laboratory mass spectrometry, particularly with quadrupole instruments, understanding and utilizing the predictable fragmentation of this compound is essential for ensuring instrument performance and data accuracy.

Principles of this compound-Based Calibration

When a this compound molecule is introduced into the ion source of a mass spectrometer, it undergoes electron ionization, resulting in the formation of a molecular ion ([C₃H₈]⁺) and various fragment ions. The molecular ion represents the intact molecule with one electron removed.[2] The energy from the electron beam also causes the this compound molecule to break apart, or fragment, in predictable ways, producing a characteristic mass spectrum.[2]

The most intense peak in the mass spectrum is known as the base peak, which is assigned a relative intensity of 100%. All other peaks are reported as a percentage of the base peak. For this compound, the base peak is typically the ethyl cation ([C₂H₅]⁺) at an m/z of 29.[3][4] The molecular ion peak for this compound is observed at an m/z of 44.[2][3][4] The consistent and well-characterized fragmentation pattern of this compound allows it to serve as a reliable calibrant for the mass axis of the spectrometer.

Quantitative Data: this compound Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a series of peaks corresponding to the molecular ion and its various fragments. The relative intensities of these peaks are consistent under standard operating conditions (e.g., 70 eV electron energy).

m/zIon FormulaRelative Intensity (%)
15[CH₃]⁺~10
26[C₂H₂]⁺~8
27[C₂H₃]⁺~35
28[C₂H₄]⁺~25
29[C₂H₅]⁺100 (Base Peak)
39[C₃H₃]⁺~15
41[C₃H₅]⁺~20
42[C₃H₆]⁺~5
43[C₃H₇]⁺~25
44[C₃H₈]⁺~20 (Molecular Ion)
45[¹³CC₂H₈]⁺~0.6

Note: Relative intensities are approximate and can vary slightly between instruments.

Experimental Protocol: Mass Spectrometer Calibration Using this compound

This protocol outlines the general steps for calibrating a quadrupole mass spectrometer using this compound gas.

1. Materials and Equipment:

  • Quadrupole Mass Spectrometer with an electron ionization source.

  • This compound gas cylinder (high purity, 99.9% or higher).

  • Gas inlet system (e.g., needle valve, capillary leak, or pulsed valve).

  • Vacuum system capable of reaching at least 10⁻⁶ mbar.

  • Data acquisition and analysis software.

2. Pre-Calibration Checks:

  • Ensure the vacuum system is operating correctly and the base pressure is stable.

  • Verify that the ion source filaments are in good condition.

  • Check that the detector (e.g., electron multiplier) is functioning within its optimal voltage range.

3. This compound Introduction:

  • Connect the this compound gas cylinder to the mass spectrometer's gas inlet system using appropriate and leak-tight fittings.

  • Slowly open the needle valve or activate the gas inlet system to introduce a steady flow of this compound into the ion source.

  • Adjust the flow rate to achieve a stable operating pressure in the range of 10⁻⁶ to 10⁻⁵ mbar. Avoid high pressures which can lead to ion-molecule reactions and space-charge effects.

4. Instrument Tuning:

  • Set the electron energy to 70 eV.

  • Optimize the ion source parameters (e.g., repeller voltage, ion focus) to maximize the signal intensity of the this compound ions, particularly the base peak at m/z 29.

  • Perform an initial scan of the mass range (e.g., m/z 10-100) to observe the this compound mass spectrum.

5. Mass Calibration:

  • Identify the major peaks in the this compound spectrum (m/z 29, 43, and 44).

  • Using the instrument's calibration software, assign the known exact masses to these identified peaks.

  • The software will then apply a calibration function (often a polynomial fit) to the mass axis.

  • Acquire a new spectrum to verify that the peak assignments are accurate across the calibrated mass range. The measured masses of the this compound fragments should now be within the specified mass accuracy of the instrument.

6. Post-Calibration:

  • Once calibration is complete, the flow of this compound can be stopped, and the system allowed to pump down to its base pressure.

  • The instrument is now calibrated and ready for sample analysis in the low-mass range.

Diagrams

experimental_workflow start Start pre_cal Pre-Calibration Checks (Vacuum, Filament, Detector) start->pre_cal gas_intro Introduce this compound Gas (Adjust Flow for Stable Pressure) pre_cal->gas_intro tuning Instrument Tuning (Electron Energy, Ion Source) gas_intro->tuning calibration Mass Calibration (Identify Peaks, Assign Masses) tuning->calibration verification Verification Scan (Confirm Mass Accuracy) calibration->verification post_cal Post-Calibration (Stop Gas Flow, Pump Down) verification->post_cal end Ready for Analysis post_cal->end

Figure 1. Experimental workflow for mass spectrometer calibration using this compound.

propane_fragmentation This compound This compound (C3H8) m/z = 44 (Molecular Ion) frag1 [C3H7]+ m/z = 43 This compound->frag1 - H• frag2 [C2H5]+ m/z = 29 (Base Peak) This compound->frag2 - CH3• frag3 [CH3]+ m/z = 15 This compound->frag3 - C2H5• frag4 [C3H5]+ m/z = 41 frag1->frag4 - H2 frag5 [C2H3]+ m/z = 27 frag2->frag5 - H2

Figure 2. Logical relationship of this compound fragmentation in an electron ionization source.

Conclusion

This compound is an effective and reliable calibrant for mass spectrometers, particularly for the low-mass range. Its well-documented and predictable fragmentation pattern provides a series of reference points for accurate mass axis calibration. By following the detailed protocol and understanding the principles of its ionization and fragmentation, researchers can ensure the accuracy and reliability of their mass spectrometry data. The use of this compound as a calibration standard is a fundamental procedure that supports a wide range of scientific and industrial applications, from fundamental research to drug development and quality control.

References

Propane as a Solvent for Natural Product Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane, a liquefied petroleum gas, is emerging as a highly efficient and selective solvent for the extraction of a wide array of natural products. Its non-polar nature, low boiling point, and favorable thermodynamic properties make it particularly well-suited for the isolation of lipophilic and volatile compounds, such as essential oils, lipids, and cannabinoids. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing this compound for natural product extraction. This compound is recognized as a "Generally Recognized as Safe" (GRAS) solvent by the FDA, and when used in a closed-loop system, it offers a cost-effective and environmentally conscious alternative to other organic solvents.[1]

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is essential for its effective and safe use as an extraction solvent.

PropertyValue
Molecular Formula C₃H₈
Molar Mass 44.1 g/mol
Boiling Point -42.1 °C (-43.8 °F)
Critical Temperature 96.7 °C (206.1 °F)
Critical Pressure 4.25 MPa (616 psi)
Polarity Non-polar

Advantages of this compound Extraction

This compound offers several distinct advantages over other extraction solvents:

  • High Selectivity for Terpenes and Volatile Compounds: Due to its low boiling point, this compound extraction can be performed at lower temperatures, which significantly reduces the degradation of thermally sensitive compounds like terpenes, preserving the natural aromatic and flavor profile of the extract.[1][2]

  • Faster Extraction Times: this compound extraction often requires shorter run times compared to supercritical CO2 extraction, leading to higher throughput.[3]

  • Lower Operating Pressures: Compared to supercritical CO2 extraction, which requires very high pressures, this compound operates at significantly lower pressures, reducing the initial capital cost of equipment.

  • Efficient Solvent Recovery: The high volatility of this compound allows for easy and efficient removal from the extract, minimizing residual solvent in the final product.

  • Cost-Effective: The lower equipment and operational costs can make this compound extraction a more economical choice, particularly for small to medium-scale operations.[2]

Disadvantages and Safety Considerations

The primary disadvantage of this compound is its high flammability. Therefore, strict safety protocols and specialized equipment are mandatory.

  • Flammability: this compound is highly flammable and can form explosive mixtures with air. All extractions must be conducted in a well-ventilated, explosion-proof environment with spark-proof equipment.

  • Regulatory Compliance: Extraction facilities must adhere to strict safety regulations and building codes designed for handling flammable gases.

Applications in Natural Product Extraction

This compound has demonstrated efficacy in extracting a variety of natural products. Below are some key applications with comparative data.

Extraction of Plant Oils (Lipids)

This compound is an excellent solvent for extracting lipids from various plant materials, often demonstrating higher yields and faster extraction rates than supercritical CO2.

Table 1: Comparison of Extraction Yields for Grape Seed Oil

SolventTemperature (°C)Pressure (bar)Extraction Time (min)Yield (%)
This compound 601003010.8
CO₂ 602002008.0

Data sourced from Freitas et al. (2008).[3][4]

Table 2: Comparison of Extraction Yields for Rice Bran Oil

SolventTemperaturePressureYield (%)
This compound Ambient0.76 MPa91.42 ± 0.31
Butane (B89635) Subcritical-89.11 ± 0.41
Hexane (B92381) --67.73 ± 0.37

Data sourced from Liu et al. (2015).[5][6]

Table 3: Comparison of Extraction Yields for Chia Seed Oil

Extraction MethodTemperature (°C)Pressure (MPa)Yield (%)
Subcritical n-Propane 451230.21
Soxhlet (Hexane) --28.56
Bligh & Dyer --29.87
Folch --23.25

Data sourced from Zanqui et al. (2014).

Extraction of Cannabinoids and Terpenes

In the cannabis industry, this compound is renowned for its ability to produce extracts with a high concentration of terpenes, resulting in products with a robust flavor and aroma profile, often referred to as "this compound Hash Oil" (PHO). While butane may sometimes yield a higher quantity of cannabinoids, this compound excels at preserving the more volatile terpene fraction.[1]

Table 4: Qualitative Comparison of this compound and Butane for Cannabis Extraction

FeatureThis compound (PHO)Butane (BHO)
Terpene Preservation ExcellentGood
Cannabinoid Yield GoodExcellent
Extraction Pressure HigherLower
Boiling Point Lower (-42°C)Higher (-1°C)
Final Product Consistency Often softer (e.g., budder, sugar)More versatile (e.g., shatter, wax)

Experimental Protocols

The following protocols provide a general framework for the extraction of natural products using this compound. These should be adapted based on the specific biomass and target compounds.

General Protocol for Subcritical this compound Extraction of Essential Oils

This protocol is a generalized procedure for extracting essential oils from aromatic plants like lavender or hops.

1. Biomass Preparation:

  • Dry the plant material to a moisture content of 5-10%.
  • Grind the biomass to a consistent particle size (e.g., 0.5-2 mm) to increase the surface area for extraction.

2. Extraction Procedure (Closed-Loop System):

  • Loading: Pack the ground biomass into the material column of the closed-loop extractor. Do not pack too tightly to avoid channeling of the solvent.
  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any oxygen.
  • Solvent Introduction: Chill the liquid this compound and introduce it into the material column. A typical solvent-to-biomass ratio is 4:1 to 8:1 (w/w).
  • Soaking (Optional): Allow the biomass to soak in the this compound for a predetermined time (e.g., 15-30 minutes) to facilitate the dissolution of target compounds. This step can be performed at ambient or sub-zero temperatures.
  • Extraction Run: Circulate the this compound through the material column to wash out the dissolved compounds. Typical operating conditions are:
  • Temperature: -20°C to 20°C
  • Pressure: 0.5 to 1.5 MPa (70 to 220 psi)
  • Collection: The this compound-extract solution is transferred to a collection vessel.

3. Solvent Recovery and Extract Purification:

  • Solvent Evaporation: Gently heat the collection vessel to evaporate the this compound. The low boiling point of this compound allows for recovery at temperatures that preserve volatile compounds. The evaporated this compound is re-condensed and collected for reuse.
  • Vacuum Purging: Place the collected crude extract in a vacuum oven at a low temperature (e.g., 30-40°C) and under a high vacuum to remove any residual this compound.
  • Winterization (Optional): For extracts containing significant amounts of fats and waxes, a winterization step may be necessary. Dissolve the crude extract in ethanol (B145695) and chill to sub-zero temperatures to precipitate the lipids, which can then be removed by filtration.

Purity Analysis of Extracts

The purity of the resulting extract should be assessed using appropriate analytical techniques. For terpene-rich essential oils, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.

GC-MS Analysis of Terpenes:

  • Prepare a dilute solution of the extract in a suitable solvent (e.g., hexane or ethanol).

  • Inject the sample into a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms).

  • Use a temperature program that allows for the separation of the various terpenes.

  • Identify individual terpenes by comparing their mass spectra and retention times to those of known standards.

  • Quantify the terpenes using an internal standard or by peak area normalization.[7]

Signaling Pathways of Bioactive Compounds Extracted with this compound

This compound's ability to preserve volatile terpenes makes it an ideal solvent for obtaining extracts rich in these bioactive compounds. Many terpenes have been shown to modulate specific cellular signaling pathways, which is of great interest in drug development.

Terpenes and their Associated Signaling Pathways
  • β-Caryophyllene: This sesquiterpene is a known agonist of the Cannabinoid Receptor 2 (CB2), which is primarily expressed on immune cells. Activation of CB2 by β-caryophyllene can modulate inflammatory responses by inhibiting the NF-κB pathway.[8] It has also been shown to play a role in wound healing and may modulate the PI3K/Akt signaling pathway.[9][10]

  • Limonene: This monoterpene has demonstrated anti-inflammatory effects by suppressing the TLR4/NF-κB/AP-1 signaling pathways and modulating oxidative stress through the activation of Nrf2.[11]

  • Linalool: Linalool exhibits neuroprotective effects by modulating pathways involved in neurodegeneration and sphingolipid signaling. It can also upregulate antioxidant defense mechanisms through the Nrf2/HO-1 pathway and neurotrophic signaling (BDNF and NGF).[4]

Visualizations

Experimental Workflow for this compound Extraction

Propane_Extraction_Workflow cluster_preparation Biomass Preparation cluster_extraction Closed-Loop Extraction cluster_recovery Solvent Recovery & Purification A Drying B Grinding A->B C Loading Biomass B->C Prepared Biomass D Solvent Introduction (Liquid this compound) C->D E Extraction (-20°C to 20°C, 0.5-1.5 MPa) D->E F Solvent Evaporation E->F Extract-Propane Mixture G Vacuum Purging F->G H Winterization (Optional) G->H I Final Extract H->I J Bioactivity Assays I->J Purity Analysis (GC-MS)

Caption: A generalized workflow for the extraction of natural products using subcritical this compound.

Signaling Pathway for β-Caryophyllene

b_Caryophyllene_Pathway BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 activates NFkB NF-κB CB2->NFkB inhibits PI3K_Akt PI3K/Akt Pathway CB2->PI3K_Akt activates Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes

Caption: Simplified signaling pathway of β-caryophyllene via the CB2 receptor.

Conclusion

This compound is a versatile and efficient solvent for the extraction of a wide range of natural products, offering distinct advantages in terms of selectivity for volatile compounds, extraction speed, and cost-effectiveness. The primary concern is its flammability, which necessitates strict adherence to safety protocols and the use of specialized equipment. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound extraction for their specific applications in natural product chemistry and drug development. The ability of this compound to yield extracts rich in bioactive terpenes opens up exciting possibilities for the development of novel therapeutics that target specific cellular signaling pathways.

References

Application Notes and Protocols for the Utilization of Propane in Oxy-Fuel Welding and Cutting

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of propane in oxy-fuel welding and cutting processes. The document details the physicochemical properties of this compound in comparison to other fuel gases, outlines experimental protocols for its application, and presents safety and operational guidelines.

Introduction to this compound in Oxy-Fuel Processes

Oxy-fuel cutting is a thermal cutting process that utilizes the heat from the combustion of a fuel gas with pure oxygen to preheat a metal to its ignition temperature.[1][2] A high-pressure stream of oxygen is then directed at the preheated area to rapidly oxidize the metal, creating a kerf and severing the material. While acetylene (B1199291) has traditionally been a common fuel gas for these applications, this compound (C₃H₈) presents a viable and often more economical alternative, particularly for cutting and heating operations.[3][4][5] this compound is a liquefied petroleum gas (LPG) that is a byproduct of natural gas processing and petroleum refining.[6]

This compound's utility in oxy-fuel processes is primarily dictated by its combustion characteristics, including its flame temperature, heat of combustion, and the ratio of oxygen required for an optimal flame. It is crucial to note that while this compound is highly effective for cutting and heating, it is generally not recommended for welding steel. This is because the chemistry of the oxy-propane flame does not create the necessary reducing atmosphere at the weld pool, which can lead to brittle welds.[7]

Comparative Analysis of Fuel Gases

The selection of a fuel gas for oxy-fuel applications depends on several factors, including the desired cutting speed, the thickness of the material, operational costs, and safety considerations. This compound offers distinct advantages and disadvantages when compared to other common fuel gases such as acetylene, propylene, and natural gas.

Data Presentation: Quantitative Comparison of Fuel Gases

The following tables summarize the key quantitative data for common oxy-fuel gases to facilitate a direct comparison.

PropertyThis compoundAcetylenePropyleneNatural Gas
Chemical Formula C₃H₈C₂H₂C₃H₆CH₄ (primarily)
Max. Flame Temperature (°C in O₂) ** 2,828°C[1][8]3,160°C[1][8]~2,900°C[5]~2,770°C
Max. Flame Temperature (°F in O₂) ~5,112°F[6]~5,720°F[6]~5,280°F[9]~4,000°F[10]
Total Heat of Combustion (BTU/ft³) ~2,498[3][6]~1,470[3][6]~2,400[9]~1,000
Heat Distribution (Primary Flame, BTU/ft³) ~255[11]~507~440[9]-
Heat Distribution (Secondary Flame, BTU/ft³) ~2,240[11]~963~1,960[9]-
Oxygen to Fuel Gas Ratio (Neutral Flame) ~4.3:1[3][5]~1.2:1[3][5]~3:1[9]~2:1
Specific Gravity (Air = 1) 1.520.911.480.55
Flammability Limits in Air (%) **2.1 - 9.5[4]2.5 - 82[4]2.0 - 11.15.0 - 15.0

Table 1: Physicochemical Properties of Common Oxy-Fuel Gases.

ParameterOxy-PropaneOxy-AcetyleneNotes
Preheat Time SlowerFasterAcetylene's hotter, more focused primary flame allows for quicker piercing of materials.[1][8]
Cutting Speed ComparableComparableOnce the cut is initiated, cutting speeds are similar.[1]
Heat Affected Zone (HAZ) WiderNarrowerThe broader flame of this compound results in a larger heat-affected zone.[1]
Cost LowerHigherThis compound is generally more affordable and readily available than acetylene.[4]
Safety More stable, but heavier than air, posing a risk of pooling in low areas.[8]Unstable at pressures above 15 psi, requiring special cylinder construction.[8]This compound's lower flammability range is a safety advantage.[4]
Welding Suitability Not recommended for steelExcellentAcetylene provides the necessary reducing atmosphere for high-quality steel welds.
Oxygen Consumption HigherLowerThis compound requires a significantly higher volume of oxygen for complete combustion.[3]

Table 2: Performance Comparison of Oxy-Propane and Oxy-Acetylene.

Experimental Protocols

The following sections detail the methodologies for the setup, operation, and comparative evaluation of oxy-propane cutting.

Protocol for Oxy-Propane Cutting of Mild Steel

Objective: To establish a standardized procedure for the safe and efficient cutting of mild steel using an oxy-propane torch.

Materials and Equipment:

  • Standard this compound cylinder

  • High-pressure oxygen cylinder

  • This compound pressure regulator (CGA-510 fitting)

  • Oxygen pressure regulator

  • Grade "T" welding hoses

  • Oxy-fuel cutting torch handle

  • Cutting attachment

  • Two-piece this compound-specific cutting tip (appropriate size for material thickness)

  • Spark lighter/striker

  • Personal Protective Equipment (PPE): Welding goggles with appropriate shade, flame-resistant clothing, gloves, safety boots.

  • Fire extinguisher

  • Mild steel plate (of known thickness)

  • Ventilated workspace

Procedure:

  • Safety Inspection:

    • Ensure the work area is free of flammable materials and has adequate ventilation.

    • Inspect all equipment (cylinders, regulators, hoses, torch) for damage, leaks, or contamination with oil or grease.[7]

    • Verify that flashback arrestors and check valves are installed on both the torch and regulator sides.[7]

  • Equipment Setup:

    • Securely fasten the oxygen and this compound cylinders in an upright position.

    • "Crack" the cylinder valves briefly to blow out any debris before attaching the regulators.

    • Attach the oxygen and this compound regulators to their respective cylinders.

    • Connect the Grade "T" hoses to the regulators and the torch handle, ensuring correct gas connections (oxygen to green/blue, fuel gas to red).

    • Attach the cutting head and the appropriate two-piece this compound cutting tip to the torch handle.

  • System Pressurization and Leak Testing:

    • Ensure the regulator adjusting screws are backed out before opening the cylinder valves.

    • Slowly open the oxygen cylinder valve completely.[7]

    • Slowly open the this compound cylinder valve completely.[12]

    • Adjust the oxygen and this compound regulators to the pressures recommended by the cutting tip manufacturer for the thickness of the steel being cut (e.g., approximately 5 psi for this compound and 50 psi for oxygen for some common setups).[13]

    • With the torch valves closed, apply a leak-test solution to all connections and check for bubbles.[7] If leaks are found, depressurize the system and tighten the connections before retesting.

  • Torch Lighting and Flame Adjustment:

    • Open the this compound valve on the torch handle slightly (e.g., a quarter turn) and ignite the gas with a striker.[12]

    • Increase the this compound flow until the flame is about 20 cm long and no longer produces black smoke.[14][15]

    • Slowly open the oxygen valve on the torch handle. The flame will turn from yellow to blue and become more intense.[15]

    • Continue to adjust the oxygen and this compound valves to achieve a neutral preheating flame, characterized by a bright inner cone with a well-defined shape.

  • Cutting Process:

    • Hold the torch so the tips of the inner flame cones are just above the surface of the steel plate to preheat it.

    • Once the steel reaches its ignition temperature (a bright cherry red), depress the cutting oxygen lever.

    • Move the torch at a steady speed across the steel plate to create the cut. The speed should be adjusted to ensure the cut penetrates the full thickness of the material and produces a clean kerf.

  • Shutdown Procedure:

    • Close the this compound valve on the torch handle first, then the oxygen valve.

    • Close the main valves on both the this compound and oxygen cylinders.

    • Open the torch valves to bleed the lines, then close them again.

    • Back out the pressure-adjusting screws on both regulators.

Protocol for Comparative Analysis of this compound and Acetylene Cutting Performance

Objective: To quantitatively compare the cutting performance of this compound and acetylene on mild steel of a specific thickness.

Methodology: This experiment should be conducted by repeating the cutting procedure outlined in Protocol 3.1, with the following modifications and data collection points:

  • Setup Variation:

    • For the acetylene trial, replace the this compound cylinder, regulator, and cutting tip with the appropriate acetylene-specific equipment.

    • Use the manufacturer's recommended pressures and cutting speeds for both fuel gases for the given material thickness.

  • Data Collection:

    • Preheat Time: For each fuel gas, measure the time required to preheat the edge of the steel plate to its ignition temperature before initiating the cut. Use a stopwatch for accurate measurement.

    • Cutting Speed: Measure the time taken to complete a cut of a predetermined length (e.g., 30 cm). Calculate the cutting speed in cm/minute.

    • Kerf Width: After the cuts have cooled, measure the width of the kerf at several points along the cut length using calipers and calculate the average.

    • Cut Quality: Visually inspect the cut surfaces for smoothness, the presence of slag, and the sharpness of the top and bottom edges. A qualitative scoring system can be developed for this assessment.

    • Gas Consumption: If possible, use flow meters to measure the volume of fuel gas and oxygen consumed during each cut.

  • Data Analysis:

    • Tabulate the collected data for preheat time, cutting speed, kerf width, and gas consumption for both this compound and acetylene.

    • Perform a statistical analysis (e.g., t-test) to determine if there are significant differences in the measured parameters between the two fuel gases.

    • Correlate the quantitative data with the qualitative assessment of cut quality.

Visualizations

Chemical Reaction of this compound Combustion

The complete combustion of this compound in the presence of sufficient oxygen is an exothermic reaction that produces carbon dioxide, water, and a significant amount of heat.

G cluster_reactants Reactants cluster_products Products C3H8 This compound (C₃H₈) CO2 Carbon Dioxide (3CO₂) C3H8->CO2 + 5O₂ H2O Water (4H₂O) C3H8->H2O + 5O₂ Heat Heat Energy C3H8->Heat O2 Oxygen (5O₂) O2->CO2 O2->H2O

Caption: Complete combustion of this compound with oxygen.

Oxy-Fuel Cutting Process Workflow

The logical sequence of steps involved in the oxy-fuel cutting process is illustrated below.

G Start Start Setup Equipment Setup & Safety Check Start->Setup Preheat Preheat Metal to Ignition Temperature (700-900°C) Setup->Preheat Oxygen_Jet Apply High-Pressure Oxygen Jet Preheat->Oxygen_Jet Oxidation Exothermic Oxidation of Metal Oxygen_Jet->Oxidation Slag_Removal Molten Slag Blown Away Oxidation->Slag_Removal Move_Torch Advance Torch Along Cut Line Slag_Removal->Move_Torch Cut_Complete Material Severed Move_Torch->Cut_Complete Shutdown System Shutdown Cut_Complete->Shutdown End End Shutdown->End

Caption: Logical workflow for the oxy-fuel cutting process.

Conclusion

This compound is a cost-effective and efficient fuel gas for oxy-fuel cutting and heating applications. While its lower flame temperature compared to acetylene results in longer preheating times, its high total heat of combustion allows for comparable cutting speeds. The choice between this compound and acetylene should be based on a careful consideration of the specific application, material thickness, economic factors, and safety protocols. The experimental procedures outlined in this document provide a framework for the systematic evaluation and application of this compound in a research and development setting.

References

Application Notes & Protocols: Propane as a Propellant in Aerosol-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propane is a liquefied petroleum gas (LPG) that serves as a versatile and efficient propellant in a wide range of aerosol applications, including pharmaceuticals.[1][2] Its primary advantages include high vapor pressure, low environmental impact (zero ozone depletion potential and low global warming potential), cost-effectiveness, and chemical stability.[1][3][4] However, its high flammability necessitates strict adherence to safety protocols in a laboratory setting.[1][5] These application notes provide detailed protocols for the formulation, characterization, and safe handling of this compound-based aerosols for experimental purposes.

Physicochemical Properties and Data

Understanding the physical and chemical properties of this compound is critical for successful formulation development and ensuring laboratory safety. This compound is a colorless, odorless, and non-toxic gas.[6] It is poorly compatible with water and other polar solvents but dissolves well in ethanol (B145695) and diethyl ether.[3][6]

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical FormulaC₃H₈[3]
Molecular Weight44.09 g/mol [3][7]
Boiling Point-42.11 °C[3]
Critical Temperature369.9 K[7]
Critical Pressure4.301 MPa[7]
Liquid Density (20°C)0.50 kg/L [3]
Gas Density (25°C)1.808 kg/m ³[8]
Solubility in Water (20°C)0.007 % weight[3]
Vapor Pressure of this compound

Vapor pressure is a crucial parameter in aerosol formulation as it determines the internal pressure of the container and the characteristics of the spray.[9][10] this compound's high vapor pressure often necessitates its use in blends with lower-pressure propellants like butane (B89635) or isobutane (B21531) to achieve the desired pressure for a specific application.[4][11]

Temperature (°C)Vapor Pressure (bar)
03.7
105.4
207.4
309.8
4012.7
5016.1
6020.2
(Data sourced from[3])
Flammability Characteristics

This compound is highly flammable and can form explosive mixtures with air.[6][12] All laboratory procedures involving this compound must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.[13][14]

ParameterValueReference
Lower Explosive Limit (LEL)2.2 % volume in air[3]
Upper Explosive Limit (UEL)9.5 % volume in air[3]
Flash Point-104 °C[12]

Experimental Protocols

The following protocols provide step-by-step methodologies for the formulation of a this compound-based aerosol, its characterization, and the necessary safety procedures for handling this compound in a laboratory environment.

Protocol 1: Formulation and Filling of a this compound-Based Experimental Aerosol

This protocol describes the process for preparing a simple two-phase aerosol system where the product concentrate is a solution and is miscible with the liquid propellant.

Objective: To prepare a laboratory-scale aerosol can containing a model active ingredient, a solvent, and a this compound/butane propellant blend.

Materials:

  • Active Pharmaceutical Ingredient (API) or model compound

  • Ethanol (or other suitable solvent)

  • This compound (propellant)

  • N-butane (propellant)

  • Aerosol cans (tinplate or aluminum)

  • Aerosol valves

  • Manual valve crimper

  • Pressure burette for propellant filling

  • Graduated cylinders and beakers

  • Analytical balance

Methodology:

  • Formulation Design:

    • Determine the desired final pressure of the aerosol system. Use propellant blend charts or software to calculate the required weight percentage of this compound and n-butane to achieve this pressure. For example, a blend of this compound and isobutane can be used to create specific vapor pressures like A-46 (46 psig) or A-70 (70 psig).[11]

    • Determine the concentration of the API in the solvent. Ensure the API is fully soluble in the chosen solvent at the desired concentration.

  • Preparation of Product Concentrate:

    • Accurately weigh the required amount of API and dissolve it in the specified volume of ethanol in a beaker.

    • Stir until the API is completely dissolved.

  • Filling the Aerosol Can:

    • Accurately measure and dispense the required volume of the product concentrate into an empty aerosol can.

    • Place an aerosol valve onto the can opening.

    • Securely crimp the valve onto the can using the manual crimper. Check the crimp dimensions to ensure a proper seal.[15]

  • Propellant Filling (Pressure Filling Method):

    • Ensure the pressure burette and all connections are rated for the high pressure of this compound.

    • Connect the pressure burette to the this compound and n-butane cylinders.

    • Following the burette manufacturer's instructions, fill the burette with the calculated amount of each propellant.

    • Connect the burette's filling head to the aerosol valve on the can.

    • Inject the propellant into the can. The high pressure in the burette forces the propellant into the lower-pressure can.

  • Post-Filling Procedures:

    • Check the weight of the filled can to ensure the correct amount of concentrate and propellant has been added.

    • Submerge the filled can in a hot water bath (typically 50-55°C) to test for leaks and ensure the can withstands the increased internal pressure, as per safety regulations.[15]

    • Label the can with its contents, date, and any hazard warnings.

    • Store the can in a cool, dry, and well-ventilated area away from direct sunlight.[16]

Diagram: Aerosol Formulation and Filling Workflow

G cluster_prep Preparation cluster_fill Filling Process cluster_qc Quality Control & Storage A Design Formulation (Calculate Propellant Blend) B Prepare Product Concentrate (API + Solvent) A->B C Dispense Concentrate into Can B->C D Crimp Valve onto Can C->D E Pressure Fill with Propellant Blend D->E F Check-weigh E->F G Hot Water Bath Test (Leak & Pressure Test) F->G H Label and Store G->H

Caption: Workflow for laboratory-scale aerosol formulation and filling.

Protocol 2: Safety Procedures for Handling this compound in a Laboratory

Objective: To outline the essential safety requirements for handling this compound gas cylinders and using this compound in aerosol experiments.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.[13][16]

  • Safety glasses with side shields or chemical splash goggles.[13]

  • Insulated or cryogenic gloves when handling liquid this compound to prevent frostbite.[13]

  • Standard laboratory nitrile gloves (note: these are combustible).[16]

Laboratory Setup and Equipment:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, such as a chemical fume hood designed for flammable gases.[13] this compound gas is heavier than air and can accumulate in low-lying areas.[13]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, sparks, hot plates, and non-intrinsically safe electrical equipment.[13][14] Post "No Open Flames" signs.[13]

  • Fire Safety: A Class B fire extinguisher (for flammable liquids and gases) must be readily accessible.[13] Personnel must be trained in its use.

  • Gas Cylinders:

    • This compound cylinders must be stored upright in a designated, cool, well-ventilated area, away from incompatible materials and heat sources.[16][17]

    • Secure cylinders with chains or straps to prevent tipping.[15]

    • Use a proper regulator designed for this compound to control gas flow. Never use a cylinder without a regulator.[17]

    • Check for leaks using a soap solution after connecting the regulator. Never use an open flame to check for leaks.[17]

  • Grounding: Ensure all equipment used for transferring flammable propellants is properly grounded to prevent static electricity discharge.[15]

Emergency Procedures:

  • Gas Leak:

    • If the smell of the odorant (ethyl mercaptan) is detected, or a leak is suspected, immediately shut off the gas supply at the cylinder if it is safe to do so.[17]

    • Evacuate the area.[13]

    • Ventilate the area to disperse the gas.[13]

    • Do not re-enter until the area is deemed safe by monitoring.

  • Fire:

    • In case of a small fire, use a Class B fire extinguisher if trained to do so.

    • For a large or uncontrolled fire, activate the fire alarm, evacuate the building, and call emergency services.

Diagram: Laboratory Safety Workflow for this compound Use

G Start Start of Experiment AreaPrep Prepare Work Area (Ventilation, No Ignition Sources) Start->AreaPrep PPE Don PPE (FR Coat, Goggles, Gloves) AreaPrep->PPE CylinderCheck Inspect Gas Cylinder & Connect Regulator PPE->CylinderCheck LeakTest Perform Leak Test (Soap Solution) CylinderCheck->LeakTest LeakDetected Leak Detected? LeakTest->LeakDetected Proceed Proceed with Experiment Finish Experiment Complete Proceed->Finish LeakDetected->Proceed No Shutdown EMERGENCY SHUTDOWN (Close Valve, Evacuate) LeakDetected->Shutdown Yes Cleanup Disconnect & Store Cylinder Securely Finish->Cleanup End End Cleanup->End

Caption: A safety workflow for handling this compound in a laboratory setting.

Application in Drug Development

In pharmaceutical development, this compound is used as an excipient, primarily as a propellant in metered-dose inhalers (MDIs) and topical sprays.[4][18] Its use is driven by the phase-out of ozone-depleting chlorofluorocarbons (CFCs).[18]

Key Considerations for Pharmaceutical Formulations:

  • Purity: "Pharma grade" propellants with high purity and stringent specifications are required.[2]

  • Compatibility: The propellant must be chemically inert with the active pharmaceutical ingredient (API) and other excipients in the formulation to ensure product stability.[19] Compatibility studies using techniques like Fourier Transform Infrared Spectroscopy (FTIR) are essential during pre-formulation.[19]

  • Toxicity: While generally considered non-toxic, extensive toxicological data is required for any new propellant system intended for inhalation.[4][20] Acute exposure to this compound at concentrations up to 1000 ppm has not been shown to produce adverse physiological effects.[20]

  • Spray Characteristics: The choice and blend of propellants significantly impact the particle size distribution of the emitted aerosol, which is a critical quality attribute for inhaled therapies, where particle diameters of 0.5 - 6 µm are often desired.[21]

Diagram: Propellant Selection Logic for Pharmaceutical Aerosols

G Start Start: New Aerosol Formulation Route Route of Administration? Start->Route Solubility API Soluble in Non-Polar System? Route->Solubility Topical ConsiderHFA Consider HFA Propellants Route->ConsiderHFA Inhalation Pressure Desired Pressure? Solubility->Pressure Yes ConsiderDME Consider DME for Water-Based Systems Solubility->ConsiderDME No Flammability Is Flammability a Major Constraint? Pressure->Flammability Moderate/Low UseBlend Use Blends (e.g., this compound/Butane) to Adjust Pressure Pressure:e->UseBlend:n Moderate/Low HighPressure Use Pure this compound for High Pressure Needs Pressure->HighPressure High Considerthis compound Consider this compound/ Hydrocarbon Blends Flammability->Considerthis compound No Flammability->ConsiderHFA Yes

Caption: Decision logic for selecting a propellant for pharmaceutical aerosols.

References

Synthesis of Graphene via Propane Chemical Vapor Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, has garnered significant attention across various scientific disciplines due to its exceptional electronic, mechanical, and thermal properties. Chemical Vapor Deposition (CVD) is a scalable and reliable method for producing high-quality, large-area graphene films. While methane (B114726) is the most commonly used carbon precursor for graphene CVD, other hydrocarbons, such as propane (C₃H₈), offer alternative routes for graphene synthesis. This compound, with its higher carbon content per molecule compared to methane, can influence the growth kinetics and potentially lead to the formation of bilayer or multilayer graphene.[1] This document provides detailed application notes and experimental protocols for the synthesis of graphene on copper foil using this compound as a carbon source in a low-pressure chemical vapor deposition (LPCVD) system.

Principle of this compound CVD Graphene Synthesis

The synthesis of graphene via this compound CVD on a copper catalyst substrate involves several key steps:

  • Annealing: A polycrystalline copper foil is heated to a high temperature (typically ~1000°C) in a hydrogen atmosphere. This process serves to clean the copper surface by removing the native oxide layer and to increase the copper grain size, which is crucial for the growth of large, uniform graphene domains.

  • Decomposition of this compound: this compound gas, along with hydrogen, is introduced into the reaction chamber. At high temperatures, the copper surface catalytically decomposes the this compound molecules into active carbon species (e.g., C, CHₓ).

  • Nucleation and Growth: These carbon species diffuse on the copper surface and nucleate, forming small graphene islands. These islands then grow laterally, eventually coalescing to form a continuous graphene film. Due to the low solubility of carbon in copper, the growth is primarily surface-mediated, which aids in the formation of monolayer or few-layer graphene.[2]

  • Cooling: After the desired growth time, the system is cooled down rapidly in a hydrogen and/or argon atmosphere. The cooling rate can influence the quality and uniformity of the resulting graphene film.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of graphene on copper foil using this compound CVD. The parameters provided are a general guideline and may require optimization based on the specific CVD system used.

Materials and Equipment
  • Substrate: High-purity (≥99.8%) copper foil (25 µm thick).

  • Gases:

    • This compound (C₃H₈, high purity)

    • Hydrogen (H₂, high purity)

    • Argon (Ar, high purity)

  • Chemicals for Transfer (Optional):

  • Equipment:

    • Low-pressure chemical vapor deposition (LPCVD) system with a quartz tube furnace.

    • Mass flow controllers (MFCs) for precise gas flow regulation.

    • Vacuum pump capable of reaching pressures in the mTorr range.

    • Optical microscope

    • Raman spectrometer for graphene characterization.

Pre-Growth Substrate Preparation
  • Cut the copper foil to the desired size (e.g., 2 cm x 2 cm).

  • Clean the copper foil to remove surface contaminants. This can be done by sonicating the foil sequentially in acetone, isopropyl alcohol, and deionized water for 10-15 minutes each.

  • Dry the copper foil with a stream of nitrogen or argon gas.

  • Optionally, the copper foil can be electropolished to achieve a smoother surface, which can lead to higher quality graphene growth.

Graphene Synthesis Protocol
  • Loading the Substrate: Place the cleaned copper foil into the center of the quartz tube of the LPCVD system.

  • Evacuation and Leak Check: Seal the quartz tube and evacuate it to a base pressure of <10 mTorr. Perform a leak check to ensure the system is properly sealed.

  • Heating and Annealing:

    • Introduce a flow of hydrogen (H₂) gas.

    • Heat the furnace to the annealing temperature.

    • Anneal the copper foil under H₂ flow for a specified duration to promote grain growth and surface cleaning.

  • Graphene Growth:

    • Maintain the growth temperature.

    • Introduce this compound (C₃H₈) gas into the chamber while maintaining a specific H₂ flow. The ratio of H₂ to C₃H₈ is a critical parameter that influences graphene quality.

    • Allow the growth to proceed for the desired duration.

  • Cooling:

    • Stop the flow of this compound.

    • Rapidly cool the furnace to room temperature under a continued flow of H₂ and/or Ar. Rapid cooling helps to prevent the formation of defects and multilayer graphene patches.

  • Unloading: Once the furnace has cooled to a safe temperature, vent the system to atmospheric pressure with argon and unload the graphene-coated copper foil.

Quantitative Data Presentation

The following tables summarize typical experimental parameters for this compound CVD of graphene on copper foil. It is important to note that these parameters are interdependent and should be optimized for each specific CVD setup.

Table 1: Typical Process Parameters for this compound CVD of Graphene on Copper Foil

ParameterValueNotes
Annealing Temperature 950 - 1050 °CHigher temperatures generally lead to larger copper grains.
Annealing Time 20 - 60 minLonger annealing times can improve surface smoothness.
Annealing H₂ Flow Rate 5 - 50 sccmSufficient to create a reducing atmosphere.
Growth Temperature 950 - 1050 °CCritical for catalytic decomposition of this compound.
Growth Pressure 200 - 1000 mTorrLower pressures can favor monolayer growth.
This compound (C₃H₈) Flow Rate 0.1 - 5 sccmHigher flow rates can lead to thicker graphene.
Hydrogen (H₂) Flow Rate 10 - 100 sccmActs as a co-catalyst and etchant for amorphous carbon.
H₂:C₃H₈ Ratio 10:1 - 200:1A high ratio is generally preferred for high-quality graphene.
Growth Time 5 - 30 minLonger times lead to more complete coverage.
Cooling Rate > 50 °C/minRapid cooling is crucial to "freeze" the graphene structure.

Table 2: Characterization of this compound-Derived Graphene (Typical Values)

Characterization TechniqueParameterTypical Value/Observation
Raman Spectroscopy I(2D)/I(G) Ratio~1 - 2 (for monolayer/bilayer)
I(D)/I(G) Ratio< 0.1 (for low defect density)
2D Peak FWHM~30 - 50 cm⁻¹
Optical Microscopy Contrast on SiO₂/SiVisible contrast for transferred graphene.
Sheet Resistance 4-Point Probe300 - 1000 Ω/sq (for transferred film)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of graphene using this compound CVD.

Graphene_Synthesis_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Characterization cluster_transfer Optional: Graphene Transfer Prep1 Cut Copper Foil Prep2 Solvent Cleaning Prep1->Prep2 Prep3 Drying Prep2->Prep3 CVD1 Load Substrate Prep3->CVD1 Load into CVD CVD2 Evacuate & Leak Check CVD1->CVD2 CVD3 Heating & Annealing (H₂ Atmosphere) CVD2->CVD3 CVD4 Graphene Growth (C₃H₈ + H₂ Atmosphere) CVD3->CVD4 CVD5 Rapid Cooling (H₂/Ar Atmosphere) CVD4->CVD5 Char1 Optical Microscopy CVD5->Char1 Analyze as-grown Trans1 Spin-coat PMMA CVD5->Trans1 Proceed to transfer Char2 Raman Spectroscopy Char1->Char2 Char3 AFM / SEM Char2->Char3 Trans2 Etch Copper Foil Trans1->Trans2 Trans3 Transfer to Target Substrate Trans2->Trans3 Trans4 Remove PMMA Trans3->Trans4 Trans4->Char1 Analyze transferred

Caption: Workflow for this compound CVD graphene synthesis.

Logical Relationship of CVD Parameters

The quality of the synthesized graphene is a result of the interplay between various CVD parameters. The following diagram illustrates these relationships.

CVD_Parameter_Relationships Temp Temperature Quality Graphene Quality (Defects, Uniformity) Temp->Quality Thickness Graphene Thickness (Number of Layers) Temp->Thickness Domain_Size Domain Size Temp->Domain_Size Pressure Pressure Pressure->Quality Pressure->Thickness C3H8_Flow This compound Flow C3H8_Flow->Quality affects defect density C3H8_Flow->Thickness Coverage Surface Coverage C3H8_Flow->Coverage H2_Flow Hydrogen Flow H2_Flow->Quality etching effect H2_Flow->Domain_Size Time Growth Time Time->Thickness Time->Coverage

References

Troubleshooting & Optimization

challenges of incomplete propane combustion in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propane Combustion Experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with incomplete this compound combustion.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is incomplete this compound combustion in an experimental context?

A1: Incomplete this compound combustion is a chemical process where this compound (C₃H₈) does not fully oxidize due to an insufficient supply of oxygen.[1] In laboratory settings, this can result from an improper fuel-to-air ratio, inadequate ventilation, or issues with the burner apparatus.[2][3] Complete combustion, which is characterized by a blue flame, requires an ideal ratio of approximately 4 parts this compound to 96 parts air.[2][4] Any deviation from this can lead to incomplete combustion.

Q2: What are the primary products of incomplete this compound combustion?

A2: Instead of producing only carbon dioxide (CO₂) and water (H₂O) like complete combustion, incomplete combustion generates a mixture of hazardous byproducts. These most notably include carbon monoxide (CO), a colorless and odorless toxic gas, and elemental carbon, which is visible as soot.[1][5] Other products can include unburned hydrocarbons and aldehydes.[4] The general chemical equation can be represented as: 2 C₃H₈ + 9 O₂ → 4 CO₂ + 2 CO + 8 H₂O + Heat.[1]

Q3: What are the visible indicators of incomplete combustion in an experiment?

A3: There are several distinct visual cues that signify incomplete combustion:

  • Yellow or Orange Flames: A "rich burn," where the fuel-to-air ratio has too much this compound, produces larger, yellow, or orange flames.[4] This coloration is due to glowing soot particles.[6]

  • Lifting Flames: A "lean burn," where there is too much oxygen relative to this compound, can cause the flames to appear to lift away from the burner nozzle.[2][4]

  • Soot Formation: The presence of black, powdery carbon (soot) collecting on experimental apparatus or surfaces is a clear sign.[2]

  • Excessive Condensation: Formation of water vapor on cool surfaces can also indicate an imbalanced combustion reaction.[2]

Q4: What are the main safety hazards associated with incomplete this compound combustion?

A4: The primary hazard is the production of carbon monoxide (CO), a toxic gas that can cause severe injury or death upon inhalation.[2] CO is undetectable by smell, making it particularly dangerous in poorly ventilated laboratory environments.[1] Another significant risk is the potential for fire or explosion, as this compound is heavier than air and can accumulate in low-lying areas, creating a flammable mixture within its explosive limits (2.1% to 9.5% in air).[5][7]

Q5: How does the fuel-to-air equivalence ratio (Φ) affect combustion completeness and soot formation?

A5: The equivalence ratio (Φ) is a critical parameter. A stoichiometric (ideal) mixture has Φ = 1.0.

  • Fuel-Lean (Φ < 1.0): There is excess oxygen. This can lead to flame instability or "lifting."[4]

  • Fuel-Rich (Φ > 1.0): There is insufficient oxygen. This is the primary condition for incomplete combustion, leading to the formation of CO and soot. Soot formation, in particular, increases significantly at higher equivalence ratios (e.g., above 2.5) and elevated temperatures.[8][9] For some systems, soot production may peak around an equivalence ratio of 1.8 and then decrease as the mixture becomes too rich to sustain the high temperatures needed for soot formation.[10]

Section 2: Troubleshooting Guides

Problem: My this compound flame is yellow and producing soot.

LIKELY CAUSESRECOMMENDED ACTIONS
Improper Air-to-Fuel Ratio (Fuel-Rich) : Insufficient air is mixing with the this compound.[4]1. Adjust Air Intake : Gradually open the air intake valve or collar on your burner to introduce more oxygen until the flame turns blue.[11] 2. Check Gas Flow Rate : Ensure the this compound flow rate is not set too high for the burner's capacity. Reduce the gas pressure if necessary.
Blocked/Dirty Burner Orifice : Debris or residue can obstruct the burner jet, leading to poor mixing of gas and air.[3][11]1. Clean the Burner : Following safety protocols, turn off the gas supply, allow the burner to cool, and then clean the barrel, air hole, and gas jets to remove any obstructions.[11]
Inadequate Ventilation : The experiment area lacks sufficient airflow, depleting available oxygen.[11]1. Improve Ventilation : Ensure the experiment is conducted in a well-ventilated area or inside a fume hood.[11] Remove any obstructions to vents or air supplies.

Problem: The flame is unstable and appears to be lifting off the burner.

LIKELY CAUSESRECOMMENDED ACTIONS
Improper Air-to-Fuel Ratio (Fuel-Lean) : Too much air is entering the burner for the amount of fuel.[2]1. Adjust Air Intake : Gradually close the air intake valve on the burner to reduce the amount of air mixing with the fuel.[11] 2. Increase Gas Flow : Slightly increase the this compound flow rate while observing the flame for stability.
Excessive Gas Pressure/Velocity : The gas is exiting the nozzle too quickly for a stable flame to anchor.1. Reduce Gas Pressure : Lower the output pressure from the this compound regulator.
Drafts in the Laboratory : Air currents around the apparatus are disturbing the flame.1. Shield the Burner : Use draft shields to protect the experimental setup from air currents. 2. Relocate Experiment : If possible, move the setup to a location with less air movement.

Problem: Post-experiment analysis shows high levels of Carbon Monoxide (CO).

LIKELY CAUSESRECOMMENDED ACTIONS
Fuel-Rich Combustion : The most common cause of CO production is insufficient oxygen.[12]1. Retune the Burner : Perform a combustion analysis while adjusting the air-to-fuel ratio to minimize CO and maximize CO₂. The goal is a stable, blue flame.[13]
Flame Impingement : The flame is making direct contact with a cool surface, quenching the reaction and leading to CO formation.[3]1. Reposition Apparatus : Adjust the height or position of the object being heated to ensure it is just above the tip of the inner blue cone of the flame.
Compromised Venting : Flue gases are recirculating back into the combustion air intake, displacing fresh oxygen.[3]1. Inspect Ventilation System : Ensure that exhaust vents are not blocked and are functioning correctly. The air intake for the burner should be drawing fresh, uncontaminated air.

Section 3: Experimental Protocols & Data Presentation

Experimental Protocol: Analysis of Gaseous Combustion Products by Gas Chromatography (GC)

This protocol provides a general methodology for the quantitative analysis of stable gaseous products (CO, CO₂) from this compound combustion.

  • Objective : To separate and quantify the major gaseous products of this compound combustion.

  • Apparatus :

    • Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID) for hydrocarbon analysis.[14]

    • Appropriate packed or capillary columns (e.g., a silica (B1680970) gel column for CO₂ separation and a molecular sieve column for O₂, N₂, and CO).[14]

    • Gas sampling bags (e.g., Tedlar®) or gas-tight syringes.

    • Sampling probe (quartz or stainless steel).

    • Calibration gas standards with known concentrations of CO, CO₂, this compound, and other relevant compounds.

  • Procedure :

    • a. System Preparation : Set up the GC according to the manufacturer's instructions. Common parameters for LPG analysis include an injector temperature of ~200°C, a detector temperature of ~250°C, and a programmed column temperature ramp (e.g., starting at 50°C).[15] Use helium or argon as the carrier gas.[14]

    • b. Calibration : Perform a multi-point calibration by injecting known volumes of the standard gas mixtures into the GC. Generate calibration curves (peak area vs. concentration) for each compound of interest.

    • c. Sampling :

      • Position the sampling probe at the desired location in the exhaust stream of the combustion experiment.

      • Draw a gas sample into a gas-tight syringe or sampling bag. Ensure the sample is collected once the combustion process has stabilized.

    • d. Injection : Inject a precise volume of the collected sample gas into the GC injector port. For capillary columns, a split injection is typically used.[16]

    • e. Data Analysis :

      • Identify the components in the resulting chromatogram by comparing their retention times to those from the calibration standards.[16]

      • Quantify the concentration of each component by correlating its peak area with the corresponding calibration curve.

Data Presentation: Quantitative Tables

Table 1: Key Parameters for this compound Combustion

ParameterValueSource(s)
Ideal Combustion Ratio~4% this compound to 96% Air (1:24)[2]
Flammability/Explosive Limits2.1% - 9.5% this compound in Air[7]
Gross Heat of Combustion~50 MJ/kg[5]
Flame Temperature (this compound-Air)Up to 1980°C (Stoichiometric)N/A
Autoignition Temperature493–604 °CN/A

Table 2: Byproduct Concentration from this compound Combustion in a Micro Flow Reactor

Equivalence Ratio (Φ)H₂ Concentration (vol %)CO Concentration (vol %)O₂ Concentration (vol %)
0.9 (Fuel-Lean)~0%~0%~5%
1.4 (Fuel-Rich)6.7%8.2%<0.1%
1.7 (Fuel-Rich)12.7%12.3%<0.1%
Data adapted from studies on fuel-rich this compound combustion, demonstrating the significant production of H₂ and CO under these conditions.[8]

Section 4: Mandatory Visualizations

CombustionPathways Diagram 1: this compound Combustion Pathways cluster_reactants Reactants cluster_products_complete Complete Combustion Products cluster_products_incomplete Incomplete Combustion Products C3H8 This compound (C3H8) O2 Oxygen (O2) Complete Sufficient Oxygen (Φ ≤ 1.0) C3H8->Complete Ideal Ratio Incomplete Insufficient Oxygen (Φ > 1.0) C3H8->Incomplete Rich Mixture O2->Complete Ideal Ratio O2->Incomplete Rich Mixture CO2 Carbon Dioxide (CO2) Complete->CO2 H2O_C Water (H2O) Complete->H2O_C CO Carbon Monoxide (CO) Incomplete->CO Soot Soot (C) Incomplete->Soot UHC Unburned Hydrocarbons Incomplete->UHC H2O_I Water (H2O) Incomplete->H2O_I

Diagram 1: this compound Combustion Pathways

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow start Combustion Anomaly Observed check_flame Evaluate Flame Appearance start->check_flame yellow Yellow / Sooty Flame (Rich Burn) check_flame->yellow Rich lift Lifting Flame (Lean Burn) check_flame->lift Lean unstable Unstable / Pulsating Flame check_flame->unstable Irregular action_yellow 1. Increase Air Supply 2. Decrease Fuel Supply 3. Clean Burner Orifice yellow->action_yellow action_lift 1. Decrease Air Supply 2. Increase Fuel Supply 3. Check for Drafts lift->action_lift action_unstable 1. Check for Pressure Fluctuations 2. Inspect Fuel Lines for Blocks/Leaks 3. Retune Burner unstable->action_unstable solution Achieve Stable Blue Flame action_yellow->solution action_lift->solution action_unstable->solution

Diagram 2: Troubleshooting Workflow

ExperimentalWorkflow Diagram 3: Combustion Product Analysis Workflow exp Combustion Chamber This compound + Air (Burner) sample Gas Sampling Probe + Syringe/Bag exp->sample gc Analysis Gas Chromatograph (GC-TCD/FID) sample->gc data Data Processing Identify Peaks Quantify Concentrations gc->data

Diagram 3: Combustion Product Analysis Workflow

Section 5: Laboratory Safety Procedures

When conducting experiments with this compound, safety is paramount. Adherence to established protocols is critical to prevent accidents.

  • Q: What are the essential safety precautions before starting a this compound combustion experiment?

    • A: Work Authorization & Area Prep : Ensure all work is properly authorized and documented.[17] The experimental area must be clear of clutter, and at least two clear escape paths must be identified.[18] Never block access to emergency equipment like fire extinguishers or safety showers.[18]

    • Ventilation : Always work in a well-ventilated area. Use exhaust hoods or fume hoods when experiments are likely to produce hazardous fumes like CO.[18][19]

    • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or splash goggles and a flame-resistant lab coat.[19]

    • Equipment Inspection : Before use, inspect all equipment. Use only rated tubing for gas lines and check for leaks using a soap solution—never an open flame.[11][20] Ensure the pressure regulator is correct for this compound service and is functioning properly.[17]

    • Know Emergency Procedures : Be prepared for an emergency shutdown before starting any experiment.[18] Know the location of the main gas shut-off valve, fire extinguishers, and first aid kits.[19][20]

  • Q: What should I do in case of a suspected gas leak?

    • A:

      • Extinguish Ignition Sources : Immediately extinguish all nearby open flames and turn off any potential ignition sources if it is safe to do so.[17]

      • Shut Off Gas Supply : Close the main valve on the this compound cylinder and any valves on the supply line.[17]

      • Ventilate the Area : Increase ventilation by opening windows or turning on explosion-proof fans.[7]

      • Evacuate : Evacuate the area immediately. Because this compound is heavier than air, it can accumulate in low-lying areas.[5]

      • Call for Help : From a safe location, call emergency services (911) or your institution's emergency response team.[17]

  • Q: What are the best practices for handling and storing this compound cylinders?

    • A:

      • Storage : Always store this compound cylinders in a secure, upright position in a cool, well-ventilated area away from heat sources and incompatible materials.[20] Never store cylinders indoors, in basements, or in unventilated spaces.[20]

      • Handling : Never work on a pressurized system.[18] When not in use, ensure the cylinder valve is tightly closed.[20] Use a cylinder cart for transport; do not roll or drag cylinders.

      • Unattended Operations : Never leave a lit burner or an active experiment unattended.[19] Always turn off the gas supply at the main valve when the experiment is complete.[19]

References

Technical Support Center: Ultra-High Purity Propane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the purification of propane to ultra-high purity levels.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound purification experiments.

Adsorption-Based Purification (Pressure/Temperature Swing Adsorption)
Problem Possible Causes Solutions
Low Product Purity - Incomplete regeneration of the adsorbent bed.- Adsorbent deactivation due to contaminants (e.g., moisture, heavy hydrocarbons).- Inappropriate operating temperature or pressure.- Gas flow rate is too high, leading to breakthrough.- Increase regeneration temperature or duration.- Implement a pre-purification step to remove harmful contaminants.- Optimize temperature and pressure according to the adsorbent's specifications.- Reduce the gas flow rate to allow for sufficient residence time.
High-Pressure Drop Across the Adsorbent Bed - Clogging of the bed with particulate matter.- Compaction of the adsorbent material.- Buildup of chemical residues.- Install a particle filter upstream of the adsorption unit.- Ensure proper packing of the adsorbent bed to avoid excessive density.- Periodically clean the system to remove any accumulated residues.
Inconsistent Product Purity - Fluctuations in feed gas composition.- Inconsistent regeneration cycles.- Channeling of gas through the adsorbent bed.- Stabilize the feed gas composition or install a buffer tank.- Automate the regeneration cycle for consistency.- Repack the adsorbent bed to ensure uniform gas distribution.
Distillation-Based Purification
Problem Possible Causes Solutions
Poor Separation Efficiency - Incorrect reflux ratio.- Fluctuations in reboiler heat input or condenser cooling.- Column flooding or weeping.- Changes in feed composition.- Optimize the reflux ratio; a higher ratio generally improves purity but increases energy consumption.[1] - Stabilize heating and cooling utilities.- Reduce the vapor flow rate to prevent flooding or increase it to prevent weeping.- Adjust operating parameters to accommodate changes in the feed.
Pressure Fluctuations in the Column - Inconsistent heat input.- Issues with the pressure control valve.- Fouling in the condenser.- Ensure a stable heat source for the reboiler.- Inspect and calibrate the pressure control valve.- Clean the condenser to remove any fouling.
Loss of this compound in Overhead or Bottoms Product - Incorrect temperature profile in the column.- Improper feed tray location.- Adjust the reboiler and condenser duties to achieve the desired temperature gradient.- Optimize the feed tray location based on the feed composition.
Membrane-Based Purification
Problem Possible Causes Solutions
Low this compound Permeance - Membrane fouling or scaling.- Membrane compaction over time.- Low operating pressure.- Pre-treat the feed gas to remove particulates and condensable vapors.- Operate within the recommended pressure limits of the membrane.- Increase the transmembrane pressure to enhance flux.
Reduced Selectivity - Membrane plasticization due to high concentrations of condensable impurities (e.g., propylene (B89431), butane).[2]- Physical aging of the polymer membrane.- Membrane defects or seal failure.- Operate at lower pressures to reduce plasticization effects.- Consider heat treatment (annealing) of the membrane to suppress plasticization.[2]- Perform a leak test to check for and repair any seal failures.
Inconsistent Separation Performance - Fluctuations in feed pressure or temperature.- Changes in feed gas composition.- Implement precise pressure and temperature control systems.- Use a feed gas buffer to dampen compositional swings.

Frequently Asked Questions (FAQs)

Q1: What is considered "ultra-high purity" this compound?

A1: Ultra-high purity (UHP) this compound typically refers to purity levels of 99.95% or higher.[3] For specialized applications, such as in the semiconductor industry, purity requirements can exceed 99.999%.[4]

Q2: What are the most common impurities in commercial-grade this compound?

A2: Common impurities include water, carbon dioxide, ethane, propylene, isobutane, and n-butane.[4] Sulfur compounds and heavier hydrocarbons may also be present in trace amounts.

Q3: Which purification method is best for my application?

A3: The choice of purification method depends on the required purity, scale of operation, and economic factors.

  • Adsorption is effective for removing specific impurities to achieve high purity and is well-suited for both lab and industrial scales.[5]

  • Distillation is a traditional and effective method for separating components with different boiling points but can be energy-intensive, especially for separating close-boiling compounds like this compound and propylene.[1]

  • Membrane separation is an emerging, energy-efficient technology, particularly for bulk separation, but may face challenges with plasticization.[6]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas chromatography (GC) is the standard method for analyzing this compound purity. A Flame Ionization Detector (GC-FID) is commonly used for quantifying hydrocarbon impurities.[7][8] For trace-level and unknown impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[9]

Q5: Are there any safety precautions I should take when purifying this compound?

A5: Yes, this compound is a flammable gas. All purification experiments should be conducted in a well-ventilated area, preferably within a fume hood. Ensure all equipment is properly grounded to prevent static discharge. Use leak detectors to check for any gas leaks in the system. Always have appropriate personal protective equipment (PPE), including safety glasses and gloves.

Data Presentation

Table 1: Comparison of this compound Purification Methods
Method Typical Final Purity Key Advantages Key Disadvantages Relative Cost
Adsorption (PSA/TSA) 99.7% - 99.999%[4][5]- High selectivity for specific impurities.- Can achieve very high purity.- Operates at ambient or near-ambient temperatures.- Adsorbent requires periodic regeneration.- Susceptible to deactivation by certain contaminants.Moderate
Cryogenic Distillation 99.5% - 99.9%- Well-established and reliable technology.- Effective for bulk separation.- High energy consumption, especially for close-boiling components.- High capital cost for large-scale units.High
Membrane Separation 95% - 99.5%- Low energy consumption.- Small footprint and modular design.- Continuous operation.- Prone to plasticization by condensable gases.- Membrane fouling can occur.- Limited by the permeability/selectivity trade-off.[10]Low to Moderate
Table 2: Common Adsorbents for this compound Purification and Their Targets
Adsorbent Primary Impurities Removed
Activated Carbon Isobutane, n-butane, heavier hydrocarbons[5]
Zeolite Molecular Sieve 13X Water, Carbon Dioxide[4]
Zeolite Molecular Sieve 4A/5A Ethane, Propylene[1]

Experimental Protocols

Protocol 1: Purification of this compound by Adsorption

This protocol describes a lab-scale fixed-bed adsorption process to remove common impurities from this compound.

Workflow Diagram:

Adsorption_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Regeneration Adsorbent_Prep Adsorbent Activation Column_Packing Column Packing Adsorbent_Prep->Column_Packing Packed Bed Feed_Intro Introduce this compound Feed Column_Packing->Feed_Intro Adsorption Adsorption of Impurities Feed_Intro->Adsorption Collection Collect Purified this compound Adsorption->Collection Regeneration Bed Regeneration Adsorption->Regeneration Saturated Bed Purity_Analysis Purity Analysis (GC-FID) Collection->Purity_Analysis Regeneration->Column_Packing Regenerated Bed

Caption: Workflow for this compound purification by fixed-bed adsorption.

Methodology:

  • Adsorbent Preparation:

    • Activate the chosen adsorbents (e.g., activated carbon, zeolite 13X) by heating under a vacuum or inert gas flow to remove any adsorbed water and other volatile compounds. For example, zeolites can be activated at 300-350°C for 4-6 hours.

  • Adsorption Column Packing:

    • Carefully pack a stainless-steel column with the activated adsorbents. A multi-layer bed can be used for removing different impurities (e.g., a layer of zeolite 13X followed by a layer of activated carbon).

  • System Assembly and Leak Check:

    • Assemble the adsorption column in a gas flow system with mass flow controllers, pressure gauges, and a sample collection port.

    • Perform a leak check on the entire system using an inert gas like helium or nitrogen.

  • Purification Process:

    • Cool the adsorption column to the desired operating temperature (e.g., ambient temperature).

    • Introduce the commercial-grade this compound feed gas into the column at a controlled flow rate (e.g., 50-100 mL/min).[5]

    • Maintain a constant operating pressure.

  • Product Collection and Analysis:

    • Collect the purified this compound product downstream of the column in a suitable container.

    • Periodically take gas samples for purity analysis using a gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Adsorbent Regeneration:

    • Once the adsorbent bed is saturated (indicated by the breakthrough of impurities in the product stream), stop the this compound flow.

    • Regenerate the bed by either Temperature Swing Adsorption (TSA) (heating the column while purging with an inert gas) or Pressure Swing Adsorption (PSA) (reducing the pressure in the column).

Protocol 2: Purification of this compound by Fractional Distillation

This protocol outlines a laboratory-scale fractional distillation to separate this compound from less volatile impurities like butanes.

Logical Relationship Diagram:

Distillation_Logic Feed This compound Feed (with Butane) Column Fractional Distillation Column Feed->Column Reboiler Reboiler (Heat Input) Column->Reboiler Liquid/Vapor Condenser Condenser (Cooling) Column->Condenser Vapor Butane_Product Butane-Rich Liquid Bottoms Reboiler->Butane_Product Reflux_Drum Reflux Drum Condenser->Reflux_Drum Liquid Reflux_Drum->Column Reflux Propane_Product High-Purity This compound Vapor Reflux_Drum->Propane_Product

Caption: Logical flow of fractional distillation for this compound purification.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a reboiler flask, a vacuum-jacketed distillation column packed with structured packing or beads, a condenser, and a reflux system. The entire setup must be designed to handle liquefied gases under pressure.

  • Charging the Reboiler:

    • Carefully charge the reboiler with the liquefied this compound mixture to be purified. Do not fill more than two-thirds of its volume.

  • Distillation Process:

    • Begin circulating a coolant through the condenser.

    • Slowly apply heat to the reboiler.

    • As the mixture begins to boil, vapors will rise through the distillation column.

    • Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of this compound at the operating pressure.

    • The vapor reaching the condenser will be enriched in the more volatile component (this compound).

  • Product Collection:

    • The condensed liquid (distillate) is collected. A portion of this liquid is returned to the column as reflux to improve separation efficiency.

    • The high-purity this compound is drawn off as the overhead product.

    • The less volatile impurities (e.g., butanes) will concentrate in the reboiler and can be removed as the bottoms product.

  • Analysis:

    • Analyze the composition of the overhead and bottoms products using GC-FID to determine the separation efficiency.

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general procedure for analyzing the purity of a this compound sample.

Experimental Workflow:

GC_Analysis_Workflow Sample_Prep Sample Preparation (Gas Sampling Bag/Cylinder) Injection GC Injection Port Sample_Prep->Injection Separation GC Column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data_Acq Data Acquisition System Detection->Data_Acq Analysis Chromatogram Analysis (Peak Integration) Data_Acq->Analysis Result Purity Calculation Analysis->Result

References

optimizing propane flame temperature for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing propane flame temperature in laboratory settings. It includes frequently asked questions, troubleshooting guides for common issues, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the maximum achievable temperature of a this compound flame? A1: The temperature of a this compound flame varies based on the combustion conditions. In a typical open-air environment with a proper fuel-to-air mixture, a this compound flame can reach approximately 1,982°C (3,600°F).[1] This is often referred to as the adiabatic flame temperature, which is the theoretical maximum under ideal conditions with no heat loss.[2] When mixed with pure oxygen instead of air, the flame temperature can be significantly higher.[3]

Q2: How does the fuel-to-air ratio impact flame temperature and color? A2: The fuel-to-air ratio is a critical factor determining flame temperature and combustion efficiency.[1]

  • Stoichiometric (Ideal) Mixture: When this compound is mixed with the optimal amount of air, it undergoes complete combustion, producing a stable, blue flame and reaching its maximum temperature.[1][4]

  • Fuel-Rich Mixture (Too much this compound): An excess of this compound leads to incomplete combustion. This results in a cooler, yellow or orange flame, with temperatures around 1,000°C (1,832°F).[5][6] This condition can also produce soot and dangerous levels of carbon monoxide.[4][7]

  • Fuel-Lean Mixture (Too much air): An excess of air can also lower the flame temperature because the additional air dilutes the reactants.[2] This may cause the flame to become unstable or even extinguish.[1]

Q3: Why is my this compound flame yellow or orange instead of blue? A3: A yellow or orange flame indicates incomplete combustion.[5][6] This is a sign that the burner is not operating efficiently and could be a safety hazard due to the potential production of carbon monoxide.[4] Common causes include an improper fuel-to-air ratio (too rich), a clogged or blocked burner jet, or debris obstructing the airflow.[4][7][8]

Q4: What factors, other than the fuel-to-air ratio, influence flame temperature? A4: Several other factors can affect the temperature of a this compound flame:

  • Oxidant Type: Using pure oxygen instead of air (which is about 21% oxygen) will result in a significantly hotter flame.[3][9]

  • Burner Design: The design of the burner or torch is crucial. High-pressure, specialized industrial burners can achieve higher temperatures than standard laboratory burners by focusing the flame and ensuring optimal mixing of fuel and air.[2][5][7]

  • Environmental Conditions: Higher atmospheric pressure can slightly increase flame temperature.[5] Conversely, at higher altitudes where air pressure is lower, the flame temperature may decrease due to reduced oxygen availability.[3]

Troubleshooting Common Burner Issues

This section addresses specific problems users may encounter during their experiments.

Problem: The flame is unstable, flickering, or goes out frequently.

  • Possible Cause 1: Improper Gas-to-Air Mixture.

    • Solution: Adjust the air intake collar or valve on the burner. A common issue is too much airflow, creating a lean mixture that can easily be extinguished.[1][8]

  • Possible Cause 2: Drafts or Air Currents.

    • Solution: Ensure the experimental setup is shielded from drafts from windows, doors, or ventilation systems.[8]

  • Possible Cause 3: Inconsistent Gas Supply.

    • Solution: Check the this compound source. Ensure the tank is not low on fuel and that the regulator is functioning correctly. Inspect the gas line for any kinks or blockages.[10][11]

Problem: The burner fails to ignite.

  • Possible Cause 1: No or Insufficient Gas Flow.

    • Solution: Verify that the main gas valve is open and that there is fuel in the this compound tank. Check for blockages in the gas jet or tubing.[8][12]

  • Possible Cause 2: Clogged Burner Jet.

    • Solution: Disconnect the gas supply and carefully clean the burner jet orifice with a thin wire or compressed air to remove any debris or residue.[8]

  • Possible Cause 3: Incorrect Ignition Procedure.

    • Solution: Ensure the correct air-to-fuel ratio is set for ignition. Some burners require a slightly richer mixture to ignite before adjusting for the optimal blue flame. Follow the manufacturer's specific instructions.[13]

Problem: The flame is yellow and produces soot.

  • Possible Cause 1: Insufficient Air (Rich Mixture).

    • Solution: The most common cause is a lack of oxygen for complete combustion.[7] Gradually open the air intake on the burner barrel until the flame turns blue.[8]

  • Possible Cause 2: Blocked Air Inlets.

    • Solution: Turn off the burner and allow it to cool. Inspect the air inlets at the base of the burner for any obstructions and clean them thoroughly.[7][8]

  • Possible Cause 3: Contaminated Fuel.

    • Solution: While less common, contaminants in the this compound can affect combustion. If other troubleshooting fails, consider using a different, high-purity this compound source.

Data Presentation: this compound Flame Characteristics

The following tables summarize key quantitative data related to this compound combustion.

Table 1: this compound Flame Temperature Under Various Conditions

ConditionFlame ColorApproximate Temperature (°C)Approximate Temperature (°F)Notes
Incomplete Combustion (Fuel-Rich)Yellow / Orange~1,000°C[5]~1,832°F[5][6]Inefficient; produces carbon monoxide and soot.
Complete Combustion in AirBlue~1,980°C[5][7]~3,596°F[5][6]Ideal for most laboratory heating applications.
Theoretical Adiabatic Flame in AirN/A~1,980°C[2]~3,596°F[2]Theoretical maximum with no heat loss to the environment.
Complete Combustion in Pure OxygenBlue>2,500°C[14]>4,532°F[14]Used for specialized applications like welding and brazing.

Table 2: Fuel Properties and Stoichiometry

PropertyValueUnit
Chemical FormulaC₃H₈N/A
Heat Energy Content~91,452[6]BTU / gallon
Stoichiometric Air-to-Fuel Ratio (by volume)~23:1[2]N/A

Experimental Protocols

Protocol 1: Adjusting the Burner for Optimal Flame Temperature

Objective: To achieve a stable, blue flame indicating complete combustion and maximum temperature for a standard laboratory burner.

Materials:

  • Laboratory burner (e.g., Bunsen or Tirrill type)

  • This compound gas source with regulator

  • Spark igniter or lighter

Methodology:

  • Safety Check: Before connecting the gas, inspect the burner and tubing for any cracks, blockages, or defects.[8] Ensure the work area is clear of flammable materials.[13]

  • Initial Setup: Close the air intake collar at the base of the burner completely. If the burner has a gas adjustment valve, set it to a low-to-medium position.

  • Gas Connection: Securely connect the burner tubing to the laboratory gas tap.

  • Ignition: Turn on the gas supply. Bring the igniter to the top of the burner barrel and create a spark to ignite the gas. A yellow "safety flame" should appear.

  • Flame Adjustment:

    • Slowly and carefully open the air intake collar. As you introduce air, the flame will transition from yellow to orange, and finally to blue.[8]

    • Continue to adjust the air intake until a sharp, steady, and quiet inner blue cone is visible within a lighter blue outer flame. This indicates the hottest and most efficient combustion.

    • Use the gas valve on the burner or the main tap to adjust the overall height of the flame to the desired level for your experiment.

Protocol 2: Measuring Flame Temperature with a Thermocouple

Objective: To accurately measure the temperature at a specific point within the this compound flame.

Materials:

  • Optimally adjusted this compound burner

  • High-temperature thermocouple (e.g., Type K or Type S) suitable for temperatures up to 2000°C

  • Thermocouple reader/digital thermometer

  • Ring stand and clamp for positioning the thermocouple

Methodology:

  • Setup: Secure the thermocouple in the clamp on the ring stand. Position the burner on a stable, heat-resistant surface.

  • Ignition and Optimization: Following Protocol 1, ignite the burner and adjust it to produce a stable, blue flame.

  • Positioning the Thermocouple:

    • Carefully position the tip of the thermocouple within the flame. The hottest part of a standard Bunsen flame is the tip of the inner blue cone.

    • Use the ring stand to make precise adjustments, ensuring the thermocouple is held steady at the desired measurement point.

  • Data Acquisition:

    • Allow the thermocouple reading to stabilize. This may take a few moments as the probe reaches thermal equilibrium with the flame.

    • Record the stabilized temperature from the digital reader.

  • Shutdown: Carefully remove the thermocouple from the flame. Turn off the gas supply at the source. Allow all equipment to cool down completely before handling or storage.

Visualizations

Factors_Affecting_Flame_Temperature cluster_inputs Controllable Inputs cluster_outputs Observable Outputs FuelAirRatio Fuel-to-Air Ratio Temp Flame Temperature FuelAirRatio->Temp Determines Color Flame Color FuelAirRatio->Color Affects Efficiency Combustion Efficiency FuelAirRatio->Efficiency Controls Oxidant Oxidant Type (Air vs. O2) Oxidant->Temp Significantly Increases Burner Burner Design Burner->Temp Focuses & Optimizes Temp->Efficiency Color->Efficiency

Caption: Key factors influencing this compound flame characteristics.

Troubleshooting_Workflow start Start: Burner Issue Detected q_flame_color Is the flame yellow/orange? start->q_flame_color q_flame_stable Is the flame unstable/flickering? q_flame_color->q_flame_stable No (Blue) a_increase_air Increase air supply (Open air intake) q_flame_color->a_increase_air Yes a_check_drafts Shield from drafts q_flame_stable->a_check_drafts Yes end_ok Flame is Optimal (Stable & Blue) q_flame_stable->end_ok No a_check_jets Check & clean air inlets & burner jet a_increase_air->a_check_jets a_check_jets->q_flame_stable a_check_gas Check gas supply (tank, regulator, line) a_check_drafts->a_check_gas a_check_gas->end_ok

Caption: Troubleshooting workflow for common this compound flame issues.

Temp_Measurement_Setup Experimental Setup for Temperature Measurement cluster_setup Measurement Area burner Burner flame_outer flame_inner thermocouple_tip thermocouple_body Thermocouple thermocouple_tip:e->thermocouple_body:w Hottest Point stand Ring Stand & Clamp thermocouple_body->stand reader Digital Reader thermocouple_body->reader Signal Wire gas_source This compound Source gas_source->burner Gas Line

Caption: Setup for flame temperature measurement using a thermocouple.

References

Technical Support Center: Mitigating Carbon Monoxide Formation from Propane Burners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate carbon monoxide (CO) formation from propane burners during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is carbon monoxide and why is it a concern with this compound burners?

A1: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas produced during the incomplete combustion of carbon-containing fuels like this compound.[1] In a laboratory setting, elevated CO levels can pose a significant health risk, leading to symptoms like headaches, dizziness, nausea, and in high concentrations, can be fatal.[2][3] It is crucial to ensure complete combustion to prevent the formation of this hazardous gas.

Q2: What is the primary cause of carbon monoxide formation from a this compound burner?

A2: The primary cause of CO formation is incomplete combustion, which occurs when there is an improper ratio of this compound to air (oxygen).[2] This can be due to a variety of factors including an incorrect air shutter adjustment, a blocked burner orifice, or insufficient ventilation in the experimental area.

Q3: What is the ideal air-to-fuel ratio for complete this compound combustion?

A3: For complete and efficient combustion, the ideal air-to-propane ratio is approximately 24:1 by volume, which translates to about 4 parts this compound to 96 parts air.[2] Maintaining this ratio ensures that the this compound fuel is fully oxidized, producing primarily carbon dioxide (CO2) and water (H2O) rather than CO.

Q4: How can I visually assess the combustion efficiency of my this compound burner?

A4: The color of the flame is a direct indicator of combustion efficiency. A blue flame signifies complete combustion, which is the desired state.[4][5] Conversely, a yellow or orange flame indicates incomplete combustion and the potential production of carbon monoxide.[5][6]

Q5: What are the acceptable levels of carbon monoxide in a laboratory environment?

A5: Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set permissible exposure limits (PELs) for carbon monoxide. The OSHA PEL for CO is 50 parts per million (ppm) averaged over an eight-hour workday.[3] It is critical to maintain CO levels well below this limit.

Troubleshooting Guides

Issue 1: The this compound burner flame is yellow or orange.
  • Cause: A yellow or orange flame is a clear sign of incomplete combustion, which can be caused by an improper air-to-fuel ratio (too much fuel or not enough air), or a blockage in the burner assembly.[5][6] This condition can lead to the production of carbon monoxide.[6]

  • Solution:

    • Immediate Action: If you observe a persistent yellow or orange flame, immediately turn off the this compound supply to the burner.

    • Ensure Proper Ventilation: Verify that the experimental area is well-ventilated to dissipate any potential accumulation of harmful gases.

    • Inspect the Burner: Once the burner has cooled, visually inspect the burner ports and air shutter for any obstructions such as soot, debris, or spider webs.

    • Clean the Burner: If any blockages are found, clean the burner ports and air shutter using a soft brush or compressed air.

    • Adjust the Air Shutter: If the flame is still yellow after cleaning, the air shutter may need adjustment. Refer to the "Burner Calibration for Optimal Combustion" protocol below.

Issue 2: Soot is forming on or around the burner.
  • Cause: Soot (unburned carbon) is a byproduct of incomplete combustion. Its presence indicates a fuel-rich mixture and a high likelihood of carbon monoxide production.[2]

  • Solution:

    • Turn Off the Burner: Immediately extinguish the flame and shut off the gas supply.

    • Clean the Equipment: Thoroughly clean the burner and any surrounding surfaces to remove all soot deposits.

    • Address the Root Cause: The formation of soot is a symptom of poor combustion. Follow the steps outlined in "Issue 1" to inspect, clean, and adjust the burner to achieve a blue flame.

Issue 3: Suspected Carbon Monoxide Leak.
  • Cause: A suspected CO leak can arise from a malfunctioning burner, a leak in the gas line, or inadequate ventilation.

  • Solution:

    • Evacuate the Area: If you or your colleagues experience symptoms of CO poisoning (headache, dizziness, nausea), or if a CO detector alarms, evacuate the area immediately.

    • Ventilate the Space: If it is safe to do so without re-entering the potentially contaminated area, open doors and windows to increase ventilation.

    • Shut Off the Gas Supply: If possible and safe, shut off the main this compound supply.

    • Seek Medical Attention: Anyone experiencing symptoms of CO poisoning should seek immediate medical attention.

    • Professional Inspection: Do not re-enter the area until it has been tested and deemed safe by a qualified professional. The this compound burner and gas supply lines must be thoroughly inspected and repaired before reuse.

Data Presentation

Table 1: this compound Flame Color and Corresponding Temperature

Flame ColorApproximate TemperatureCombustion EfficiencyCarbon Monoxide Risk
Blue~3,596°F (~1,980°C)CompleteLow
Yellow~1,832°F (~1,000°C)IncompleteHigh
Orange~1,832°F (~1,000°C)IncompleteHigh

Note: Temperatures are approximate and can vary based on specific burner design and operating conditions.[4][5][6]

Table 2: Acceptable Carbon Monoxide (CO) Exposure Limits

OrganizationExposure Limit
OSHA (PEL)50 ppm averaged over an 8-hour workday
WHO9-10 ppm for no more than 8 hours
WHO25-35 ppm for no more than 1 hour
WHO90-100 ppm for no more than 15 minutes

PEL: Permissible Exposure Limit. Data sourced from OSHA and the World Health Organization.[3]

Experimental Protocols

Protocol 1: Burner Calibration for Optimal Combustion

Objective: To adjust the air-to-fuel ratio of a this compound burner to achieve complete combustion, indicated by a stable blue flame.

Materials:

  • This compound burner

  • This compound source with a regulator

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: Ensure the burner is clean and free of any obstructions. Connect the burner to the this compound source in a well-ventilated area.

  • Initial Ignition: Partially open the gas valve and ignite the burner according to the manufacturer's instructions.

  • Observe the Flame: Note the initial color of the flame. A yellow or orange flame indicates a need for adjustment.

  • Adjust the Air Shutter: Locate the air shutter on the burner, which is typically a rotating collar or a sliding plate at the base of the burner tube.

  • Fine-Tuning: Continue to adjust the air shutter until the flame is a stable, sharp, and entirely blue color. If the flame "lifts off" the burner or is noisy, you may have too much air, and the shutter should be slightly closed.

  • Confirm Stability: Once a stable blue flame is achieved, allow the burner to operate for several minutes to ensure the flame remains consistent.

Protocol 2: Measuring Carbon Monoxide Emissions

Objective: To quantitatively measure the concentration of carbon monoxide in the flue gases of a this compound burner.

Materials:

  • Calibrated portable carbon monoxide analyzer with a probe

  • This compound burner and fuel source

  • Appropriate PPE

Procedure:

  • Instrument Preparation: Turn on the CO analyzer and allow it to warm up and self-calibrate in a clean air environment, away from the burner.

  • Burner Operation: Ignite the this compound burner and allow it to operate for at least five minutes to reach a stable operating temperature.

  • Sample Collection: Carefully place the probe of the CO analyzer into the flue gas stream, as close to the burner as is safe and practical.

  • Data Recording: Allow the reading on the CO analyzer to stabilize. Record the concentration of CO in parts per million (ppm).

  • Air-Free Measurement (for advanced analysis): For a more accurate assessment of combustion efficiency, an "air-free" CO measurement is recommended. This can be calculated if the analyzer also measures oxygen (O2) levels in the flue gas. The instrument may perform this calculation automatically.

  • Interpretation: Compare the measured CO levels to the acceptable limits outlined in Table 2. If CO levels are elevated, the burner requires immediate servicing as described in the troubleshooting guides.

Visualizations

TroubleshootingWorkflow Start High CO Detected or Suspected Action1 Immediately Turn Off Burner & this compound Supply Start->Action1 Action2 Ventilate the Area Action1->Action2 Question1 Is the Flame Yellow/Orange? Action2->Question1 Action3 Inspect & Clean Burner Ports & Orifice Question1->Action3 Yes End_Fail Contact Qualified Technician for Service Question1->End_Fail No Action4 Adjust Air Shutter for Blue Flame Action3->Action4 Question2 Is the Flame Now Blue? Action4->Question2 End_Success Resume Operation & Monitor CO Levels Question2->End_Success Yes Question2->End_Fail No

Caption: Troubleshooting workflow for high CO emissions.

IncompleteCombustionCauses cluster_causes Primary Causes IncompleteCombustion Incomplete Combustion CO_Formation Carbon Monoxide (CO) Formation IncompleteCombustion->CO_Formation ImproperRatio Improper Air-to-Fuel Ratio ImproperRatio->IncompleteCombustion BlockedOrifice Blocked Burner Orifice/Ports BlockedOrifice->IncompleteCombustion InsufficientVentilation Insufficient Ventilation InsufficientVentilation->IncompleteCombustion IncorrectPressure Incorrect Gas Pressure IncorrectPressure->IncompleteCombustion

Caption: Primary causes of incomplete combustion.

References

Propane Safety in the Laboratory: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and storage of propane in a laboratory environment. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using this compound in a laboratory?

A1: The primary hazards of this compound are its flammability and its potential to be a simple asphyxiant.[1] this compound gas is heavier than air and can accumulate in low-lying areas, creating an explosion and suffocation risk.[2] Direct contact with liquid this compound can cause severe frostbite.[3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound cylinders?

A2: Appropriate PPE is crucial for mitigating risks. This includes:

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory to protect against potential splashes of liquid this compound.[2]

  • Hand Protection: Insulated or cryogenic gloves should be worn when connecting or disconnecting cylinders to prevent frostbite.[2] For general handling of cylinders, heavyweight gloves are recommended.[4]

  • Body Protection: A flame-resistant lab coat provides a barrier against flash fires.[2]

  • Footwear: Closed-toe shoes are a standard laboratory requirement to protect against physical and chemical hazards.[2]

Q3: What are the general storage requirements for this compound cylinders in a lab?

A3: this compound cylinders must be stored in a well-ventilated, dry location away from heat sources, sparks, and open flames.[3][5] They must be stored upright and secured with a chain or strap to prevent tipping.[4] Oxygen cylinders must be separated from flammable gas cylinders, like this compound, by at least 20 feet or a non-combustible barrier that is at least 5 feet high with a fire-resistance rating of at least 30 minutes.[3][6]

Q4: Is there a limit to how much this compound can be stored in a laboratory?

A4: Yes, the Maximum Allowable Quantity (MAQ) of this compound is determined by fire codes, such as the California Fire Code (CFC).[7][8] The MAQ depends on factors like the floor level of the lab, whether the building has an automatic sprinkler system, and if the cylinders are stored in approved gas cabinets.[8][9] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for the specific MAQs applicable to your laboratory.

Q5: How do I properly transport a this compound cylinder within the laboratory or building?

A5: Cylinders should be moved using a suitable cylinder cart with a chain or strap to secure the cylinder.[4] Before moving, ensure the valve is closed and the valve protection cap is securely in place.[4] Never roll, drag, or slide a cylinder.[4]

Troubleshooting Guide

Issue: I smell gas near the this compound cylinder or my experimental setup.

  • Immediate Actions:

    • Do not operate any electrical switches or create any sparks.[10]

    • If it is safe to do so, immediately close the cylinder valve by turning it clockwise.[10]

    • Open windows and increase ventilation to the area.

    • Evacuate the immediate area.[2]

  • Troubleshooting Steps:

    • Leak Detection: Prepare a solution of soap and water (a 50/50 mix of dish soap and water works well).[11] Apply the solution to all connections, including the regulator, hoses, and fittings.[12] The formation of bubbles indicates a leak.[11]

    • Tighten Connections: If a leak is found at a fitting, use a proper wrench to gently tighten the connection. Do not overtighten.

    • Re-test: After tightening, re-apply the soap solution to confirm the leak has stopped.

    • Faulty Equipment: If the leak persists, the cylinder valve, regulator, or hose may be faulty. Close the cylinder valve, disconnect the equipment, and contact your gas supplier or EHS department for assistance. Do not attempt to repair a faulty cylinder valve yourself.[12]

Issue: The flame on my equipment (e.g., Bunsen burner) is unstable or has gone out, but the cylinder valve is open.

  • Possible Causes & Solutions:

    • Low Gas Pressure: The this compound cylinder may be nearly empty. Check the pressure gauge on the regulator, if available. If the pressure is low, replace the cylinder.

    • Regulator Malfunction: The pressure regulator may not be providing a consistent flow of gas. Ensure the regulator is properly seated and adjusted to the correct output pressure for your application. If problems persist, the regulator may need to be replaced.

    • Kinked or Blocked Gas Line: Inspect the tubing from the regulator to your equipment for any kinks, blockages, or damage.

    • Drafts: A strong draft in the laboratory can extinguish a low flame. Use a windshield or move the experiment to a less drafty area.

Issue: I am unable to open or close the this compound cylinder valve.

  • Troubleshooting Steps:

    • Do not use excessive force: Never use a wrench or other tool to force the valve handle. This can damage the valve and cause a leak.

    • Check for Obstructions: Ensure there is no debris obstructing the valve handle.

    • Proper Technique: Apply firm, steady pressure to the handle.

    • Contact Supplier: If the valve remains stuck, do not attempt to service it. Label the cylinder as faulty and contact your gas supplier for a replacement.

Data Presentation

Table 1: this compound Exposure Limits and Flammability

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) 1,000 ppm (8-hour TWA)[1][13]
NIOSH Recommended Exposure Limit (REL) 1,000 ppm (10-hour TWA)[13]
ACGIH Threshold Limit Value (TLV) 1,000 ppm (8-hour TWA)[13]
Immediately Dangerous to Life or Health (IDLH) 2,100 ppm (10% of LEL)[14]
Lower Explosive Limit (LEL) in Air 2.1%[14]
Upper Explosive Limit (UEL) in Air 9.5%[15]

Table 2: this compound Cylinder Storage and Separation Distances

ConditionRequirementReference
General Storage In a well-ventilated, dry location away from heat, sparks, and open flames.[3]
Cylinder Orientation Stored and used in a secure, upright position.[16]
Separation from Oxidizers (e.g., Oxygen) Minimum of 20 feet OR a non-combustible barrier at least 5 feet high with a 30-minute fire rating.[3][6]
Separation from Combustible Materials Minimum of 20 feet.[3]
Indoor Storage Limit (General Industrial) Up to 300 lbs may be stored in a building not frequented by the public.[16]

Experimental Protocols

Example Experiment: Catalytic Hydrogenation of Propene to this compound

This experiment demonstrates a gas-phase reaction using this compound's precursor, propene, and hydrogenating it to produce this compound. This protocol is adapted from a published undergraduate laboratory experiment.[17][18]

Objective: To synthesize this compound via the catalytic hydrogenation of propene and to handle gaseous reactants and products safely.

Materials:

  • Propene gas cylinder with a two-stage regulator

  • Hydrogen gas cylinder with a two-stage regulator

  • Palladium on carbon (Pd/C) catalyst

  • Glass reaction tube

  • Gas flow meters or controllers

  • Tubing and appropriate gas-tight fittings

  • Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)

  • Fume hood

Methodology:

  • System Setup:

    • Assemble the reaction apparatus inside a certified chemical fume hood.

    • Pack a glass reaction tube with the Pd/C catalyst, ensuring it is securely held in place with glass wool.

    • Connect the propene and hydrogen gas cylinders to the reaction tube inlet via separate tubing and flow meters. Use appropriate gas-tight fittings.

    • Connect the outlet of the reaction tube to the gas collection apparatus.

  • Leak Check:

    • Before introducing the flammable gases, purge the system with an inert gas like nitrogen or argon.

    • Perform a leak check on all connections using a soapy water solution.

  • Reaction:

    • With the system under a gentle flow of inert gas, carefully open the main valves on the propene and hydrogen cylinders.

    • Adjust the regulators to the desired low working pressure.

    • Using the flow meters, establish a controlled flow of propene and hydrogen gas into the reaction tube. A stoichiometric excess of hydrogen is typically used.

    • The hydrogenation reaction is exothermic and should proceed at room temperature over the catalyst.

    • Collect the gaseous product (this compound) in the collection apparatus.

  • Shutdown and Purging:

    • Once the desired amount of product is collected, first close the propene and hydrogen cylinder valves.

    • Allow the remaining gas in the lines to flow through the reactor.

    • Purge the entire system with an inert gas to remove any residual flammable gases.

    • Close all valves and disconnect the gas cylinders.

Mandatory Visualizations

Propane_Leak_Response start Smell of Gas Detected no_sparks Do NOT create ignition sources (e.g., light switches, phones) start->no_sparks close_valve Close Cylinder Valve (If safe to do so) no_sparks->close_valve ventilate Ventilate the Area (Open windows) close_valve->ventilate evacuate Evacuate Immediate Area ventilate->evacuate leak_test Perform Soap Solution Leak Test evacuate->leak_test leak_found Leak Found? leak_test->leak_found tighten Tighten Connection leak_found->tighten Yes no_leak No Leak Detected leak_found->no_leak No retest Re-test for Leaks tighten->retest leak_persists Leak Persists? retest->leak_persists contact_ehs Contact EHS/Supplier Do NOT use cylinder leak_persists->contact_ehs Yes monitor Monitor the area leak_persists->monitor No no_leak->monitor end Safe Condition monitor->end Propane_Cylinder_Storage cluster_requirements Storage Requirements cluster_separation Separation Distances storage_location This compound Cylinder Storage Area ventilated Well-Ventilated & Dry storage_location->ventilated upright Secured Upright storage_location->upright no_heat Away from Heat/Ignition Sources storage_location->no_heat separation_rule >= 20 feet OR 5 ft Non-Combustible Barrier storage_location->separation_rule oxidizers Oxidizing Gases (e.g., Oxygen) combustibles Combustible Materials separation_rule->oxidizers separation_rule->combustibles

References

Technical Support Center: Propane Leak Troubleshooting for Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely identifying and addressing propane leaks in laboratory and experimental environments.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of a this compound leak?

The most immediate sign of a this compound leak is the distinctive "rotten egg" or "skunk spray" smell.[1] This odor is from an additive called ethyl mercaptan, as this compound itself is naturally odorless.[2] Other signs include a hissing sound near the gas line or cylinder, a sudden, unexplained increase in this compound usage, and the poor performance of this compound-powered equipment, such as a weak or sputtering flame.[1][3]

Q2: What are the most common causes of this compound leaks in a lab setting?

Leaks in experimental setups often originate from several common sources:

  • Loose Connections: Fittings and connections between cylinders, regulators, and hoses can become loose over time due to vibration or temperature changes.[4]

  • Aging or Damaged Equipment: Rubber seals and hoses can degrade, stiffen, or crack over time.[4] Physical damage, such as nicks or corrosion on hoses, pipes, and valves, can also cause leaks.[4][5]

  • Improper Installation: Errors made during the initial setup of gas lines or connections can result in slow, persistent leaks.[4]

  • Faulty Valves: The valve on the this compound cylinder itself can sometimes be a point of failure.[6]

Q3: Is it safe to use a this compound torch (e.g., for sterilization) inside a Biological Safety Cabinet (BSC) or fume hood?

No. Open flames, including those from this compound torches, are not allowed in biological safety cabinets, ductless fume hoods, or laminar flow clean benches.[7] The flame can disrupt the protective airflow patterns and damage the HEPA filters. Safer alternatives for sterilization in these environments include infrared micro-sterilizers or glass bead sterilizers.[7]

Q4: What should be my first action if I suspect a this compound leak?

Your immediate priority is safety.

  • Extinguish Ignition Sources: Immediately put out any open flames or smoking materials.[8]

  • Avoid Creating Sparks: Do not operate any electrical switches, use a phone, or unplug any equipment, as this can create a spark and ignite the gas.[8][9]

  • Ventilate (If Safe): If possible without operating electrical equipment, open doors and windows to increase ventilation.[10]

  • Evacuate: Evacuate all personnel from the area immediately.[10][11]

Q5: this compound is heavier than air. What are the implications for a leak in a lab?

Because this compound gas is heavier than air, it will sink and can accumulate in low-lying areas such as floor drains, basements, or pits.[2][12] This creates a significant hazard as the gas can collect in these spaces, potentially going undetected and reaching combustible concentrations.[12] It is crucial to have gas detectors placed in these low-lying areas.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving suspected this compound leaks.

Step 1: Initial Suspicion and Safety Check

If you smell gas or hear a hissing sound, follow the initial safety actions outlined in the emergency workflow below. Do not proceed with troubleshooting until you have eliminated immediate ignition risks.

start Leak Suspected (Smell, Sound, Visual Cue) no_ignition Extinguish All Ignition Sources start->no_ignition no_spark Do NOT Operate Electrical Switches/Phones no_ignition->no_spark ventilate Ventilate Area (If safe to do so) no_spark->ventilate evacuate Evacuate Immediate Area ventilate->evacuate proceed Proceed to Leak Detection Protocol ventilate->proceed If leak is minor & area is secure

Caption: Initial workflow for responding to a suspected this compound leak.

Step 2: Pinpointing the Leak Source

If the situation is deemed safe to investigate, you can use the following methods to locate the leak. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and a flame-resistant lab coat.[7][13]

Q: How do I perform a "bubble test" to find a leak?

The bubble test is a reliable method for finding leaks at connection points.[1][14]

  • Turn off the this compound supply at the cylinder valve.

  • Prepare a solution of soap and water or use a commercial leak detector solution.

  • Apply the solution to all connections, including the regulator, hoses, and valve fittings.

  • Slowly open the cylinder valve.

  • Watch for the formation of bubbles, which indicates the exact location of the leak.[1][15]

  • If bubbles appear, close the valve, tighten the connection, and repeat the test. If bubbles persist, the fitting or hose may need replacement.[1]

Q: When should I use an electronic gas detector?

An electronic combustible gas leak detector is a highly sensitive tool for pinpointing very small leaks or for scanning general areas where a leak is suspected but not obvious.[16][17] Follow the manufacturer's instructions for calibration and use. A "bump test" (briefly exposing the sensor to a known this compound source) can confirm the detector is working correctly before you begin.[16]

start Begin Leak Detection turn_off Turn Off this compound Supply at Cylinder start->turn_off apply_solution Apply Soapy Water or Leak Detector Solution to Connections turn_off->apply_solution turn_on Slowly Open Cylinder Valve apply_solution->turn_on observe Observe for Bubbles turn_on->observe leak_found Leak Found observe->leak_found Bubbles Appear no_leak No Leak Detected observe->no_leak No Bubbles tighten Close Valve, Tighten Connection, Re-test leak_found->tighten tighten->observe

Caption: Workflow for the bubble test leak detection method.

Step 3: Emergency Response for a Confirmed Leak

If a significant leak is confirmed or you cannot stop a small leak, you must initiate the emergency procedure.

start Significant Leak Confirmed shut_off Shut Off Gas Supply (Only if safe to do so) start->shut_off evacuate Evacuate the Building Immediately start->evacuate shut_off->evacuate call Call 911 and Campus Safety From a Safe Location evacuate->call no_return Do NOT Re-enter the Building call->no_return await Await Instructions From Emergency Responders no_return->await

Caption: Emergency response procedure for a confirmed this compound leak.

Quantitative Data

Understanding the physical and safety properties of this compound is critical for risk assessment.

Table 1: Properties of this compound Gas

Property Value
Chemical Formula C₃H₈
Odor Odorless (Odorant added)[2]
Vapor Density 1.52 (Heavier than air)[2]
Boiling Point -42 °C (-44 °F)

| Flash Point | -104 °C (-155 °F) |

Table 2: this compound Safety Thresholds in Air

Threshold Concentration (%) Significance
Lower Explosive Limit (LEL) 2.1%[18] Minimum concentration required for ignition.
Upper Explosive Limit (UEL) 9.5%[18] Maximum concentration at which ignition can occur.

| Permissible Exposure Limit (OSHA) | 1000 ppm (TWA) | Maximum allowable average exposure over an 8-hour workday. |

Experimental Protocols

Protocol 1: Detailed Bubble Test for Leak Detection

Objective: To visually identify the source of a gas leak at any connection point in a non-pressurized or low-pressure section of an experimental setup.

Materials:

  • Commercial leak detection solution or a mixture of dish soap and water (1:4 ratio).

  • Small brush or spray bottle.

  • Appropriate PPE (safety glasses, flame-resistant lab coat).[13]

Methodology:

  • System Shutdown: Ensure the this compound cylinder's main valve is fully closed.[1]

  • Solution Application: Using the brush or spray bottle, liberally apply the leak detection solution to every connection point. This includes the threads where the regulator attaches to the cylinder, the hose connections to the regulator, and any fittings leading to the experimental apparatus.[1]

  • Pressurization: Slowly and carefully open the main valve on the this compound cylinder to allow gas to flow into the system.

  • Observation: Methodically inspect each coated connection for the formation of bubbles. Bubbles, even very small ones, indicate a gas leak.[15]

  • Action:

    • If a leak is found, immediately close the cylinder valve.

    • Using the appropriate tools, gently tighten the leaking connection (do not overtighten, as this can damage seals).[7]

    • Re-pressurize the system and re-apply the solution to confirm the leak has been resolved.

  • Documentation: Record any findings and corrective actions in the lab notebook. If the leak persists after tightening, the component (e.g., hose, regulator, fitting) must be replaced.

Protocol 2: Using an Electronic Combustible Gas Detector

Objective: To detect and pinpoint the source of a this compound leak using a sensitive electronic device, especially for leaks too small to be found with a bubble test or in a general area.

Materials:

  • Calibrated electronic combustible gas detector.[9]

  • PPE (safety glasses, flame-resistant lab coat).

Methodology:

  • Detector Preparation: Turn on the detector in an area with fresh, uncontaminated air and allow it to complete its startup and self-calibration sequence as per the manufacturer's instructions.

  • Functionality Check (Bump Test): Briefly expose the detector's sensor to a known, controlled source of this compound (like an unlit gas stove burner) to ensure it alarms.[16] This confirms the device is functioning correctly.

  • Systematic Scanning: With the experimental setup pressurized, begin scanning with the detector. Move the sensor probe slowly (approximately 1-2 inches per second) around all potential leak points.[16]

  • Follow the Gradient: The detector will provide an audible or visual signal that increases in intensity as it gets closer to the leak source. Follow this increasing signal to pinpoint the exact location of the leak.

  • Low-Lying Area Check: Since this compound is heavier than air, methodically scan the floor area around and beneath the experimental setup, paying close attention to any depressions, drains, or low spots where gas could accumulate.[12]

  • Action: Once a leak is located, mark the spot, shut off the gas supply, and ventilate the area. Proceed with tightening or replacing the faulty component.

  • Post-Repair Verification: After the repair, use the detector again to confirm that the leak has been successfully resolved.

References

Technical Support Center: Enhancing Propane to Propylene Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic conversion of propane to propylene (B89431). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting this compound to propylene, and what are their key differences?

A1: The main industrial and laboratory methods for this compound to propylene conversion are this compound Dehydrogenation (PDH), Oxidative Dehydrogenation of this compound (ODH), and Catalytic Cracking.

  • This compound Dehydrogenation (PDH): This is a non-oxidative, endothermic process that requires high temperatures (typically 500-700°C) to achieve significant this compound conversion.[1][2] It is highly selective towards propylene but is limited by thermodynamic equilibrium and suffers from catalyst deactivation due to coke formation.[3][4] Commercial processes like UOP Oleflex and Lummus Catofin utilize this method.[5][6]

  • Oxidative Dehydrogenation of this compound (ODH): In this exothermic process, an oxidizing agent (like O₂, CO₂, or N₂O) is introduced to the feed.[7][8] This allows for lower reaction temperatures (typically 300-650°C) and avoids thermodynamic limitations.[9] However, a major challenge is preventing the over-oxidation of this compound and propylene to carbon oxides (CO and CO₂), which reduces selectivity.[3][7][9]

  • Catalytic Cracking: This process involves breaking down larger hydrocarbon molecules into smaller, more valuable ones. While traditionally used for heavy oil, it can be adapted for this compound, though it may produce a wider range of products, including ethylene, in addition to propylene.[10][11]

Q2: My propylene selectivity is low. What are the potential causes and solutions?

A2: Low propylene selectivity is a common issue that can stem from several factors, depending on the conversion method.

  • High Reaction Temperature: Elevated temperatures can promote undesirable side reactions such as thermal cracking and hydrogenolysis, which break down this compound and propylene into smaller molecules like methane (B114726) and ethane.[1][2][12]

    • Solution: Optimize the reaction temperature. A systematic study of the temperature's effect on selectivity should be performed to find the optimal balance between conversion and selectivity.

  • Catalyst Acidity: For supported catalysts, highly acidic sites on the support material (e.g., Al₂O₃) can catalyze cracking and isomerization reactions.[1][2]

    • Solution: Modify the catalyst support by adding basic promoters (e.g., alkali or alkaline earth metals) to neutralize strong acid sites.[5]

  • Over-oxidation (in ODH): In oxidative dehydrogenation, the desired propylene can be further oxidized to CO and CO₂.[3]

    • Solution: Adjust the this compound-to-oxidant ratio. Reducing the concentration of the oxidizing agent can limit deep oxidation. Additionally, using "soft" oxidants like CO₂ may improve selectivity compared to O₂.[8]

  • Catalyst Formulation: The nature of the active metal and promoters significantly influences selectivity. For instance, in Pt-based catalysts, the addition of Sn can suppress deep dehydrogenation and hydrogenolysis.[1][2]

Q3: My catalyst is deactivating quickly. What are the common deactivation mechanisms and how can I mitigate them?

A3: Rapid catalyst deactivation is a significant challenge, primarily caused by coke formation and sintering of the active metal particles.

  • Coke Formation: At high temperatures, hydrocarbons can polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[3][4]

    • Mitigation:

      • Co-feeding Hydrogen: In PDH, adding a small amount of hydrogen to the feed can help suppress coke formation.

      • Catalyst Modification: Adding promoters like tin (Sn) to platinum (Pt) catalysts can reduce coking.[1]

      • Regeneration: The catalyst can often be regenerated by burning off the coke in a controlled stream of air or oxygen at high temperatures.

  • Sintering: At high reaction temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area.

    • Mitigation:

      • Stabilizing Supports: Using thermally stable support materials with high surface areas can help anchor the metal particles and prevent them from migrating.

      • Alloy Formation: Creating bimetallic catalysts (e.g., Pt-Sn, Pt-Ga) can improve thermal stability.[1][5]

Troubleshooting Guides

Issue 1: Low this compound Conversion
Potential Cause Diagnostic Check Recommended Solution(s)
Reaction Temperature Too Low Verify thermocouple readings and furnace temperature profile.Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion rate.[1][2]
Catalyst Deactivation Perform a time-on-stream study. A gradual decrease in conversion over time indicates deactivation.Regenerate the catalyst (e.g., via calcination in air to remove coke). If the activity is not restored, the catalyst may be irreversibly sintered, requiring replacement.
Insufficient Catalyst Amount Check the catalyst bed volume and weight. Ensure proper packing to avoid channeling.Increase the amount of catalyst or decrease the gas flow rate to increase the residence time.
Feed Gas Impurities Analyze the this compound feed for contaminants like sulfur compounds, which can poison the catalyst.[13][14]Purify the feed gas using appropriate traps or filters.
Incorrect Feed Gas Composition Verify the mass flow controller calibrations for this compound and any diluent gases.Recalibrate mass flow controllers.
Issue 2: Poor Mass Balance Closure in Product Analysis
Potential Cause Diagnostic Check Recommended Solution(s)
Gas Leaks in the System Perform a leak check of the reactor system and analytical lines under pressure using a leak detection fluid or a pressure decay test.Tighten all fittings and replace any faulty seals or tubing.
Inaccurate Calibration of Analytical Equipment (e.g., GC) Run a certified calibration gas standard to verify the response factors for all expected products.Re-calibrate the Gas Chromatograph (GC) with a multi-point calibration curve for all relevant compounds.
Condensation of Heavy Byproducts Check for cold spots in the transfer lines from the reactor to the GC.Heat all transfer lines to a temperature sufficient to keep all products in the gas phase.
Incorrect Sample Loop Volume Verify the specified volume of the GC sample loop.If necessary, calibrate the sample loop volume or update the calculation method.

Data Presentation: Catalyst Performance Comparison

The following tables summarize typical performance data for different catalytic systems in this compound to propylene conversion.

Table 1: Performance of this compound Dehydrogenation (PDH) Catalysts

Catalyst SystemTemperature (°C)This compound Conversion (%)Propylene Selectivity (%)Reference(s)
Pt/Al₂O₃57634.179.2[1][2]
Pt-Sn/Al₂O₃580-65025-40>85[12]
Cr₂O₃/Al₂O₃60047>90[2]
PtGa-Pb/SiO₂6003099.6[5]
Co-doped HZSM-5N/AHigher than HZSM-5High[2]

Table 2: Performance of Oxidative Dehydrogenation (ODH) Catalysts

Catalyst SystemTemperature (°C)This compound Conversion (%)Propylene Selectivity (%)Reference(s)
V-MCM-41N/A58~92[15]
V/MCF55040.868.5[15]
Borosilicate Zeolite54021.5Improved by 20%[16]
Co-MOF-74230~5~90[9]

Experimental Protocols

Protocol 1: Lab-Scale this compound Dehydrogenation in a Fixed-Bed Reactor

This protocol outlines a general procedure for evaluating catalyst performance in a continuous flow fixed-bed reactor system.

  • Catalyst Preparation and Loading:

    • Prepare the catalyst (e.g., Pt-Sn/Al₂O₃) via incipient wetness impregnation or other desired methods.

    • Pelletize, crush, and sieve the catalyst to a uniform particle size (e.g., 250-425 µm) to ensure consistent packing and flow dynamics.

    • Load a specific amount of the sieved catalyst (e.g., 0.1 - 1.0 g) into a quartz or stainless steel reactor tube, securing it in place with quartz wool plugs.

  • System Setup and Leak Check:

    • Install the reactor tube in a tube furnace equipped with a temperature controller.

    • Connect gas lines for this compound, hydrogen, and an inert gas (e.g., N₂ or Ar) to the reactor inlet via mass flow controllers (MFCs).

    • Connect the reactor outlet to a product analysis system, typically a Gas Chromatograph (GC), through heated transfer lines.

    • Pressurize the system with an inert gas and perform a leak check.

  • Catalyst Pre-treatment (Reduction):

    • Heat the catalyst to a specified reduction temperature (e.g., 530°C) under a flow of hydrogen (e.g., 50 mL/min) for a set duration (e.g., 1-2 hours) to reduce the metal oxide precursors to their active metallic state.[12]

  • Reaction Run:

    • After reduction, switch the gas flow to an inert gas and adjust the furnace temperature to the desired reaction temperature (e.g., 600°C).

    • Once the temperature is stable, introduce the reactant gas mixture (e.g., a specific ratio of this compound, hydrogen, and an inert diluent) at a defined total flow rate to achieve the desired Gas Hourly Space Velocity (GHSV).

    • Allow the reaction to stabilize for a period (e.g., 30-60 minutes) before collecting data.

  • Product Analysis:

    • Periodically inject the reactor effluent into the GC for analysis. A typical GC setup for this analysis might include a Flame Ionization Detector (FID) and a column suitable for separating light hydrocarbons (e.g., an Al₂O₃ PLOT column).[17]

    • Identify and quantify all reactants and products (this compound, propylene, hydrogen, methane, ethane, ethylene, etc.).

  • Data Calculation:

    • Calculate this compound conversion and product selectivities based on the GC data using the following formulas:

      • This compound Conversion (%) = ([this compound]in - [this compound]out) / [this compound]in * 100

      • Propylene Selectivity (%) = ([Propylene]out / ([this compound]in - [this compound]out)) * (Stoichiometric Factor) * 100

  • Catalyst Regeneration (if applicable):

    • After the run, stop the reactant flow and purge the system with an inert gas.

    • To remove coke, introduce a dilute air or oxygen stream at an elevated temperature until CO₂ is no longer detected in the effluent.

Visualizations

experimental_workflow prep Catalyst Preparation (Impregnation, Calcination) load Catalyst Loading (Sieving, Packing Reactor) prep->load setup System Setup (Leak Check) load->setup reduce Catalyst Reduction (H₂ Flow at High Temp) setup->reduce react Reaction (this compound Flow at Temp) reduce->react analyze Product Analysis (Gas Chromatography) react->analyze Effluent data Data Calculation (Conversion, Selectivity) analyze->data

Caption: A typical experimental workflow for catalyst testing.

reaction_pathways cluster_pdh PDH Pathways cluster_odh ODH Pathways This compound This compound (C₃H₈) propylene Propylene (C₃H₆) This compound->propylene Dehydrogenation cracking Cracking Products (Methane, Ethylene) This compound->cracking Side Reactions h2 Hydrogen (H₂) coke Coke propylene->coke Deep Dehydrogenation cox COx Products (CO, CO₂) propane_odh This compound (C₃H₈) propane_odh->cox Combustion propylene_odh Propylene (C₃H₆) propane_odh->propylene_odh Oxidative Dehydrogenation propylene_odh->cox Over-oxidation

Caption: Major reaction pathways in PDH and ODH processes.

Caption: A decision tree for troubleshooting low propylene yield.

References

Technical Support Center: Developing Catalysts for Low-Temperature Propane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the development of catalysts for low-temperature propane dehydrogenation (PDH).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing catalysts for low-temperature this compound dehydrogenation?

A1: The primary challenges in low-temperature PDH are overcoming thermodynamic limitations, which lead to low this compound conversion, and preventing rapid catalyst deactivation.[1][2] Catalyst deactivation is mainly caused by two mechanisms: the deposition of carbonaceous species, known as coking, and the thermal agglomeration of active metal particles, known as sintering.[3] Achieving high selectivity towards propylene (B89431) while minimizing side reactions like cracking is also a significant hurdle.

Q2: What are the most common types of catalysts used for low-temperature PDH?

A2: Platinum-based catalysts, often promoted with other metals like tin (Sn), are the most extensively studied and commercially used catalysts for PDH due to their high intrinsic activity for C-H bond activation.[3][4] Chromium-based catalysts are also used commercially.[4] Recently, there has been growing interest in developing catalysts based on non-noble metals to reduce costs.[1]

Q3: How can catalyst deactivation by coking be minimized?

A3: Coking can be minimized by several strategies:

  • Addition of Promoters: Promoters like tin (Sn) can suppress deep dehydrogenation and coke formation on Pt-based catalysts.[5]

  • Support Modification: Using supports with optimized acidity can reduce coke formation. For instance, less acidic supports can mitigate coke deposition.[6]

  • Co-feeding Hydrogen: Introducing a small amount of hydrogen in the feed can help to remove coke precursors from the catalyst surface.[7]

  • Operating Conditions: Optimizing reaction temperature and this compound partial pressure can also help to control the rate of coke formation.

Q4: What is the role of a promoter, such as tin (Sn), in a Pt-based catalyst?

A4: Tin is a crucial promoter in Pt-based PDH catalysts. It enhances selectivity to propylene and improves catalyst stability by:

  • Geometric Effects: Tin atoms can break up large platinum ensembles, which are active sites for undesirable side reactions like hydrogenolysis and coking.[8]

  • Electronic Effects: Tin can donate electrons to platinum, which weakens the adsorption of propylene on the catalyst surface, facilitating its desorption and preventing further dehydrogenation into coke precursors.[9]

Q5: How can catalyst sintering be prevented?

A5: Sintering, the agglomeration of metal nanoparticles at high temperatures, leads to a loss of active surface area.[10] Strategies to prevent sintering include:

  • Strong Metal-Support Interactions: Utilizing supports that strongly interact with the metal nanoparticles can anchor them and prevent their migration.

  • Confinement Effects: Synthesizing catalysts with the active metal nanoparticles confined within the pores of a support material, such as a zeolite, can physically hinder their agglomeration.[11]

  • Alloying: Forming alloys with other metals can increase the thermal stability of the active nanoparticles.

Troubleshooting Guides

Issue 1: Low this compound Conversion
Possible Cause Diagnostic Check Recommended Solution
Thermodynamic Limitation Review reaction temperature and pressure. Compare experimental conversion with the calculated equilibrium conversion under the same conditions.Increase reaction temperature (while balancing with selectivity and catalyst stability). Lower the partial pressure of products (e.g., by using a membrane reactor to remove H₂).
Catalyst Deactivation (Coking) Perform Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke deposition.[6][12]Regenerate the catalyst by controlled coke burn-off. Optimize reaction conditions (lower temperature, co-feed H₂) to minimize coke formation. Modify the catalyst with promoters (e.g., Sn) to suppress coking.[5][7]
Catalyst Deactivation (Sintering) Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to observe metal particle size distribution.[12] Compare with the fresh catalyst.Regenerate the catalyst under conditions that promote redispersion of the metal particles (e.g., oxychlorination).[13][14] Synthesize a more stable catalyst with stronger metal-support interactions or by confining nanoparticles.
Insufficiently Active Catalyst Review catalyst synthesis protocol and characterization data (e.g., metal dispersion from chemisorption).Optimize catalyst synthesis to increase the number of active sites. Consider using a more active metal or a different support material.
Mass Transfer Limitations Vary the catalyst particle size or the gas flow rate and observe the effect on conversion.Use smaller catalyst particles or a reactor design that minimizes diffusion limitations.
Issue 2: Poor Selectivity to Propylene
Possible Cause Diagnostic Check Recommended Solution
Side Reactions (Cracking) Analyze the product stream using Gas Chromatography (GC) to identify cracking products (e.g., methane, ethane, ethylene).Lower the reaction temperature.[15] Modify the catalyst support to reduce its acidity, as acidic sites can promote cracking.
Deep Dehydrogenation Observe high levels of coke formation (see Issue 1) and potentially aromatic byproducts.Add a promoter like Sn to the Pt catalyst to create isolated Pt sites and weaken propylene adsorption.[8][9]
Propylene Readsorption and Further Reaction This is often linked to deep dehydrogenation and coking.Optimize reactor design to minimize propylene residence time. Modify the catalyst to facilitate rapid propylene desorption.

Data Presentation

Table 1: Performance Comparison of Catalysts for Low-Temperature this compound Dehydrogenation

CatalystSupportTemperature (°C)This compound Conversion (%)Propylene Selectivity (%)Propylene Yield (%)Stability/Deactivation RateReference(s)
Pt-In/TiO₂ (Electroassisted)TiO₂250-High10.2Stable for 120 min[16][17]
Cu/TiO₂ (Photo-assisted)TiO₂50-80---Stable[18]
Ni@TiOₓ---High-Stable under industrial conditions[1]
Pt-Sn/Al₂O₃Al₂O₃600~20-40~95-98-Deactivates over time[2]
CrOₓ/Al₂O₃Al₂O₃550-600~30-40~85-90-Requires frequent regeneration[4]
Ni₃Ga/Al₂O₃Al₂O₃600-~94-Stable for 82 h[15]
NiO/SiO₂SiO₂280-64--[19]
Cu-TiO₂TiO₂375-~91.910.4Stable over a prolonged period[20]
Pt/Al₂O₃Al₂O₃5702321-Deactivates within 8 h[21]
Ni-Mo/Al₂O₃Al₂O₃57011.165-Stable[21]
RhCu/SiO₂SiO₂350~10>99-Stable for over 50 h[22]

Experimental Protocols

Protocol 1: Synthesis of a Pt-Sn/Al₂O₃ Catalyst by Incipient Wetness Impregnation
  • Support Preparation: Dry γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation:

    • Calculate the required amounts of H₂PtCl₆ and SnCl₂·2H₂O to achieve the desired metal loading (e.g., 0.5 wt% Pt and 1 wt% Sn).

    • Dissolve the calculated amounts of the metal precursors in a volume of deionized water or ethanol (B145695) equal to the pore volume of the γ-Al₂O₃ support.

  • Impregnation:

    • Add the precursor solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.

    • Age the impregnated support at room temperature for 12 hours.

  • Drying and Calcination:

    • Dry the catalyst precursor at 120°C for 12 hours.

    • Calcine the dried material in a furnace under a flow of dry air. Ramp the temperature to 500-600°C at a rate of 5°C/min and hold for 4 hours.[14]

  • Reduction:

    • Prior to the reaction, reduce the calcined catalyst in a flow of H₂ (e.g., 5-10% in N₂ or Ar) at a high temperature (e.g., 550-600°C) for 2-4 hours.

Protocol 2: Characterization of PDH Catalysts
  • Brunauer-Emmett-Teller (BET) Analysis: Determine the specific surface area, pore volume, and pore size distribution of the catalyst support and the final catalyst. This is crucial for understanding the physical properties that affect catalyst performance.[23][24]

  • X-ray Diffraction (XRD): Identify the crystalline phases present in the catalyst and estimate the average crystallite size of the metal nanoparticles.[23][24][25] This is essential for confirming the formation of desired alloy phases and for assessing sintering.

  • Transmission Electron Microscopy (TEM): Visualize the morphology, size, and distribution of the metal nanoparticles on the support. This provides direct evidence of nanoparticle size and can be used to assess sintering in spent catalysts.[12]

  • Temperature Programmed Reduction (TPR): Investigate the reducibility of the metal species and the interactions between the different metal components and between the metals and the support.

  • Temperature Programmed Desorption (TPD) of Ammonia (NH₃-TPD): Characterize the acidity of the catalyst surface, which is important for understanding and controlling side reactions like cracking.

  • CO Chemisorption: Quantify the number of active metal sites on the catalyst surface, which allows for the calculation of turnover frequencies (TOFs).[14]

Protocol 3: Catalytic Activity Testing for Low-Temperature PDH
  • Reactor Setup:

    • Use a fixed-bed quartz reactor with a specific internal diameter.

    • Place a known amount of the catalyst (e.g., 100-500 mg) in the center of the reactor, supported by quartz wool.

    • Use a thermocouple to accurately measure the temperature of the catalyst bed.

  • Catalyst Pre-treatment:

    • Reduce the catalyst in-situ under a flow of hydrogen at the appropriate temperature (as determined from TPR or literature) before the reaction.

  • Reaction:

    • Introduce a feed gas mixture of this compound, hydrogen (optional), and an inert gas (e.g., N₂ or Ar) at a controlled flow rate. A typical feed composition is 5-20% C₃H₈, 5-20% H₂, with the balance being the inert gas.

    • Maintain the desired reaction temperature using a furnace.

    • Pass the reactor effluent through a cold trap to condense any heavy products.

  • Product Analysis:

    • Analyze the composition of the gaseous products online using a Gas Chromatograph (GC) equipped with appropriate columns (e.g., a packed column for light hydrocarbons and a molecular sieve column for H₂) and detectors (e.g., a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD)).

  • Data Calculation:

    • Calculate this compound conversion, propylene selectivity, and propylene yield based on the GC analysis results.

Visualizations

Troubleshooting_Low_Conversion cluster_Equilibrium Thermodynamic Limitation cluster_Deactivation Catalyst Deactivation cluster_Activity Catalyst Activity Start Low this compound Conversion Observed Check_Equilibrium Compare with Equilibrium Conversion Start->Check_Equilibrium Check_Deactivation Analyze Spent Catalyst for Deactivation Start->Check_Deactivation Check_Activity Review Catalyst Synthesis and Characterization Start->Check_Activity Below_Equilibrium Conversion Below Equilibrium Check_Equilibrium->Below_Equilibrium Yes At_Equilibrium Conversion at/near Equilibrium Check_Equilibrium->At_Equilibrium No Coking Coking Detected (TPO/TGA) Check_Deactivation->Coking Yes Sintering Sintering Observed (TEM) Check_Deactivation->Sintering Yes No_Deactivation No Significant Deactivation Check_Deactivation->No_Deactivation No Low_Dispersion Low Metal Dispersion Check_Activity->Low_Dispersion Yes Incorrect_Synthesis Synthesis Protocol Error Check_Activity->Incorrect_Synthesis Yes Increase_Temp Increase Temperature / Lower Product Partial Pressure At_Equilibrium->Increase_Temp Action Regenerate_Coke Regenerate by Coke Burn-off / Modify Catalyst Coking->Regenerate_Coke Action Regenerate_Sinter Regenerate via Redispersion / Synthesize Stable Catalyst Sintering->Regenerate_Sinter Action Optimize_Synthesis Optimize Catalyst Synthesis Protocol Low_Dispersion->Optimize_Synthesis Action Incorrect_Synthesis->Optimize_Synthesis Propane_Dehydrogenation_Pathway This compound This compound (C₃H₈) Adsorbed_this compound Adsorbed C₃H₈* This compound->Adsorbed_this compound Adsorption on Active Site Propyl_Intermediate Propyl Intermediate (C₃H₇*) + H* Adsorbed_this compound->Propyl_Intermediate First C-H Activation (Rate-determining step) Cracking_Products Cracking Products (CH₄, C₂H₄, etc.) Adsorbed_this compound->Cracking_Products C-C Cleavage (Side Reaction) Adsorbed_Propylene Adsorbed C₃H₆* + 2H* Propyl_Intermediate->Adsorbed_Propylene Second C-H Activation Propylene Propylene (C₃H₆) Propylene->Adsorbed_Propylene Readsorption Adsorbed_Propylene->Propylene Desorption (Desired Pathway) Coke_Precursor Coke Precursors (C₃H₅*, etc.) Adsorbed_Propylene->Coke_Precursor Deep Dehydrogenation (Undesired) Coke Coke Coke_Precursor->Coke Catalyst_Regeneration_Cycle Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst (Coked/Sintered) Active_Catalyst->Deactivated_Catalyst PDH Reaction Coke_Removal Coke Burn-off (Oxidation) Deactivated_Catalyst->Coke_Removal Regeneration Step 1 Coke_Removal->Active_Catalyst Reactivation (if only coked) Redispersion Redispersion (e.g., Oxychlorination) Coke_Removal->Redispersion Regeneration Step 2 (if sintered) Redispersion->Active_Catalyst Reactivation

References

Technical Support Center: Managing Pressure Fluctuations in Liquid Propane Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing liquid propane in their experiments.

Troubleshooting Guides

Issue: Sudden Drop in System Pressure

Q1: My system pressure has suddenly dropped. What are the immediate steps I should take?

A1: A sudden pressure drop can indicate a variety of issues, from simple to severe. Follow this initial diagnostic workflow:

  • Check this compound Supply: Ensure the liquid this compound cylinder is not empty. A depleted source is the most common cause of pressure loss.

  • Inspect for Leaks: Carefully inspect all fittings, connections, and tubing for any signs of a leak. A soapy water solution can be applied to connections; the formation of bubbles will indicate a gas leak.[1] this compound is flammable, so ensure the area is well-ventilated and free of ignition sources.

  • Examine the Regulator: Check the pressure regulator for any visible signs of damage or ice formation. Frost or ice on the regulator can indicate that the this compound is expanding rapidly, which can be caused by a high withdrawal rate, and can lead to a drop in pressure.[1]

  • Review System Parameters: Verify that the system's flow rate is within the expected range for your experiment. An unexpectedly high flow rate can cause a pressure drop.

Issue: Fluctuating or Unstable Pressure Readings

Q2: The pressure in my system is unstable and fluctuating. How can I diagnose the cause?

A2: Unstable pressure can compromise the integrity of your experiment. The following steps can help identify the root cause:

  • Temperature Stability: The pressure of liquid this compound is highly dependent on temperature.[2][3] Ensure the ambient temperature around the this compound cylinder and your system is stable. Avoid placing the cylinder in direct sunlight or near a heat source, as this can cause significant pressure variations.

  • Regulator Performance: A malfunctioning regulator is a common cause of pressure fluctuations.[4][5][6]

    • Incorrect Sizing: Ensure your regulator is appropriately sized for your system's flow rate requirements. An undersized regulator will struggle to maintain a constant pressure.

    • Contamination: Debris or contaminants within the regulator can interfere with its operation. If you suspect contamination, the regulator may need to be cleaned or replaced.

  • Air in the System: Air trapped in the lines can cause erratic pressure readings. Purge the system according to your equipment's standard operating procedures to remove any trapped air.[2][7]

  • Pump Issues (If applicable): If your system uses a pump to deliver liquid this compound, check for cavitation (the formation of vapor bubbles in the liquid). Cavitation can occur if the inlet pressure to the pump is too low and will result in an unstable flow and pressure.

Frequently Asked Questions (FAQs)

Q1: Why does the pressure in my liquid this compound tank decrease as I use it, even if it's not empty?

A1: The pressure inside a this compound tank is the vapor pressure of the liquid this compound, which is directly related to its temperature.[2][3] When you withdraw this compound gas, the liquid in the tank boils to replace the gas that has been removed. This boiling process requires energy, which is taken from the liquid this compound itself, causing its temperature to drop. A lower temperature results in a lower vapor pressure.[2][3] If you are withdrawing gas at a high rate, the liquid can cool down significantly, leading to a noticeable drop in pressure.

Q2: Can the ambient temperature of the laboratory affect my experiment's pressure stability?

A2: Yes, absolutely. The vapor pressure of this compound is highly sensitive to temperature changes. For instance, at 60°F (15.6°C), the vapor pressure is approximately 92 PSIG, while at 80°F (26.7°C), it increases to about 128 PSIG.[2][3] Therefore, fluctuations in the laboratory's ambient temperature will directly impact the pressure within your this compound supply tank and, consequently, the stability of the pressure delivered to your system. Maintaining a consistent laboratory temperature is crucial for experiments requiring stable pressure.

Q3: What is "regulator freeze-up" and how can I prevent it?

A3: Regulator freeze-up occurs when moisture in the air or within the this compound itself freezes on the regulator's surface. This is often caused by the rapid expansion of this compound gas as it leaves the cylinder, which causes a significant drop in temperature (Joule-Thomson effect). The ice buildup can interfere with the regulator's diaphragm and springs, leading to improper pressure control and potential pressure drops.[4] To prevent this, ensure you are using high-purity, dry this compound. If you are operating at high flow rates or in a humid environment, consider using a heated regulator or a heat exchanger before the regulator.

Q4: How often should I inspect my liquid this compound system for leaks?

A4: A thorough leak check should be performed regularly, and especially under the following circumstances:

  • Before the first use of a new setup.

  • Anytime a cylinder is changed.

  • If you notice an unexplained drop in pressure.

  • If you smell the characteristic odorant (ethyl mercaptan) added to this compound.

Regular inspections are a critical safety measure when working with flammable gases.

Data Presentation

Table 1: Vapor Pressure of Liquid this compound at Various Temperatures

Temperature (°C)Temperature (°F)Vapor Pressure (bar)Vapor Pressure (PSIG)
-20-42.840.6
-10143.956.6
0324.869.6
10506.391.4
20688.3120.4
308610.8156.6
4010413.7198.7
5012217.2249.5

Data sourced from publicly available vapor pressure tables.

Experimental Protocols

Protocol 1: General Procedure for Natural Product Extraction using Liquid this compound

This protocol outlines a general procedure for the extraction of non-polar compounds from a solid natural product matrix using liquid this compound.

Materials:

  • High-pressure extraction vessel

  • Liquid this compound cylinder (high purity)

  • High-pressure pump for liquid this compound delivery

  • Back-pressure regulator

  • Collection vessel

  • Ground natural product sample

Procedure:

  • Sample Preparation: Ensure the natural product sample is thoroughly dried and finely ground to maximize surface area for extraction.

  • System Assembly: Assemble the extraction system in a well-ventilated fume hood. Ensure all fittings are rated for the pressures you will be working at.

  • Leak Check: Pressurize the system with an inert gas (e.g., nitrogen) to check for any leaks before introducing this compound.

  • Sample Loading: Load the ground natural product into the extraction vessel.

  • System Purge: Purge the system with low-pressure nitrogen to remove any air.

  • Pressurization: Slowly introduce liquid this compound into the system using the high-pressure pump until the desired operating pressure is reached.

  • Extraction: Begin flowing liquid this compound through the extraction vessel at a controlled flow rate. The temperature of the extraction can be controlled using a heating jacket on the vessel.

  • Collection: The extract-laden this compound is passed through the back-pressure regulator, which is set to a lower pressure. As the pressure drops, the this compound vaporizes, leaving the extracted compounds in the collection vessel.

  • Depressurization: Once the extraction is complete, slowly and safely depressurize the system by venting the this compound to a safe location.

  • Sample Recovery: Collect the extracted material from the collection vessel.

Mandatory Visualization

Troubleshooting_Pressure_Drop start Sudden Pressure Drop Detected check_supply Is the this compound cylinder empty? start->check_supply check_leaks Inspect system for leaks (use soapy water solution) check_supply->check_leaks No replace_cylinder Replace this compound cylinder check_supply->replace_cylinder Yes check_regulator Is the regulator frosted or damaged? check_leaks->check_regulator No fix_leaks Tighten fittings or replace damaged components check_leaks->fix_leaks Yes check_flow Is the flow rate higher than expected? check_regulator->check_flow No address_regulator Reduce withdrawal rate or use a heated regulator check_regulator->address_regulator Yes adjust_flow Adjust flow rate to setpoint check_flow->adjust_flow Yes further_diag Further diagnostics required (e.g., pump issues, blockages) check_flow->further_diag No system_stable System Pressure Stable replace_cylinder->system_stable fix_leaks->system_stable address_regulator->system_stable adjust_flow->system_stable

Caption: Troubleshooting workflow for a sudden drop in system pressure.

Natural_Product_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_recovery Product Recovery sample_prep Grind and Dry Natural Product system_assembly Assemble High-Pressure System sample_prep->system_assembly leak_check Perform Leak Check with Inert Gas system_assembly->leak_check sample_loading Load Sample into Extraction Vessel leak_check->sample_loading purge_system Purge System with Nitrogen sample_loading->purge_system pressurize Pressurize with Liquid this compound purge_system->pressurize extract Flow this compound through Sample at Set T and P pressurize->extract collect Vaporize this compound and Collect Extract extract->collect depressurize Safely Depressurize System collect->depressurize recover_product Recover Final Product depressurize->recover_product

Caption: Experimental workflow for natural product extraction with liquid this compound.

References

Technical Support Center: Addressing the Environmental Impact of Propane Combustion Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental impact of propane combustion byproducts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the byproducts of this compound combustion?

While this compound is considered a cleaner-burning fossil fuel compared to gasoline or coal, its combustion still produces several byproducts with environmental and health implications.[1][2] The main byproducts of concern are:

  • Carbon Dioxide (CO₂): A primary greenhouse gas contributing to climate change.[1]

  • Carbon Monoxide (CO): A toxic gas resulting from incomplete combustion, which can be harmful to human health.[3][4]

  • Nitrogen Oxides (NOx): A group of highly reactive gases that contribute to smog, acid rain, and the formation of ground-level ozone.[5][6][7]

  • Volatile Organic Compounds (VOCs): Including unburned hydrocarbons and other organic compounds that can be precursors to ozone and particulate matter formation. Some VOCs, like benzene, are known carcinogens.[4][8][9][10][11]

  • Particulate Matter (PM2.5): Fine solid particles and liquid droplets that can penetrate deep into the lungs and cause respiratory and cardiovascular problems.

Q2: My gas chromatograph (GC) is showing inconsistent peak areas for VOCs from a this compound combustion sample. What are the likely causes?

Inconsistent peak areas in GC analysis of combustion samples can stem from several sources. Here are some common troubleshooting steps:

  • Check for Leaks: Leaks in the injection port, column fittings, or gas lines can lead to sample loss and non-reproducible results. Use an electronic leak detector to systematically check all connections.[12]

  • Injector Contamination: The injector liner can become contaminated with non-volatile residues from the combustion sample, leading to poor peak shape and inconsistent injection volumes. Clean or replace the injector liner.[13]

  • Column Overload: Injecting too much sample can overload the column, resulting in fronting peaks and inaccurate quantification. Try reducing the injection volume or using a higher split ratio.[3][14]

  • Inconsistent Injection Technique: If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check for proper vial capping and syringe function.[12]

  • Sample Matrix Effects: The complex matrix of combustion exhaust can interfere with the analysis. Consider using a solid-phase microextraction (SPME) or other sample preparation techniques to isolate the target VOCs.

Q3: I am observing a drifting baseline when measuring carbon monoxide (CO) with a non-dispersive infrared (NDIR) analyzer. What should I investigate?

A drifting baseline in an NDIR analyzer can be caused by several factors:

  • Temperature Fluctuations: NDIR analyzers are sensitive to changes in ambient temperature. Ensure the instrument is in a temperature-controlled environment.

  • Source or Detector Aging: The infrared source or detector can degrade over time, leading to a drift in the signal. Refer to the manufacturer's manual for checking the source and detector performance.

  • Gas Flow Instability: Fluctuations in the sample gas flow rate can cause baseline drift. Ensure a stable and controlled flow rate using a reliable mass flow controller.

  • Interference from other Gases: Water vapor and carbon dioxide can interfere with CO measurements in some NDIR analyzers. Use appropriate traps (e.g., silica (B1680970) gel for water, ascarite for CO₂) to remove these interfering gases from the sample stream.[15]

  • Contamination of the Sample Cell: Particulate matter or other contaminants in the sample gas can deposit on the walls of the sample cell, affecting the infrared light path. Clean the sample cell according to the manufacturer's instructions.

Troubleshooting Guides

Guide 1: Inaccurate NOx Readings with a Chemiluminescence Analyzer
Symptom Possible Cause Troubleshooting Steps
Low or no NOx reading Ozone generator malfunction: The reaction of NO with ozone is the basis of chemiluminescence detection.1. Check the ozone generator status indicator on the instrument. 2. Verify the air or oxygen supply to the ozone generator is clean and dry. 3. Consult the instrument manual for ozone generator maintenance procedures.
Sample line blockage or leak: Prevents the sample from reaching the reaction chamber.1. Inspect the sample line for kinks, blockages, or loose connections. 2. Perform a leak check of the sampling system.
Faulty photodetector: The photodetector is not registering the light emitted from the NO-ozone reaction.1. Run a system diagnostic check if available. 2. Contact the manufacturer for service.
High NOx reading or positive drift Contamination in the sample line or reaction chamber: Can lead to a continuous background signal.1. Purge the system with a zero-grade nitrogen or air. 2. Clean the sample line and reaction chamber as per the manufacturer's instructions.
Interference from other gases: Certain compounds can quench the chemiluminescence reaction or react to produce interfering light.1. Use a scrubber appropriate for the suspected interfering gas (e.g., a heated catalyst to convert ammonia).
Unstable or noisy readings Fluctuations in sample flow rate: Inconsistent sample delivery to the reaction chamber.1. Check the stability of the sample pump and mass flow controller.
Electrical noise: Interference from nearby electrical equipment.1. Ensure the analyzer is properly grounded. 2. Move the analyzer away from sources of electromagnetic interference.[3]

Quantitative Data Summary

The following tables summarize typical emission factors for key byproducts of this compound combustion. Note that these values can vary significantly depending on the combustion conditions and appliance type.

Table 1: Emission Factors for Gaseous Byproducts from this compound Combustion

ByproductEmission Factor (g/kg of this compound)Typical Measurement Method
Carbon Dioxide (CO₂)~3000NDIR Analyzer (EPA Method 3A)[16]
Carbon Monoxide (CO)1 - 20 (higher with incomplete combustion)NDIR Analyzer (EPA Method 10)[16][17]
Nitrogen Oxides (NOx)0.5 - 5Chemiluminescence Analyzer (EPA Method 7E)[18]
Total VOCs0.1 - 2GC-FID/MS (EPA Method TO-15)[8][9][10][19]

Table 2: Benzene Emissions from this compound Stoves

ConditionMean Benzene Emission Rate (μ g/min )
Burner on high5.5
Oven at 350°F6.5
Data from a study on indoor air pollution from gas and this compound stoves.

Experimental Protocols

Protocol 1: Determination of Volatile Organic Compounds (VOCs) in this compound Combustion Exhaust using EPA Method TO-15

This protocol outlines the collection and analysis of VOCs from a stationary this compound combustion source.

1. Sample Collection:

  • Apparatus: Use a certified pre-cleaned, evacuated stainless steel canister (e.g., Summa or Silonite-coated).[8]

  • Procedure:

    • Connect the canister to the exhaust stack via a sampling train consisting of a heated probe, a particulate filter, and a flow controller.

    • Purge the sampling line with the exhaust gas.

    • Open the canister valve and the flow controller to collect an integrated air sample over a defined period (e.g., 30 minutes).[19]

    • Close the canister valve and record the final canister pressure.

2. Sample Analysis:

  • Instrumentation: Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector. A preconcentrator is used to focus the VOCs from the air sample.[8]

  • Procedure:

    • Pressurize the canister with zero-grade nitrogen.

    • Connect the canister to the preconcentrator inlet.

    • The preconcentrator traps the VOCs from a known volume of the air sample and then thermally desorbs them onto the GC column.

    • The GC separates the individual VOCs, and the MS identifies and quantifies them based on their mass spectra and retention times. The MS can be operated in full scan mode or selected ion monitoring (SIM) mode for lower detection limits.[8]

3. Quality Control:

  • Analyze a laboratory blank (a canister filled with zero-grade nitrogen) to check for system contamination.

  • Analyze a canister containing a known concentration of a VOC standard to verify instrument calibration.

Visualizations

Experimental_Workflow_for_VOC_Analysis cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_output Results Propane_Combustion_Source Propane_Combustion_Source Heated_Probe Heated_Probe Propane_Combustion_Source->Heated_Probe Exhaust Particulate_Filter Particulate_Filter Heated_Probe->Particulate_Filter Flow_Controller Flow_Controller Particulate_Filter->Flow_Controller Evacuated_Canister Evacuated_Canister Flow_Controller->Evacuated_Canister Sample Preconcentrator Preconcentrator Evacuated_Canister->Preconcentrator Pressurized Sample GC_MS GC_MS Preconcentrator->GC_MS Desorbed VOCs Data_Analysis Data_Analysis GC_MS->Data_Analysis Chromatogram & Spectra VOC_Concentrations VOC_Concentrations Data_Analysis->VOC_Concentrations

Caption: Experimental workflow for VOC analysis from this compound combustion.

Thermal_NOx_Formation_Pathway N2 Nitrogen (N₂) N Nitrogen Radical (N) N2->N Dissociation NO Nitric Oxide (NO) N2->NO + O O2 Oxygen (O₂) O Oxygen Radical (O) O2->O Dissociation N->NO + O₂ N->NO + OH OH Hydroxyl Radical (OH) H Hydrogen Radical (H) High_Temp High Temperature (>1300°C)

Caption: Simplified thermal NOx formation pathway (Zeldovich mechanism).

Propane_Atmospheric_Oxidation This compound This compound (C₃H₈) Propyl_Radical Propyl Radical (C₃H₇•) This compound->Propyl_Radical + •OH OH_Radical Hydroxyl Radical (•OH) Propyl_Peroxy_Radical Propyl Peroxy Radical (C₃H₇O₂•) Propyl_Radical->Propyl_Peroxy_Radical + O₂ O2 Oxygen (O₂) NO2 Nitrogen Dioxide (NO₂) Propyl_Peroxy_Radical->NO2 Propoxy_Radical Propoxy Radical (C₃H₇O•) Propyl_Peroxy_Radical->Propoxy_Radical + NO NO Nitric Oxide (NO) Ozone Ozone (O₃) NO2->Ozone + Sunlight + VOCs Carbonyls Carbonyl Compounds (e.g., Acetone, Acetaldehyde) Propoxy_Radical->Carbonyls Decomposition

Caption: Initial steps of this compound's atmospheric oxidation pathway.

References

Validation & Comparative

Propane vs. Butane: A Comparative Guide for Laboratory Burner Fuel

Author: BenchChem Technical Support Team. Date: December 2025

In the laboratory, the choice of fuel for burners is a critical decision that can impact the efficiency, safety, and outcome of experiments. Propane and butane (B89635) are two of the most common liquefied petroleum gases (LPGs) used for this purpose. Both are hydrocarbons derived from natural gas processing and crude oil refining.[1][2] This guide provides an objective comparison of their performance as fuel sources for lab burners, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making an informed selection.

Physical and Chemical Properties

This compound and butane share similarities in their chemical composition and are both considered clean-burning fuels with a lower environmental impact compared to other fossil fuels.[1] However, their distinct physical properties, summarized in the table below, lead to significant differences in their performance under various laboratory conditions.

PropertyThis compoundButane
Chemical Formula C₃H₈C₄H₁₀
Molar Mass 44.1 g/mol 58.12 g/mol
Boiling Point -42 °C (-44 °F)[3][4]-0.4 to -1 °C (31-32 °F)[3][4]
Vapor Pressure @ 21°C (70°F) ~124 psi~30 psi
Liquid Density @ 25°C (77°F) ~0.493 g/cm³~0.573 g/cm³
Gas Density (relative to air) 1.53[5]2.00[5]
Energy Content (by weight) ~49.6 MJ/kg (12.86 kWh/kg)[4][6]~49.1 MJ/kg (12.44 kWh/kg)[4][6]
Energy Content (by volume of liquid) ~25.3 MJ/L~28.7 MJ/L
Heat of Combustion (ΔH°c) -2219.17 ± 0.46 kJ/mol[7][8]-2877.54 ± 0.63 kJ/mol[7][8]
Flame Temperature (in air) ~1967 °C (3573 °F)[5]~1970 °C (3578 °F)[9]
Flammability Limits in Air (% by volume) 2.1 - 9.5[2]1.8 - 8.4

One of the most critical differences is their boiling point. This compound's significantly lower boiling point of -42°C allows it to vaporize and be used in much colder conditions, making it a more reliable choice for laboratories in cooler climates or where fuel is stored outdoors.[3][10] Butane, with a boiling point near freezing, may not vaporize effectively at low temperatures.[2]

This compound also has a much higher vapor pressure, which is advantageous for applications requiring a higher and more consistent gas flow.[1] Conversely, butane's lower vapor pressure makes it suitable for use in smaller, more portable canisters.[1] In terms of energy, butane is more energy-dense by volume, meaning a given volume of liquid butane contains more energy than the same volume of this compound.[5] However, this compound has a slightly higher energy content by weight.[5][7]

Performance Characteristics

Heat Output and Efficiency

While both gases have very similar flame temperatures when burned in air, this compound is often perceived as burning hotter.[5][9] This is largely due to its higher vapor pressure, which can result in a greater volume of gas being delivered to the burner, leading to a higher rate of heat output.[1] For high-energy applications, this compound's efficient calorific content means less gas is needed to produce the same amount of heat, which can be more economical over time.[1]

Butane, being more energy-dense by volume, can be more efficient in terms of storage space.[11] When burned at temperatures above freezing, butane can provide more energy per unit of volume consumed.[11]

Soot Formation

Soot, a byproduct of incomplete combustion, can be a concern in laboratory settings as it can contaminate experiments and equipment.[12] The tendency of a fuel to produce soot is related to its carbon-to-hydrogen ratio and combustion characteristics. Studies have shown that for diffusion flames, the addition of oxygen to the fuel can influence soot formation differently for this compound and butane.[2] In some cases, oxygen addition can chemically enhance soot formation in this compound and n-butane flames.[2] The choice of burner and the air-fuel mixture are critical factors in minimizing soot production.

Experimental Protocols

To objectively compare the performance of this compound and butane in a laboratory setting, the following experimental protocols can be employed.

1. Measurement of Heat Output via Calorimetry

This experiment determines the amount of heat transferred from the burner flame to a known quantity of water.

  • Objective: To quantify and compare the effective heat output of this compound and butane burners.

  • Materials:

    • Bunsen burner (compatible with both this compound and butane)

    • This compound and butane fuel sources with appropriate regulators

    • Beaker (250 mL)

    • Graduated cylinder (100 mL)

    • Digital thermometer or thermocouple

    • Stirring rod

    • Stopwatch

    • Electronic balance

    • Ring stand and clamp

  • Procedure:

    • Measure and record the initial mass of the beaker.

    • Using a graduated cylinder, measure 100 mL of deionized water and pour it into the beaker.

    • Measure and record the total mass of the beaker and water. Calculate the mass of the water.

    • Set up the ring stand and clamp to hold the beaker at a fixed height above the burner.

    • Insert the thermometer into the water, ensuring it does not touch the bottom or sides of the beaker.

    • Record the initial temperature of the water.

    • Connect the this compound fuel source to the Bunsen burner and light it, adjusting the flame to a standardized height and appearance (e.g., a blue inner cone).

    • Place the burner under the beaker and start the stopwatch simultaneously.

    • Heat the water for a set period (e.g., 5 minutes), stirring gently throughout.

    • At the end of the period, extinguish the flame and record the maximum temperature reached by the water.

    • Repeat the experiment with butane, ensuring the same initial water temperature, volume, and flame characteristics.

  • Data Analysis:

    • Calculate the heat absorbed by the water using the formula: q = mcΔT, where q is the heat absorbed, m is the mass of the water, c is the specific heat capacity of water (4.184 J/g°C), and ΔT is the change in temperature.

    • Compare the heat output (q) for both fuels over the same time period.

2. Determination of Combustion Efficiency

This protocol assesses the completeness of the combustion process by analyzing the composition of the exhaust gases.

  • Objective: To compare the combustion efficiency of this compound and butane under controlled conditions.

  • Materials:

    • Lab burner and fuel sources

    • Gas analyzer capable of measuring CO₂, CO, and O₂ concentrations

    • Exhaust hood with a sampling port

    • Flow meters for fuel and air (if adjustable)

  • Procedure:

    • Set up the burner under an exhaust hood.

    • Position the gas analyzer's sampling probe at a fixed point in the exhaust stream.

    • Light the burner with this compound and adjust to a typical operating flame.

    • Allow the combustion to stabilize and then record the concentrations of CO₂, CO, and O₂ in the exhaust gas.

    • Repeat the measurement for butane under the same conditions.

  • Data Analysis:

    • Combustion efficiency can be calculated based on the measured gas concentrations. A lower concentration of CO and unburned hydrocarbons (if measured) and a CO₂ concentration approaching the stoichiometric maximum indicate higher efficiency.[13]

    • Compare the calculated efficiencies for both fuels.

3. Assessment of Soot Production

This provides a qualitative and semi-quantitative comparison of the sooting tendency of the two fuels.

  • Objective: To compare the relative amount of soot produced by this compound and butane flames.

  • Materials:

    • Lab burner and fuel sources

    • Ceramic or metal plates

    • Timer

  • Procedure:

    • Light the burner with this compound and adjust the flame to a slightly fuel-rich (yellow-tipped) condition, which is more likely to produce soot.

    • Hold a cool, clean ceramic plate in the flame for a specific duration (e.g., 10 seconds).

    • Remove the plate and visually inspect the amount of soot deposited.

    • Repeat the procedure with a clean plate and the butane flame, adjusted to be visually similar to the this compound flame.

  • Data Analysis:

    • Qualitatively compare the darkness and area of the soot deposits.

    • For a more quantitative analysis, the mass of the soot deposited can be measured using a high-precision balance, or the optical density of the deposit can be measured.

Visualizations

propane_vs_butane_comparison cluster_this compound This compound (C₃H₈) cluster_butane Butane (C₄H₁₀) p_boil Low Boiling Point (-42°C) p_use Better for Cold Climates p_boil->p_use enables vaporization p_vapor High Vapor Pressure p_vapor->p_use ensures consistent flow p_energy_w Higher Energy by Weight b_boil Higher Boiling Point (~0°C) b_use Better for Indoor/Portable Use b_boil->b_use limits cold weather use b_vapor Low Vapor Pressure b_vapor->b_use suitable for small canisters b_energy_v Higher Energy by Volume heat_output_workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis s1 Measure initial mass of beaker s2 Add 100mL water and measure total mass s1->s2 s3 Calculate mass of water s2->s3 s4 Assemble beaker on ring stand s3->s4 s5 Record initial water temperature s4->s5 e1 Light burner with Fuel A (this compound) s5->e1 Start heating e2 Heat water for 5 minutes e1->e2 e3 Record final water temperature e2->e3 e4 Repeat with Fuel B (Butane) e3->e4 a1 Calculate ΔT for each fuel e3->a1 e4->a1 a2 Calculate heat absorbed (q = mcΔT) a1->a2 a3 Compare heat output (q) a2->a3

References

Propane Purity: A Comparative Guide to Validation by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical, non-negotiable aspect of scientific integrity and product safety. Propane, a fundamental hydrocarbon used as a propellant, refrigerant, and fuel, is no exception. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Gas chromatography stands as the most prevalent and robust method for assessing this compound purity, offering high-resolution separation of volatile and semi-volatile compounds.[1] Its ability to separate complex mixtures makes it highly effective in identifying and quantifying various hydrocarbon and sulfur impurities that can be present in this compound.[1][2] The industry-standard method for this analysis is ASTM D2163, which outlines the quantitative determination of individual hydrocarbons in liquefied petroleum (LP) gases.[2][3]

Comparative Analysis: GC vs. Alternative Methods

While gas chromatography is the cornerstone of this compound purity analysis, other techniques offer distinct advantages in specific contexts. Mass spectrometry (MS) and spectroscopic methods present alternatives, each with unique strengths and weaknesses.

Table 1: Quantitative Comparison of Analytical Methods for this compound Purity Validation

ParameterGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometry (MS)
Principle Separation based on boiling point and polarity, followed by flame ionization detection.Separation by GC, with mass-to-charge ratio detection for identification.Direct ionization and mass-to-charge ratio analysis of the sample.
Commonly Detected Impurities Ethane, isobutane, n-butane, propylene, pentanes, sulfur compounds (with specific detectors).[4]A wide range of volatile and semi-volatile organic compounds.[5]A broad spectrum of gases and volatile compounds.
Detection Limit Typically in the low parts per million (ppm) range; can reach parts per billion (ppb) with specific configurations.[6][7]Microgram range, with some models achieving parts per billion (ppb) sensitivity.[5]Can be as low as <1 ppb for certain compounds like xenon in air.[3]
Precision (%RSD) Generally low, with reported values between 0.10% and 12.7% depending on the setup and concentration.[8]Intra-day precision can range from 2.31% to 19.54% RSD.[9]Can be higher at lower concentrations (~2% greater RSD at 10-15 ppm vs. 100-500 ppm).[10]
Analysis Time Typically a few minutes to 15 minutes per sample.[11][12]Can be as short as a few minutes.[5]Faster than GC as it doesn't require chromatographic separation.[13]
Initial Cost New systems range from $30,000 to $50,000.[1]Up to $100,000.[1]Generally more expensive than standalone GC systems.[13]
Strengths High resolution, accuracy, precision, and robustness for volatile compounds.[1]High sensitivity and excellent for compound identification.[5][14]Fast analysis, high precision, and can replace multiple GCs.[12][13]
Limitations Limited to volatile and thermally stable compounds; can be slower than direct MS.[1]Higher initial cost and complexity.Higher initial cost; may struggle with complex mixtures without prior separation.[13]

Experimental Protocols

A standardized protocol is crucial for reproducible and reliable results. The following is a detailed methodology for the validation of this compound purity using gas chromatography, based on the principles of ASTM D2163.

Experimental Protocol: Gas Chromatography Analysis of this compound Purity (ASTM D2163)

1. Objective: To quantify the hydrocarbon components in a liquefied petroleum (LP) gas sample, specifically this compound, to determine its purity.

2. Apparatus:

  • Gas Chromatograph (GC): Equipped with a linear temperature programmable column oven and a Flame Ionization Detector (FID). The system must be capable of a retention time repeatability of 0.05 minutes.[6]

  • Column: A capillary column suitable for hydrocarbon separation, such as an HP-PLOT Al2O3/KCl or a CP-Sil 5 CB.[15][16]

  • Sample Introduction: A heated splitting-type injector for capillary columns, operated isothermally.[6] A gas sampling valve with a fixed loop volume (e.g., 0.25 mL) is used for injecting gaseous samples.[7]

  • Carrier Gas: High purity (99.995% or higher) helium or nitrogen.

  • Calibration Standard: A certified reference standard mixture containing known concentrations of this compound and potential impurities.

3. GC Operating Conditions (Example):

  • Vaporization Chamber Temperature: 100 °C - 200 °C[15]

  • Column Temperature: Temperature programming from 50 °C to 180 °C[15]

  • Detector Temperature: 200 °C - 300 °C[15]

  • Carrier Gas Flow Rate: As per column manufacturer's recommendation to achieve optimal separation.

  • Split Ratio: Typically 10:1 to 50:1, adjusted to achieve required sensitivity without detector overload.[6][15]

4. Procedure:

  • System Preparation: Ensure the GC is leak-free and the carrier gas is flowing at the set rate. Condition the column as per the manufacturer's instructions.

  • Calibration:

    • Inject the certified reference standard mixture into the GC.

    • Record the chromatogram and identify the retention time for each component.

    • Calculate the response factor for each component relative to a reference compound (e.g., this compound).

  • Sample Analysis:

    • Obtain a representative sample of the this compound to be analyzed.

    • Inject the sample into the GC using the same conditions as the calibration.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the components in the sample chromatogram by comparing retention times with the calibration standard.

    • Measure the peak area of each identified component.

    • Calculate the concentration of each component using the response factors determined during calibration and the peak areas. The purity of this compound is determined by its percentage in the mixture.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_workflow Experimental Workflow for this compound Purity Validation by GC Sample This compound Sample Collection GC Gas Chromatograph Injection Sample->GC Standard Certified Reference Standard Standard->GC Separation Chromatographic Separation (Capillary Column) GC->Separation Detection Detection (e.g., FID) Separation->Detection Data Data Acquisition & Integration Detection->Data Analysis Component Identification & Quantification Data->Analysis Report Purity Report Generation Analysis->Report

GC Experimental Workflow

cluster_comparison Logical Comparison of Analytical Methods cluster_gc_attr GC Attributes cluster_ms_attr MS Attributes GC Gas Chromatography (GC) GCMS GC-MS GC->GCMS Provides Separation GC_Adv High Resolution Good for Complex Mixtures GC->GC_Adv GC_Dis Requires Volatile Samples Slower Analysis Time GC->GC_Dis MS Mass Spectrometry (MS) MS->GCMS Provides Identification MS_Adv Fast Analysis High Sensitivity MS->MS_Adv MS_Dis Higher Cost Less Effective for Isomers MS->MS_Dis

Method Comparison Diagram

References

comparative analysis of propane versus methane for cryo-electron microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of high-resolution structural biology, the vitrification of biological samples is a critical and often challenging step. The choice of cryogen for plunge-freezing plays a pivotal role in achieving a glassy, amorphous ice state, essential for preserving the native structure of macromolecules for cryo-electron microscopy (cryo-EM). This guide provides a detailed comparative analysis of two potential cryogens, propane and methane (B114726), to inform researchers, scientists, and drug development professionals in their experimental design. The comparison is based on their physical properties, cooling efficacy, and practical usability, supported by available experimental data.

Executive Summary

This compound is a widely used and effective cryogen for cryo-EM sample vitrification, often used as a standalone cryogen or in mixtures with ethane (B1197151). It offers a high cooling rate sufficient to prevent the formation of crystalline ice, which is detrimental to sample integrity. In contrast, experimental evidence suggests that methane, particularly in mixtures with ethane, does not provide an adequate cooling rate for successful vitrification. The available literature lacks established protocols for the use of pure methane as a primary cryogen in plunge-freezing for cryo-EM, indicating its unsuitability for this application. Therefore, this compound is the recommended cryogen over methane for achieving high-quality vitrified samples for cryo-EM analysis.

Data Presentation: A Quantitative Comparison

The selection of a cryogen is heavily influenced by its thermophysical properties, which dictate its cooling performance. The following table summarizes the key quantitative data for this compound and methane, alongside ethane as a common benchmark.

PropertyThis compound (C₃H₈)Methane (CH₄)Ethane (C₂H₆)
Melting Point -188 °C (85 K)-182 °C (91 K)-183 °C (90 K)
Boiling Point -42 °C (231 K)-161.5 °C (111.5 K)-89 °C (184 K)
Liquid Range 146 °C20.5 °C95 °C
Liquid Density (at boiling point) 580 kg/m ³422.6 kg/m ³546 kg/m ³
Heat of Vaporization 428 kJ/kg510 kJ/kg489 kJ/kg
Thermal Conductivity (liquid) ~0.10 W/(m·K)~0.19 W/(m·K)~0.15 W/(m·K)
Flammability Limits in Air 2.1 - 9.5%5.0 - 15.0%3.0 - 12.5%

Performance in Cryo-Vitrification

The primary measure of a cryogen's effectiveness is its ability to cool a sample rapidly enough to bypass the formation of crystalline ice, a process known as vitrification. A cooling rate of 10,000 K/s or greater is generally considered necessary for this purpose.[1]

This compound: this compound is a well-established cryogen in the cryo-EM field.[2] Its high boiling point relative to its melting point provides a wide liquid range, which simplifies handling and reduces the Leidenfrost effect—a phenomenon where an insulating vapor layer forms around a warm object, slowing down cooling. This compound's cooling rate is sufficient for the vitrification of thin biological samples. For even more robust cooling and to prevent freezing at liquid nitrogen temperatures, this compound is often used in a mixture with ethane (e.g., a 63% this compound, 37% ethane mixture).[3]

Methane: There is a significant lack of evidence supporting the use of methane as a primary cryogen for plunge-freezing in cryo-EM. A key study found that a mixture of methane and ethane failed to produce vitreous ice, indicating an inadequate cooling rate.[1] While methane has a high thermal conductivity, its very narrow liquid range at atmospheric pressure makes it difficult to work with and more susceptible to the Leidenfrost effect. The rapid boiling of methane upon contact with the warmer sample grid can create an insulating gas layer, impeding the rapid heat transfer necessary for vitrification.

Experimental Protocols

A standardized protocol for plunge-freezing is employed for cryogens like this compound and ethane. The absence of successful reported outcomes for methane means a specific, validated protocol for its use is not available in the literature.

General Plunge-Freezing Protocol (Applicable to this compound)
  • Cryogen Preparation: Liquefy this compound gas by passing it through a condensing apparatus cooled by liquid nitrogen into a small container within an insulated dewar.

  • Grid Preparation: Apply 3-4 µl of the purified and concentrated biological sample to a glow-discharged cryo-EM grid.

  • Blotting: Blot the grid with filter paper to create a thin aqueous film. This step is crucial for achieving an appropriate ice thickness.

  • Plunging: Rapidly plunge the grid into the liquid this compound. Automated plunge-freezing devices (e.g., Vitrobot) are commonly used to ensure reproducibility.

  • Storage: Quickly transfer the vitrified grid to liquid nitrogen for storage until imaging.

Visualizing the Workflow and Decision Process

Cryo-EM Sample Vitrification Workflow

G cluster_prep Sample & Grid Preparation cluster_vitrification Vitrification Process purification Sample Purification & Concentration grid_prep Glow-Discharge EM Grid apply_sample Apply Sample to Grid grid_prep->apply_sample blotting Blot to Create Thin Film apply_sample->blotting plunging Plunge into Cryogen blotting->plunging storage Transfer to Liquid Nitrogen Storage plunging->storage Cryo-EM Imaging Cryo-EM Imaging storage->Cryo-EM Imaging G start Start: Choose a Cryogen for Plunge-Freezing This compound This compound start->this compound methane Methane start->methane check_cooling_rate Is the cooling rate sufficient for vitrification (>10,000 K/s)? propane_yes Yes. Established cryogen. check_cooling_rate->propane_yes this compound methane_no No. Experimental evidence shows inadequate cooling. check_cooling_rate->methane_no Methane This compound->check_cooling_rate methane->check_cooling_rate result_this compound Proceed with this compound or this compound/Ethane Mixture propane_yes->result_this compound result_methane Do Not Use Methane methane_no->result_methane

References

Propane vs. Acetylene: A Comparative Analysis of Flame Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the flame characteristics of propane and acetylene (B1199291) reveals distinct differences in temperature, heat distribution, and burning velocity, positioning them for varied applications in research and industrial settings. While acetylene typically provides a hotter, more concentrated flame, this compound offers a greater total heat output, making the selection between these two common fuel gases highly dependent on the specific requirements of the task at hand.

This guide provides an objective comparison of the performance of this compound and acetylene, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Quantitative Comparison of Flame Properties

The key flame properties of this compound and acetylene when mixed with oxygen are summarized in the table below. These values represent typical measurements under standard conditions and can vary with the specific gas mixture ratios and equipment used.

Flame PropertyThis compound (with Oxygen)Acetylene (with Oxygen)
Maximum Flame Temperature ~2,800 °C (5,112 °F)[1][2][3]~3,100 °C (5,720 °F)[1][2][3][4]
Thermal Output (BTU/ft³) ~2,498[2][4]~1,470[2][4]
Heat Distribution in Flame Less than 10% in the inner cone[2][3][5]Approximately 40% in the inner cone[2][3][5]
Oxygen to Fuel Gas Ratio (Stoichiometric) 4.3 : 1[3][6]1.2 : 1[3][6]

Logical Comparison of Gas Properties

The following diagram illustrates the key differentiating properties between this compound and acetylene and their implications for common applications.

G cluster_this compound This compound cluster_acetylene Acetylene cluster_shared Shared Characteristics Propane_Properties Higher Thermal Output (BTU) Lower Flame Temperature Slower Burning Velocity Heavier than Air Propane_Applications Heating Large Areas Brazing Cutting Thinner Materials Propane_Properties->Propane_Applications Shared_Properties Combustible Gases Used with Oxygen in Torches Acetylene_Properties Higher Flame Temperature Concentrated Heat in Inner Cone Faster Burning Velocity Lighter than Air Acetylene_Applications Welding Cutting Thick Materials Pinpoint Flame Control Acetylene_Properties->Acetylene_Applications

Figure 1. A diagram comparing the key properties and primary applications of this compound and acetylene.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies for characterizing flame properties. The following sections outline the principles behind these key experimental protocols.

Determination of Flame Temperature

Flame temperature is a critical parameter and can be measured using several techniques.

  • Spectroscopic Methods: One common, non-intrusive method is emission and absorption spectroscopy.[7] The temperature of a flame can be determined by analyzing the light it emits.[7] By observing the intensities of spectral lines from molecules in excited states within the flame, a Boltzmann plot can be generated.[7] The slope of this plot is then used to calculate the rotational temperature.[7] Another spectroscopic technique is the sodium line reversal method, which involves introducing a sodium salt into the flame and comparing the emission and absorption of light at the sodium D-line wavelength against a calibrated light source.[7][8]

  • Calorimetric Methods: A simpler, though less precise, method involves calorimetry. A material with a known mass and specific heat capacity is heated in the flame to thermal equilibrium. It is then quickly transferred to a calorimeter containing a known mass of water at a measured initial temperature. The final temperature of the water is used to calculate the heat transferred from the object, which in turn allows for the calculation of the initial temperature of the object, and thus the flame.[9]

Determination of Heat Release Rate

The heat release rate (HRR) quantifies the amount of energy released by a burning material over time.

  • Oxygen Consumption Calorimetry: This is the most widely used method for measuring HRR.[10][11] It is based on the principle that for a wide range of organic materials, a nearly constant amount of heat is released per unit mass of oxygen consumed during combustion.[11] The experimental setup involves burning the material under a collection hood that captures all the combustion products and entrained air.[11] The concentrations of oxygen, carbon dioxide, and carbon monoxide in the exhaust duct are measured, along with the total mass flow rate of the exhaust gases.[12] These measurements are then used to calculate the rate of oxygen consumption and, consequently, the heat release rate.[10][11][13]

Determination of Burning Velocity

Burning velocity, or laminar flame speed, is the speed at which a flame front propagates relative to the unburned gas mixture.

  • Burner Methods: In these methods, a premixed fuel-air or fuel-oxygen mixture is fed to a burner, and the flame is stabilized on the burner rim. The shape of the flame cone is used to determine the burning velocity. The total gas flow rate is divided by the area of the flame front to calculate the flame speed.[14]

  • Constant Volume Combustion Vessel: A spherical, closed vessel is filled with a premixed combustible gas mixture and ignited at the center.[15] The propagating spherical flame compresses the unburned gas ahead of it. The rate of pressure rise inside the vessel is recorded and used to calculate the burning velocity as a function of pressure and temperature.[14][15]

  • Flame Propagation in a Tube: A flame is ignited at one end of a tube filled with a premixed gas mixture. The speed at which the flame travels down the tube is measured. Corrections must be made for the expansion of the hot gases to determine the burning velocity relative to the unburned gas.[14][16]

References

A Comparative Guide to the Performance of Propane-Fueled Microreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of propane-fueled microreactors against alternative technologies for small-scale chemical synthesis and power generation. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound-fueled microreactors offer a versatile and efficient platform for a range of applications, from on-demand hydrogen and syngas production to targeted synthesis of valuable chemicals like propylene (B89431). Their compact size, rapid response times, and potential for high energy efficiency make them an attractive alternative to traditional reactor systems, particularly for portable and distributed production. This guide delves into the performance metrics of this compound-fueled microreactors in two primary applications: steam reforming for hydrogen production and oxidative dehydrogenation for propylene synthesis. We compare these with alternative fuels, such as methane, in similar microreactor setups and with other small-scale production technologies, including water electrolysis and methanol-to-propylene (MTP) processes.

Performance Comparison: this compound-Fueled Microreactors vs. Alternatives

The performance of this compound-fueled microreactors is evaluated based on key metrics such as fuel conversion, product selectivity, yield, and energy efficiency. The following tables summarize the quantitative data from various experimental studies, providing a clear comparison with alternative approaches.

This compound Steam Reforming for Hydrogen Production

Table 1: Performance Comparison of Small-Scale Hydrogen Production Technologies

TechnologyFeedstockOperating Temperature (°C)H₂ Yield (%)Energy Efficiency (%)Key AdvantagesKey Disadvantages
This compound Steam Reforming (Microreactor) This compound, Water475 - 550[1]Increased with H₂ withdrawal[1]70 - 85 (process)[2]High H₂ yield, fast reaction rates.[1]Requires high temperatures, potential for coke formation.
Methane Steam Reforming (Microreactor) Methane, Water700 - 1000[3]High (process is mature)[3]70 - 85 (process)[2][4]Mature technology, utilizes natural gas infrastructure.[3]Higher operating temperatures than this compound, significant CO₂ emissions.[4]
Water Electrolysis (PEM) Water, Electricity50 - 80N/A52[2]Zero-emission H₂, rapid response.[2]High electricity consumption, dependent on renewable energy for "green" H₂.[2]
Biomass Gasification Biomass> 700VariableLower than reformingUtilizes renewable feedstock.Complex process, variable H₂ quality.
This compound Oxidative Dehydrogenation for Propylene Production

Table 2: Performance Comparison of On-Purpose Propylene Production Technologies

TechnologyFeedstockOperating Temperature (°C)Propylene Selectivity (%)Propylene Yield (%)Key AdvantagesKey Disadvantages
This compound Oxidative Dehydrogenation (Microreactor) This compound, Oxygen25 - 40> 92[5]High (process specific)High selectivity at lower temperatures, reduced safety risks in aqueous systems.[5]Risk of over-oxidation to COx.
This compound Dehydrogenation (PDH) This compound500 - 680HighHighHigh propylene yields, on-purpose production.[6]Endothermic process requiring significant energy input, catalyst deactivation.
Methanol-to-Propylene (MTP) Methanol~500High~80 (from methanol)[7]Utilizes non-petroleum feedstock (e.g., from biomass or CO₂).[7]Multi-step process, potential for catalyst deactivation.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of microreactor performance. Below are generalized methodologies for key experiments.

Catalyst Performance Testing in a Microreactor

This protocol outlines the steps for evaluating the activity, selectivity, and stability of a catalyst for a specific reaction (e.g., this compound steam reforming) in a laboratory-scale microreactor.

  • Catalyst Preparation and Loading:

    • The catalyst is typically prepared as a powder or washcoated onto the microchannel walls.

    • For packed-bed microreactors, a specific mesh size of the catalyst powder is loaded into the reactor channel. To ensure uniform packing and avoid bypassing, the catalyst bed can be diluted with an inert material like α-Al₂O₃.

    • The amount of catalyst loaded is precisely weighed.

  • Reactor Setup and Leak Testing:

    • The microreactor is placed inside a temperature-controlled furnace or heating block.

    • Inlet and outlet lines for reactants and products are connected. Mass flow controllers are used to precisely regulate the flow rates of gases and liquids.

    • The system is pressurized with an inert gas (e.g., Nitrogen or Helium) and checked for leaks.

  • Catalyst Pre-treatment/Activation:

    • The catalyst is often pre-treated in situ before the reaction. This may involve:

      • Calcination: Heating the catalyst in air or an inert gas to a specific temperature to remove any impurities or precursors.

      • Reduction: For catalysts containing metal oxides (e.g., Ni-based catalysts for steam reforming), a reducing gas stream (e.g., a mixture of H₂ and N₂) is passed over the catalyst at an elevated temperature to activate the metal sites.

  • Performance Evaluation:

    • Activity Measurement (Light-off Test):

      • The reactor temperature is ramped up at a controlled rate while feeding the reactants at a fixed flow rate and composition.

      • The product stream is continuously analyzed using an online gas chromatograph (GC) or mass spectrometer (MS).

      • The conversion of the reactant (e.g., this compound) is plotted against the temperature to determine the "light-off" temperature, which is the temperature at which a certain conversion (e.g., 50%) is achieved.

    • Selectivity and Yield Measurement:

      • The reaction is carried out at a constant temperature and pressure.

      • The composition of the product stream is analyzed to determine the molar flow rates of all products and unreacted reactants.

      • Selectivity towards a specific product and the yield of that product are calculated based on the stoichiometry of the reaction.

    • Stability Test:

      • The catalyst is run at a constant temperature, pressure, and feed composition for an extended period (time-on-stream).

      • The reactant conversion and product selectivities are monitored over time. A stable catalyst will show minimal change in performance.

      • Deactivation can be assessed by observing the decline in activity over time.

  • Data Analysis:

    • Conversion (X): Calculated as the ratio of the moles of reactant converted to the moles of reactant fed.

    • Selectivity (S): Calculated as the ratio of the moles of a specific product formed to the moles of reactant converted, normalized by stoichiometric coefficients.

    • Yield (Y): Calculated as the product of conversion and selectivity (Y = X * S).

    • Turnover Frequency (TOF): If the number of active sites on the catalyst is known, the TOF, which represents the number of molecules converted per active site per unit time, can be calculated.

Visualizations

This compound Steam Reforming Pathway

The following diagram illustrates the primary reaction steps involved in the steam reforming of this compound for hydrogen production.

propane_steam_reforming cluster_reforming Reforming Step cluster_wgs Water-Gas Shift Reaction C3H8 This compound (C₃H₈) CO Carbon Monoxide (CO) C3H8->CO + 3H₂O H2O Steam (H₂O) cluster_reforming cluster_reforming cluster_wgs cluster_wgs H2 Hydrogen (H₂) CO->H2 + 7H₂ CO2 Carbon Dioxide (CO₂) CO->CO2 + H₂O H2_wgs CO2->H2_wgs + H₂

This compound Steam Reforming Reaction Pathway
Experimental Workflow for Microreactor Performance Validation

This diagram outlines the logical flow of experiments and data analysis for validating the performance of a this compound-fueled microreactor.

experimental_workflow start Start: Define Objectives (e.g., H₂ production) catalyst_prep Catalyst Preparation & Loading start->catalyst_prep reactor_setup Microreactor Setup & Leak Test catalyst_prep->reactor_setup pretreatment Catalyst Pre-treatment (Activation) reactor_setup->pretreatment performance_eval Performance Evaluation pretreatment->performance_eval activity_test Activity Test (Light-off) performance_eval->activity_test selectivity_yield Selectivity & Yield Measurement performance_eval->selectivity_yield stability_test Stability Test (Time-on-Stream) performance_eval->stability_test data_analysis Data Analysis activity_test->data_analysis selectivity_yield->data_analysis stability_test->data_analysis comparison Comparison with Alternatives data_analysis->comparison end End: Performance Validated comparison->end

Workflow for Microreactor Performance Validation
Comparison of Small-Scale Production Logics

This diagram illustrates the fundamental differences in the logical approach for producing hydrogen and propylene via this compound-fueled microreactors versus alternative technologies.

production_logics cluster_propane_h2 This compound to Hydrogen cluster_electrolysis_h2 Electrolysis to Hydrogen cluster_propane_propylene This compound to Propylene cluster_mtp_propylene Methanol to Propylene propane_h2 This compound + Steam Steam Reforming (Heat Input) H₂ + CO₂ electrolysis_h2 Water Electrolysis (Electrical Input) H₂ + O₂ propane_propylene This compound + O₂ Oxidative Dehydrogenation (Catalytic) Propylene + H₂O mtp_propylene Methanol MTP Process (Catalytic) Propylene + Byproducts

Comparison of Production Logic

References

A Comparative Life-Cycle Assessment of Propane and Natural Gas: An Objective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the life-cycle environmental impacts of propane and natural gas. By examining the entire "well-to-wheels" pathway, from extraction to end-use, this document offers a detailed analysis supported by quantitative data and standardized methodologies to inform research, development, and operational decisions.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various life-cycle assessments (LCAs), offering a side-by-side comparison of this compound and natural gas across different metrics and applications.

Table 1: Life-Cycle Greenhouse Gas Emissions for Residential Heating

FuelGlobal Warming Potential (g CO₂e / MMBtu)Data Source
This compound63,000 - 75,000GREET® Model, PERC Studies
Natural Gas68,000 - 82,000GREET® Model, NETL Studies

Table 2: Well-to-Wheels Greenhouse Gas Emissions for Light-Duty Vehicles

Fuel TypeVehicle TechnologyWell-to-Wheels GHG Emissions (g CO₂e / mile)Key Assumptions
This compoundInternal Combustion Engine350 - 450Varies with vehicle efficiency and fuel production pathway.
Natural Gas (CNG)Internal Combustion Engine380 - 480Assumes a specific methane (B114726) leakage rate during production and distribution.[1]

Table 3: Upstream (Well-to-Tank) Greenhouse Gas Emissions

FuelCO₂ (g/MMBtu)CH₄ (g/MMBtu)N₂O (g/MMBtu)
This compound4,000 - 6,0005 - 150.05 - 0.15
Natural Gas3,000 - 5,00050 - 1500.02 - 0.10

Note: Emissions can vary based on the specific production pathway, transportation distance, and efficiency of the end-use technology. The data presented represents a range found in publicly available studies.

Experimental Protocols: Life-Cycle Assessment (LCA) Methodology

The data presented in this guide is derived from Life-Cycle Assessments (LCAs) conducted in accordance with the principles and frameworks of the ISO 14040 and 14044 standards . The primary model referenced for transportation fuels is the Greenhouse gases, Regulated Emissions, and Energy use in Technologies (GREET®) model developed by Argonne National Laboratory.[2][3][4]

The general methodology for these comparative LCAs involves the following key stages:

  • Goal and Scope Definition: The primary goal is to compare the environmental impacts of this compound and natural gas for specific applications (e.g., residential heating, vehicle fuel). The scope is typically "well-to-wheels" or "cradle-to-grave," encompassing all stages from raw material extraction to final energy use.[5]

  • Life-Cycle Inventory (LCI): This phase involves compiling an inventory of all energy and material inputs and environmental outputs for each stage of the fuel's life cycle. This includes:

    • Upstream: Raw material extraction (drilling for natural gas), processing (separation of this compound from natural gas or crude oil), and transportation to the point of use.[6][7]

    • Downstream (Combustion): Emissions generated during the end-use of the fuel in appliances or vehicles.

  • Life-Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. The most commonly assessed impact category for this comparison is Global Warming Potential (GWP) , which is measured in grams of carbon dioxide equivalent (g CO₂e). This accounts for the different warming potentials of various greenhouse gases, such as methane (CH₄) and nitrous oxide (N₂O), relative to carbon dioxide (CO₂).

Mandatory Visualizations

The following diagrams illustrate the key pathways and logical relationships in the comparative life-cycle assessment of this compound and natural gas.

cluster_0 Natural Gas Life Cycle cluster_1 This compound Life Cycle NG_Extraction Extraction (Drilling) NG_Processing Processing (Methane Separation) NG_Extraction->NG_Processing NG_Transport Pipeline Transport NG_Processing->NG_Transport P_Source Source (NG Processing or Crude Oil Refining) NG_Processing->P_Source Byproduct NG_EndUse End-Use (Combustion) NG_Transport->NG_EndUse P_Fractionation Fractionation P_Source->P_Fractionation P_Transport Truck/Rail Transport P_Fractionation->P_Transport P_EndUse End-Use (Combustion) P_Transport->P_EndUse cluster_lca Comparative LCA Workflow cluster_data Data Inputs cluster_outputs Outputs GoalScope 1. Goal & Scope Definition (e.g., Well-to-Wheels Comparison) LCI 2. Life Cycle Inventory (Data Collection: Inputs & Outputs) GoalScope->LCI LCIA 3. Life Cycle Impact Assessment (e.g., Global Warming Potential) LCI->LCIA Interpretation 4. Interpretation (Comparison & Conclusion) LCIA->Interpretation ComparisonTable Comparative Data Tables Interpretation->ComparisonTable Conclusion Objective Conclusions Interpretation->Conclusion ExtractionData Extraction Data ExtractionData->LCI ProcessingData Processing Data ProcessingData->LCI TransportData Transport Data TransportData->LCI CombustionData Combustion Data CombustionData->LCI

References

A Comparative Guide to the Experimental Determination of Propane's Heat of Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data on the heat of combustion of propane. It includes detailed methodologies for key experimental techniques and a structured comparison of reported values, intended to support research and development activities where precise thermochemical data is crucial.

Data Presentation: Heat of Combustion of this compound

The following table summarizes various experimentally determined and standard values for the molar enthalpy of combustion of this compound (C₃H₈). These values represent the heat released when one mole of this compound undergoes complete combustion under standard conditions.

Source/MethodReported Heat of Combustion (kJ/mol)Notes
Standard Enthalpy of Combustion[1][2]-2220Commonly cited standard value for complete combustion.
Higher Heating Value[3]-2219.2 ± 0.5Products are returned to standard state (liquid water).
Calorimetric Determination (Rossini, 1934)[4]-2219.57 ± 0.51A historical, precise calorimetric measurement.
Lower Heating Value[3]-2043.455Products (including water vapor) do not return to standard state.
Calculated from Standard Enthalpies of Formation[5][6]-2219Calculated using Hess's Law.

Experimental Protocols

Precise determination of the heat of combustion of gaseous fuels like this compound relies on well-controlled calorimetric methods. The two primary techniques are bomb calorimetry and flame calorimetry.

Bomb Calorimetry (Constant Volume)

Bomb calorimetry is a technique used to measure the heat of combustion of a sample at a constant volume.[7] The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion.[8]

Methodology:

  • Sample Preparation: A known mass of a combustible substance (often a liquid or solid standard like benzoic acid for calibration, or a contained gaseous sample for direct measurement) is placed in a crucible inside the bomb.

  • Assembly and Pressurization: The bomb is sealed and then pressurized with pure oxygen to a high pressure (typically 20-30 atm) to ensure complete combustion.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The bucket is housed within an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion), and the mass of the sample. Corrections are applied for the heat released by the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Simple Flame Calorimetry (Constant Pressure)

For gaseous fuels like this compound, a simpler, constant-pressure calorimetry experiment can be performed. This method involves burning the gas in a controlled manner and transferring the heat to a known mass of water.

Methodology:

  • Apparatus Setup: A known volume of water is placed in a copper can or calorimeter. A thermometer is suspended in the water to record the temperature. The initial temperature of the water is recorded.

  • Fuel Measurement: A burner containing this compound is weighed to determine its initial mass.

  • Combustion and Heat Transfer: The this compound burner is lit and placed under the calorimeter. The flame is adjusted to heat the water. The water is stirred continuously to ensure an even temperature distribution.

  • Data Collection: The combustion is allowed to proceed until a significant temperature rise in the water (e.g., 20-30°C) is observed. The flame is then extinguished, and the final, highest temperature of the water is recorded. The this compound burner is immediately re-weighed to determine the mass of this compound consumed.

  • Calculation: The heat absorbed by the water is calculated using the formula q = mcΔT, where 'm' is the mass of the water, 'c' is the specific heat capacity of water, and 'ΔT' is the change in temperature.[9] The molar enthalpy of combustion is then determined by dividing the heat absorbed by the number of moles of this compound burned. It is important to note that this method is prone to significant heat loss to the surroundings, often resulting in a less exothermic value than the standard.[10]

Cross-Validation of Experimental Data

The following diagram illustrates the logical workflow for the cross-validation of experimental data on this compound's heat of combustion. This process ensures the reliability and accuracy of the obtained values.

CrossValidationWorkflow cluster_exp Experimental Determination cluster_val Validation and Refinement cluster_data Reference Data exp_setup 1. Experimental Setup (e.g., Bomb Calorimetry) data_acq 2. Data Acquisition (Temperature Change, Mass) exp_setup->data_acq yields calc 3. Initial Calculation (Heat of Combustion) data_acq->calc leads to lit_comp 4. Comparison with Literature Values calc->lit_comp is compared against error_an 5. Error Analysis (Systematic & Random Errors) lit_comp->error_an informs consistency 6. Internal Consistency Check (Repeatability) error_an->consistency guides final_val 7. Final Validated Value (with Uncertainty) consistency->final_val confirms standard_db Standard Databases (NIST, etc.) standard_db->lit_comp peer_rev Peer-Reviewed Literature peer_rev->lit_comp

References

Propane vs. Propylene: A Comparative Analysis of Their Effects on Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and longevity of catalysts are paramount in chemical synthesis and industrial processes. Understanding the distinct interactions of reactants with catalytic surfaces is crucial for optimizing performance and mitigating deactivation. This guide provides a detailed comparison of the effects of propane and propylene (B89431) on catalyst performance, supported by experimental data. While both are three-carbon hydrocarbons, their differing saturation levels lead to significant variations in reactivity, product selectivity, and catalyst stability.

Executive Summary

Propylene, being an unsaturated olefin, is significantly more reactive than its saturated alkane counterpart, this compound. This higher reactivity translates to a much greater propensity for side reactions, particularly polymerization and coke formation, which are primary contributors to catalyst deactivation. Experimental evidence consistently demonstrates that propylene is a key precursor to coke deposition on various catalysts, leading to a more rapid decline in catalytic activity compared to when this compound is used as the primary feedstock under similar conditions. While this compound dehydrogenation is a critical industrial process for propylene production, the in-situ generated propylene is the main culprit for catalyst fouling.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies on the effects of this compound and propylene on catalyst performance.

Table 1: Coke Formation Rates on Pt/γ-Al₂O₃ Catalyst

FeedstockTemperature (°C)Time on Stream (min)Coke Content (wt%)
This compound65060~0.5
Propylene65060~2.5

Source: Adapted from experimental data on coke formation on monolithic Pt/γ-Al₂O₃ catalysts. The data highlights the significantly higher rate of coke deposition from propylene compared to this compound under identical conditions.

Table 2: Influence of this compound and Propylene Partial Pressure on Coking Rate over Pt-Sn/Al₂O₃ Catalyst

Location of CokeDependence on this compound PressureDependence on Propylene Pressure
Metal SitesIncreasingWeakly Dependent
Support (Al₂O₃)IncreasingIncreasing

Source: Based on a kinetic study of coke formation during this compound dehydrogenation. This data indicates that propylene is a major contributor to coke formation on the acidic support, a key factor in the deactivation of bifunctional catalysts.[1]

Experimental Protocols

1. This compound Dehydrogenation (PDH) and Comparative Coking Studies

A typical experimental setup for comparing the effects of this compound and propylene involves a fixed-bed reactor system.

  • Reactor: A quartz or stainless steel tubular reactor is housed in a furnace with precise temperature control.

  • Catalyst Loading: A known amount of catalyst (e.g., Pt-Sn/Al₂O₃) is placed in the center of the reactor, secured by quartz wool.

  • Gas Feed System: Mass flow controllers are used to precisely meter the flow of this compound, propylene, and carrier gases (e.g., nitrogen, hydrogen) into the reactor.

  • Procedure for this compound Feed: A mixture of this compound and a carrier gas is passed over the catalyst at a specified temperature (e.g., 550-650°C) and space velocity.

  • Procedure for Propylene Feed: For a direct comparison of coking rates, a mixture of propylene and a carrier gas is passed over a fresh batch of the same catalyst under identical conditions as the this compound feed.

  • Product Analysis: The effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) to determine the conversion of the reactant and the selectivity to various products.

  • Coke Analysis: After the reaction, the coked catalyst is analyzed using Thermogravimetric Analysis (TGA) to quantify the amount of coke deposited. Temperature-Programmed Oxidation (TPO) can also be used to characterize the nature of the coke.

G Experimental Workflow for Comparative Study cluster_prep Catalyst Preparation & Loading cluster_analysis Analysis Catalyst_Prep Catalyst Preparation Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Propane_Feed This compound Feed Reactor_Loading->Propane_Feed Condition A Propylene_Feed Propylene Feed Reactor_Loading->Propylene_Feed Condition B GC_Analysis Online GC Analysis Propane_Feed->GC_Analysis TGA_TPO Post-reaction TGA/TPO Propane_Feed->TGA_TPO Propylene_Feed->GC_Analysis Propylene_Feed->TGA_TPO G This compound Dehydrogenation & Side Reaction Pathways This compound This compound Propylene Propylene This compound->Propylene Dehydrogenation (Primary Reaction) Hydrogenolysis_Products Methane, Ethane This compound->Hydrogenolysis_Products Hydrogenolysis Cracking_Products Ethylene, Methane Propylene->Cracking_Products Cracking Oligomers_Aromatics Oligomers & Aromatics Propylene->Oligomers_Aromatics Oligomerization/ Aromatization Coke Coke Oligomers_Aromatics->Coke G Coke Formation Pathway from Propylene Propylene Propylene Dimer Dimerization Propylene->Dimer Oligomers Oligomerization Dimer->Oligomers Cyclization Cyclization Oligomers->Cyclization Aromatics Polycyclic Aromatics Cyclization->Aromatics Coke Coke Aromatics->Coke Dehydrogenation

References

A Comparative Guide to Kinetic Models for Propane Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for propane pyrolysis, supported by experimental data. We will delve into the details of two prominent models, C3H8_MECH and the University of California, San Diego (UCSD) combustion mechanism, evaluating their performance against experimental observations. This document aims to equip researchers with the necessary information to select and apply the most suitable kinetic model for their specific research needs in areas such as reaction engineering, process optimization, and safety analysis.

Validating Kinetic Models: A Logical Workflow

The validation of a kinetic model is a critical step to ensure its predictive accuracy. The following diagram illustrates a typical workflow for this process.

Caption: Logical workflow for kinetic model validation.

Comparison of Kinetic Models

This section provides a comparative overview of the C3H8_MECH and the UCSD kinetic models for this compound pyrolysis.

FeatureC3H8_MECHUCSD Combustion Mechanism
Primary Application This compound pyrolysis and soot formationGeneral hydrocarbon combustion (C0-C4)
Number of Species Not explicitly stated, but based on UCSD and Appel mechanisms57 species for C0-C4 hydrocarbons[1]
Number of Reactions Not explicitly stated, but based on UCSD and Appel mechanisms268 reactions for C0-C4 hydrocarbons[1]
Development Basis University of California, San Diego (UCSD) combustion mechanism and Appel mechanism for soot formation[2]Hierarchical development starting from simple chemical systems[3]
Key Strengths Optimized for this compound pyrolysis and includes soot formation pathways.[2] Validated against experimental data for major pyrolysis products.[2]Broad applicability for combustion of small hydrocarbons. Well-established and widely used.
Limitations May be less accurate for combustion applications or for hydrocarbons outside of its optimization scope.May not be as accurate for specific pyrolysis conditions or for predicting soot precursors without modifications.

Quantitative Performance Against Experimental Data

The following table presents a comparison of the mole fractions of major products from this compound pyrolysis as determined by experimental measurements and as predicted by the C3H8_MECH model. The experimental data is from the study by Kang et al. (2019).[4]

Temperature (K)SpeciesExperimental Mole FractionC3H8_MECH Predicted Mole Fraction
970H₂~0.05~0.06
CH₄~0.10~0.11
C₂H₂~0.01~0.01
C₂H₄~0.08~0.09
1150H₂~0.20~0.22
CH₄~0.25~0.26
C₂H₂~0.05~0.06
C₂H₄~0.15~0.16
1250H₂~0.30~0.32
CH₄~0.35~0.36
C₂H₂~0.10~0.11
C₂H₄~0.10~0.11

Note: The values in the table are approximate and have been extracted from the graphical data presented in the source publication. For precise values, please refer to the original paper.

Experimental Protocols

The experimental data used for the validation of the C3H8_MECH model was obtained using the following methodology as described by Kang et al. (2019).[4]

4.1. Reactor Setup

  • Reactor Type: A quartz tube reactor was used for the pyrolysis experiments.

  • Heating: The reactor was placed in a high-temperature furnace to achieve the desired pyrolysis temperatures.

  • Temperature Control: The temperature inside the reactor was monitored and controlled using thermocouples.

  • Gas Feed: this compound was introduced into the reactor at a controlled flow rate. The residence time of the gas in the reactor was varied to study its effect on the product distribution.

4.2. Product Analysis

  • Sampling: The gaseous products from the reactor outlet were collected for analysis.

  • Analytical Technique: A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed to identify and quantify the different chemical species present in the product gas. This technique allows for the separation of the gas mixture into its individual components and their subsequent identification based on their mass-to-charge ratio.

Simplified Reaction Pathway for this compound Pyrolysis

The pyrolysis of this compound is a complex process involving a multitude of elementary reactions. The following diagram illustrates a simplified reaction pathway that highlights the formation of major products.

G cluster_radicals Radical Pool C3H8 This compound (C₃H₈) i_C3H7 i-Propyl Radical (i-C₃H₇) C3H8->i_C3H7 + H, CH₃, C₂H₅ n_C3H7 n-Propyl Radical (n-C₃H₇) C3H8->n_C3H7 + H, CH₃, C₂H₅ C3H6 Propylene (C₃H₆) i_C3H7->C3H6 + H C2H4 Ethylene (C₂H₄) n_C3H7->C2H4 + CH₃ C2H2 Acetylene (C₂H₂) C3H6->C2H2 - H₂ CH3 Methyl Radical (CH₃) CH4 Methane (CH₄) CH3->CH4 + H C2H5 Ethyl Radical (C₂H₅) C2H5->C2H4 + H H Hydrogen Radical (H) H2 Hydrogen (H₂) H->H2 + H

Caption: Simplified reaction pathway of this compound pyrolysis.

References

Safety Operating Guide

Propane Cylinder Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of propane cylinders is a critical component of laboratory safety and environmental responsibility. Mishandling these cylinders, even when presumed empty, can lead to significant hazards, including explosions, the sudden release of flammable gas, and potential chemical reactions. This guide provides essential safety protocols and a clear, step-by-step disposal plan for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling of this compound Cylinders

A paramount principle is to always treat a seemingly empty cylinder with the same caution as a full one. Residual pressure and trace amounts of this compound can still pose a significant risk.

Key Handling Procedures:

  • Labeling: Immediately and clearly label cylinders as "EMPTY".

  • Valve Closure: Ensure the cylinder valve is securely closed.

  • Segregated Storage: Store empty cylinders in a designated area, separate from full cylinders.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, gloves (insulated neoprene is recommended when connecting/disconnecting), and fully enclosed shoes.

  • Transportation: Use a cylinder cart for moving cylinders; never drag, roll, or lift a cylinder by its cap. Cylinders must be secured in an upright position during transport.

Quantitative Safety Parameters for this compound Cylinder Handling

For quick reference, the following table summarizes key quantitative data for the safe handling of this compound.

ParameterValue/SpecificationCitation
"Empty" Cylinder Threshold < 4% of its original capacity[1]
Minimum Return Pressure 25 psi (to prevent contamination)[2]
Maximum Storage Temperature Do not expose to temperatures higher than 125°F (52°C)[3][4]
Storage Distance (from other buildings) At least 20 feet for outdoor storage units[5]

Step-by-Step this compound Cylinder Disposal Protocol

The appropriate disposal path for a this compound cylinder is determined by its type (refillable or non-refillable), its ownership (rented/leased or owned), and local regulations.

Part 1: Initial Assessment and Preparation
  • Determine Cylinder Type and Ownership:

    • Rented/Leased Cylinders: These are the property of the gas supplier and should be returned to them. This is the preferred disposal method.

    • Owned Cylinders (Refillable): Contact the original supplier or a local this compound exchange program. Many suppliers will accept their cylinders for a fee.

    • Owned Cylinders (Non-Refillable/Disposable): These require a specific procedure to ensure they are fully empty before disposal.

  • Verify the Cylinder is Empty:

    • Weigh the Cylinder: Compare the current weight to the "tare weight" (stamped on the cylinder), which is the weight of the empty cylinder. A significantly lower weight indicates it is nearly empty.[1]

    • Check for Vapor, Not Liquid: In a well-ventilated area away from ignition sources, briefly open the bleeder valve. If only vapor escapes, the cylinder is nearly empty. If liquid squirts out, it is not yet empty and should be used until only vapor is released.

Part 2: Procedure for Non-Refillable (Disposable) Cylinders

This procedure should only be performed on cylinders confirmed to be empty of liquid this compound.

Experimental Protocol:

  • Don Appropriate PPE: Put on safety glasses or goggles.

  • Ensure a Safe Environment: Conduct this procedure in a well-ventilated area, such as a fume hood, away from any potential ignition sources.

  • Verify Emptiness: Attach a hand torch or other compatible device to the cylinder. Depress the ignitor to confirm that no flame can be produced, verifying the cylinder is empty.[6]

  • Remove the Valve Stem: Using a tire core tool, carefully remove the fill port stem to release any remaining pressure.

  • Deface and Mark the Cylinder: Deface the product label to prevent reuse. Clearly mark the cylinder as "EMPTY" with a permanent marker.[6]

  • Final Disposal: Once rendered safe, the cylinder can typically be discarded with regular trash or recycled as scrap metal, depending on local regulations. Always confirm with your local waste management facility.[6]

This procedure should NOT be used for partially-filled cylinders, aerosol cans, or cylinders of any other type of gas, especially poisonous, pyrophoric, or ammonia (B1221849) gases. [6] These must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for a this compound cylinder.

G start Start: this compound Cylinder Disposal is_rented Is the cylinder rented or leased? start->is_rented return_supplier Return to Supplier (Preferred Method) is_rented->return_supplier Yes is_refillable Is the cylinder refillable? is_rented->is_refillable No (Owned) contact_exchange Contact this compound Exchange Program or Supplier for Return/Disposal is_refillable->contact_exchange Yes is_empty Is the cylinder completely empty? is_refillable->is_empty No (Disposable) use_up Use remaining this compound in a safe and appropriate manner is_empty->use_up No non_refillable_proc Follow Procedure for Non-Refillable Cylinder Disposal is_empty->non_refillable_proc Yes use_up->is_empty check_local_regs Check Local Regulations for Recycling/Disposal Options non_refillable_proc->check_local_regs recycle Recycle as Scrap Metal (if permitted) check_local_regs->recycle haz_waste Dispose of as Hazardous Waste check_local_regs->haz_waste

Caption: Logical workflow for this compound cylinder disposal decisions.

By implementing these procedures, laboratory professionals can mitigate the risks associated with this compound cylinders and ensure their safe and environmentally sound disposal. Always consult your institution's specific safety guidelines and local regulations.

References

Essential Protective Measures for Handling Propane in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide to personal protective equipment (PPE), operational protocols, and emergency procedures for the safe handling of propane in research, scientific, and drug development environments.

This compound, a colorless and odorless gas, is a common component in many laboratory settings. Due to its highly flammable nature and the risks associated with its storage and handling, stringent safety protocols are paramount to ensure the well-being of all personnel.[1] This document outlines the essential personal protective equipment, step-by-step operational plans, and emergency procedures to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-faceted approach to personal protection is necessary to minimize risks associated with this compound's flammability and potential for cryogenic contact in its liquid form.[2] The following table summarizes the required PPE for handling this compound.

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Safety glasses with side shields or a face shield.[2][3]Protects against potential splashes of liquid this compound and projectiles from pressure buildup.[2]
Hand Protection Insulated, cryogenic gloves.[2]Prevents severe cold burns or frostbite from contact with liquid this compound.[3]
Body Protection Flame-resistant (FR) lab coat or apron.[2]Provides a barrier against accidental contact with flammable materials and potential flash fires.[2]
Long pants and closed-toe shoes.[2]Standard laboratory practice to protect skin from chemical and physical hazards.[2]
Respiratory Protection Not typically required in a well-ventilated area. A self-contained breathing apparatus (SCBA) should be available for emergencies involving large releases in confined spaces.[2][3]Protects against asphyxiation in the event of a major leak, as this compound is heavier than air and can displace oxygen in low-lying areas.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound cylinders is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect this compound cylinders for any signs of damage, such as dents or rust.[2]

  • Upright Position: Cylinders must always be transported and stored in a secure, upright position to ensure the pressure relief valve is in the vapor phase of the cylinder.[5]

  • Ventilation: Store cylinders in a well-ventilated area, away from heat sources, open flames, or electrical sparks.[1][5] Never store this compound cylinders indoors or in enclosed spaces like garages.[5]

  • Segregation: Flammable gas cylinders should be stored separately from oxidizing gases by at least 20 feet or a fire-resistant wall.[6]

Handling and Use
  • Area Preparation: Ensure the work area is well-ventilated and free of ignition sources. Post "No Smoking" and "No Open Flames" signs in the vicinity.[2] Have a Class B fire extinguisher readily accessible.[2]

  • Transportation: Use a cylinder cart or hand truck to move cylinders; do not roll or drag them.[7]

  • Connection: Before connecting a cylinder, ensure the valve is closed. Do not use metal tools when changing a cylinder.[8] Use a leak detection solution to check for leaks after connection.[8]

  • Monitoring: When in use, monitor the temperature and pressure of any vessel containing this compound to prevent rapid pressure buildup.[2]

Disposal
  • Empty Cylinders: Mark or label the cylinder as "empty" and close the valve.[7] Store empty cylinders in a designated area, segregated from full cylinders, to await return to the supplier.[7]

  • Unwanted Cylinders: For cylinders that cannot be returned to the supplier, contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[9] In some cases, small, empty this compound canisters are de-valved and disposed of as scrap metal.[10]

Emergency Procedures

Immediate and correct response to a this compound leak or fire is critical.

This compound Leak Without Fire
  • Eliminate Ignition Sources: Immediately extinguish all open flames and smoking materials. Do not operate electrical switches, use phones, or create any sparks.[11]

  • Stop the Flow: If it is safe to do so, turn off the source of the this compound to stop the leak.[4]

  • Evacuate: Evacuate the area immediately. Move at least 350 feet in all directions from the leak, preferably upwind.[4] If indoors, evacuate the building.[4]

  • Report: From a safe location, report the leak to your institution's emergency number and the local fire department.[4][11]

  • Do Not Re-enter: Do not return to the area until it has been declared safe by trained emergency personnel.[4][11]

This compound Leak With Fire
  • Evacuate: Evacuate the area immediately. If indoors, evacuate the building and do not attempt to extinguish the fire.[4]

  • Shut Off Gas (If Safe): If the gas valve is located at a safe distance, shut it to stop the flow of this compound.[4]

  • Report: From a safe location, report the fire to your institution's emergency number and the local fire department.[4]

  • Do Not Re-enter: Do not return to the area until it has been declared safe by emergency responders.[4]

Below is a diagram illustrating the logical workflow for responding to a this compound leak.

Caption: Logical workflow for a this compound leak emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.